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Core Science & Biosynthesis

Foundational

5-Amino-4-bromothiophene-2-carboxylic acid chemical properties

This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 5-Amino-4-bromothiophene-2-carboxylic acid . A Tri-Functional Scaffold for Medicinal Chemistry Executive Summary 5-...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 5-Amino-4-bromothiophene-2-carboxylic acid .

A Tri-Functional Scaffold for Medicinal Chemistry

Executive Summary

5-Amino-4-bromothiophene-2-carboxylic acid (CAS: 1367937-00-5) is a high-value heterocyclic building block characterized by three distinct reactive vectors: a nucleophilic amino group, an electrophilic bromine handle, and a carboxylic acid tail. This "tri-vector" functionality makes it a privileged scaffold in drug discovery, particularly for synthesizing thienopyrimidine derivatives (kinase inhibitors) and antibacterial agents.[1]

Unlike simple thiophenes, the push-pull electronic system created by the electron-donating amine and electron-withdrawing carboxylate imparts unique reactivity profiles that require precise synthetic handling to avoid decomposition (decarboxylation).

Physicochemical Profile

The compound exists as a zwitterionic species in neutral media but is most commonly handled as its methyl ester hydrochloride salt to ensure stability during storage.[1]

PropertyDataNotes
Chemical Formula C₅H₄BrNO₂S
Molecular Weight 222.06 g/mol
CAS Number 1367937-00-5Free Acid
CAS Number (Ester HCl) 14597-58-1Methyl 5-amino-4-bromothiophene-2-carboxylate HCl
Appearance Off-white to yellow solidOxidizes/darkens upon air exposure
Solubility DMSO, DMF, MethanolPoor solubility in non-polar solvents
pKa (Predicted) ~3.3 (COOH), ~1.5 (NH₃⁺)The amine is weakly basic due to conjugation with the thiophene ring.
Stability ModerateCritical: The free acid is prone to thermal decarboxylation.[1] Store at -20°C.

Synthetic Access & Methodology

The most robust route to the core scaffold is the regioselective bromination of methyl 5-aminothiophene-2-carboxylate. Direct synthesis via the Gewald reaction is possible but often yields mixtures; post-synthesis functionalization is preferred for the 4-bromo derivative.

Synthesis Workflow (Graphviz)[1]

Synthesis Start Methyl 5-aminothiophene- 2-carboxylate Inter Methyl 5-amino-4-bromo- thiophene-2-carboxylate Start->Inter Electrophilic Aromatic Substitution Reagent NBS (1.05 eq) DMF or MeCN, 0°C Reagent->Inter Product 5-Amino-4-bromothiophene- 2-carboxylic acid Inter->Product Saponification Hydrolysis LiOH, THF/H2O 0°C to RT Hydrolysis->Product

Figure 1: Synthetic route to the target acid. The ester is the preferred storage form.[1]

Detailed Protocol: Regioselective Bromination

Standard Operating Procedure (SOP) for the Methyl Ester Intermediate

  • Preparation: Dissolve methyl 5-aminothiophene-2-carboxylate (1.0 eq) in anhydrous DMF (0.5 M concentration). Cool the solution to 0°C under an inert atmosphere (N₂ or Ar).[1]

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.

    • Mechanistic Insight: The amino group at C5 strongly activates the C4 position (ortho-direction). The C2-carboxylate deactivates, but the C5-amino effect dominates. Low temperature is crucial to prevent over-bromination or oxidation of the amine.[1]

  • Workup: Stir at 0°C for 2 hours. Pour the mixture into ice water. The product typically precipitates as a solid.[1]

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water if necessary.

  • Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH (2.0 eq) in THF/H₂O (3:1) at 0°C. Acidify carefully to pH 4 with 1M HCl to precipitate the zwitterionic acid. Do not heat , as this risks decarboxylation.[1]

Reactivity & Functionalization[2][3][4][5]

The scaffold offers three orthogonal vectors for chemical modification. Understanding the order of operations is critical for library synthesis.[1]

The "Tri-Vector" Reactivity Map[1]

Reactivity Center 5-Amino-4-bromothiophene- 2-carboxylic Acid Core V1 Vector 1: C5-Amine (Nucleophile) Center->V1 V2 Vector 2: C4-Bromine (Electrophile) Center->V2 V3 Vector 3: C2-Acid (Electrophile) Center->V3 Rxn1 Acylation / Urea Formation (e.g., R-COCl, R-NCO) V1->Rxn1 Cyclo Cyclization: Thienopyrimidine Formation Rxn1->Cyclo + Vector 2 Rxn2 Pd-Catalyzed Coupling (Suzuki, Buchwald, Sonogashira) V2->Rxn2 Rxn2->Cyclo + Vector 1 Rxn3 Amide Coupling / Esterification (HATU, EDC, ROH) V3->Rxn3

Figure 2: Orthogonal reactivity vectors available for library generation.

Key Transformations
A. Suzuki-Miyaura Coupling (C4-Arylation)

The C4-bromo position is sterically crowded by the adjacent amino and carboxyl groups but remains reactive toward Palladium(0).

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard.[1]

  • Base: K₂CO₃ or Cs₂CO₃ (anhydrous conditions preferred to avoid ester hydrolysis if using the ester).[1]

  • Solvent: Dioxane/Water or Toluene/Ethanol.[1]

  • Note: Free amines can poison Pd catalysts.[1] It is often higher yielding to protect the amine (e.g., Boc-protection) before performing the Suzuki coupling.[1]

B. Thienopyrimidine Cyclization

This is the most "high-value" reaction for this scaffold. By reacting the C5-amine with a nitrile or formamide equivalent, and cyclizing onto the C4 position (often requiring the C4-Br to be converted to an amide or nitrile first, or using the Br for oxidative insertion), researchers can build fused bicyclic systems.[1]

  • Method: React the methyl ester with formamide at 180°C (Niementowski-type reaction) to yield 4-hydroxythienopyrimidine .

Medicinal Chemistry Applications

Kinase Inhibition

The 5-aminothiophene-2-carboxylic acid motif mimics the adenine ring of ATP.

  • Hinge Binding: The C5-amine (donor) and the N-3 of the thiophene (acceptor) or the carbonyl of the C2-acid can form hydrogen bonds with the kinase hinge region.

  • Gatekeeper Interaction: Substituents introduced at the C4-position (via Suzuki coupling) can access the hydrophobic back-pocket of the kinase, improving selectivity.[1]

Antibacterial Gyrase B Inhibitors

The scaffold is a bioisostere for the pyrrole-amides found in natural antibiotics like clorobiocin. The C2-carboxylate is often converted to an amide to interact with the Asp73 residue in the GyrB ATPase domain.

Handling & Safety Data

  • Storage: Store the methyl ester hydrochloride at room temperature (desiccated). Store the free acid at -20°C under argon.

  • Light Sensitivity: The compound is photosensitive; store in amber vials.[1]

  • Toxicity:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Incompatibility: Strong oxidizing agents.[1] Avoid mixing free acid with strong bases in the absence of solvent (exothermic).

References

  • Revelant, G., Dunand, S., Hesse, S., & Kirsch, G. (2011).[1] Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. Synthesis, 2011(18), 2935-2940.[1] (Context: Gewald reaction methodologies).

  • Rasool, N., et al. (2025).[1][2] Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction. ResearchGate.[1] (Context: Suzuki coupling conditions on bromothiophene scaffolds).

Sources

Exploratory

Molecular Profiling and Synthetic Utility of 5-Amino-4-bromothiophene-2-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary In the landscape of modern drug discovery, the strategic utilization of heavily functionalized heterocyclic building blocks is paramount for the rapid generation of chemical diversity. 5-Amino-4-bromoth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic utilization of heavily functionalized heterocyclic building blocks is paramount for the rapid generation of chemical diversity. 5-Amino-4-bromothiophene-2-carboxylic acid (CAS: 1367937-00-5) stands out as a highly versatile, trifunctional synthon[1]. Featuring an electron-donating amino group, a cross-coupling-ready bromine atom, and a versatile carboxylic acid handle, this compound serves as a critical intermediate. It is particularly valuable in the synthesis of complex thieno-fused bicyclic systems, such as thieno[2,3-


]pyrimidines, which have shown profound efficacy as dual inhibitors of de novo purine biosynthesis targeting folate receptor-expressing tumors[2].

This whitepaper provides an in-depth mechanistic analysis of this compound, detailing its physicochemical properties, structural rationale, and field-proven experimental workflows for selective functionalization.

Physicochemical Profiling & Structural Rationale

To effectively deploy 5-Amino-4-bromothiophene-2-carboxylic acid in a synthetic campaign, one must first understand its fundamental properties and the electronic interplay of its substituents.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of the compound[1]:

PropertyValue
Chemical Name 5-Amino-4-bromothiophene-2-carboxylic acid
CAS Registry Number 1367937-00-5
Molecular Formula C

H

BrNO

S
Molecular Weight 222.06 g/mol
SMILES String O=C(C1=CC(Br)=C(N)S1)O
Hydrogen Bond Donors 2 (-NH

, -COOH)
Hydrogen Bond Acceptors 4 (N, O, O, S)
Topological Polar Surface Area (TPSA) 91.3 Ų
Structural Causality in Medicinal Chemistry

The specific substitution pattern on the thiophene core dictates its orthogonal reactivity:

  • C5-Amino Group (-NH

    
    ):  Acts as a strong electron-donating group via resonance, enriching the electron density of the thiophene ring. This makes the ring highly nucleophilic and primes the adjacent C4 position for cyclization reactions.
    
  • C4-Bromo Handle (-Br): Provides a highly polarized C-Br bond. Despite the electron-rich nature of the ring, this halogen serves as an ideal handle for oxidative addition by Palladium(0), enabling late-stage diversification via Suzuki, Sonogashira, or Buchwald-Hartwig cross-couplings.

  • C2-Carboxylic Acid (-COOH): Conjugated with the aromatic system, this group is relatively stable but can be readily activated for amide bond formation or esterification.

Furthermore, the isosteric replacement of a pyrrole or benzene ring with this functionalized thiophene ring alters the electron density profile and geometry, closely approximating the 6-6 fused pteridine ring system of natural folate cofactors, which significantly enhances binding affinity to biological targets like GARFTase and AICARFTase[2].

Visualizing the Synthetic Strategy

The true power of 5-Amino-4-bromothiophene-2-carboxylic acid lies in its divergent synthetic pathways. The diagram below illustrates how each functional group can be independently targeted to generate distinct classes of therapeutic scaffolds.

G Core 5-Amino-4-bromothiophene- 2-carboxylic acid C4 C4-Bromo Handle Core->C4 Site 1 C2 C2-Carboxylic Acid Core->C2 Site 2 C5 C5-Amino Group Core->C5 Site 3 Suzuki Pd-Catalyzed Cross-Coupling C4->Suzuki Amide Amide Bond Formation C2->Amide Cyclization Annulation / Ring Closure C5->Cyclization Prod1 C4-Substituted Derivatives Suzuki->Prod1 Prod2 Target Amides Amide->Prod2 Prod3 Thieno-fused Bicycles Cyclization->Prod3

Divergent synthetic pathways of 5-Amino-4-bromothiophene-2-carboxylic acid via its three handles.

Experimental Workflows & Protocols

To guarantee scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include mechanistic explanations for the chosen reagents and built-in analytical checkpoints.

Protocol 1: Orthogonal Functionalization via Suzuki-Miyaura Coupling

Objective: Derivatize the C4 position with an aryl group while maintaining the integrity of the unprotected C5-amino and C2-carboxylic acid groups.

Mechanistic Causality: The free C5-NH


 can coordinate to standard palladium catalysts, potentially poisoning them or leading to off-target amination. Furthermore, the C2-COOH can interfere with basic conditions. The solution is to use a highly sterically hindered, electron-rich phosphine ligand (e.g., XPhos) that heavily favors C-C coupling over C-N coupling, alongside a mild base (K

PO

) in a biphasic solvent system to solubilize the resulting carboxylate salt.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask under N

    
    , charge 5-Amino-4-bromothiophene-2-carboxylic acid (1.0 eq, 222 mg, 1.0 mmol), the desired arylboronic acid (1.2 eq, 1.2 mmol), Pd
    
    
    
    (dba)
    
    
    (0.05 eq, 5 mol%), XPhos (0.1 eq, 10 mol%), and K
    
    
    PO
    
    
    (3.0 eq, 3.0 mmol).
  • Solvent Addition: Add a thoroughly degassed mixture of 1,4-Dioxane/H

    
    O (4:1 v/v, 10 mL). The biphasic system ensures the solubility of both the organic fragments and the deprotonated carboxylate salt.
    
  • Heating & Validation: Heat the mixture to 80°C for 4-6 hours.

    • Self-Validating Checkpoint: Monitor the reaction via LC-MS (ESI-negative mode). The reaction is complete when the characteristic bromine isotopic doublet (m/z 220.9 / 222.9 for [M-H]

      
      ) vanishes, replaced by the mass of the coupled product.
      
  • Workup & Isolation: Cool to room temperature. Dilute with EtOAc (10 mL) and separate the layers. The product resides in the aqueous layer as the potassium salt. Carefully acidify the aqueous layer to pH 3 using 1M HCl. The target C4-aryl thiophene will precipitate. Filter, wash with cold water, and dry under vacuum.

Protocol 2: Amide Coupling at the C2-Carboxylic Acid

Objective: Synthesize targeted thiophene-2-carboxamides for structure-activity relationship (SAR) studies.

Mechanistic Causality: The C2-COOH is conjugated with the electron-rich thiophene ring, which reduces the electrophilicity of the carbonyl carbon. Standard coupling reagents (like DCC) often result in low yields due to this electronic deactivation. Therefore, highly efficient uronium-based coupling reagents like HATU are required to form a highly reactive O-At active ester intermediate.

Step-by-Step Methodology:

  • Activation: Dissolve the thiophene core (1.0 eq) in anhydrous DMF (0.2 M concentration). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes.

    • Self-Validating Checkpoint: TLC (UV 254 nm) will show the rapid formation of a new, less polar spot corresponding to the active ester.

  • Amine Addition: Add the target primary or secondary amine (1.1 eq) dropwise. Stir for an additional 2 hours.

  • Workup: Dilute the reaction mixture with EtOAc (10x volume). Wash the organic layer sequentially with 5% aqueous LiCl (3x, to aggressively partition the DMF into the aqueous phase), saturated NaHCO

    
    , and brine.
    
  • Purification: Dry over anhydrous Na

    
    SO
    
    
    
    , concentrate in vacuo, and purify via silica gel flash chromatography.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized derivatives, the following analytical signatures must be verified:

  • 
    H NMR (DMSO-
    
    
    
    ):
    The core molecule exhibits a distinct singlet for the C3-proton (around
    
    
    7.4 - 7.6 ppm, depending on concentration). The C5-NH
    
    
    will appear as a broad singlet (exchangeable with D
    
    
    O) around
    
    
    6.5 ppm, and the C2-COOH proton will appear as a broad peak >
    
    
    12.0 ppm.
  • Mass Spectrometry (LC-MS): Any intermediate retaining the C4-bromo group must display a classic 1:1 isotopic pattern (M and M+2) due to the natural abundance of

    
    Br and 
    
    
    
    Br isotopes[1].

References

  • Wallace-Povirk, A., Tong, N., Wong-Roushar, J., et al. "Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors." Bioorganic & Medicinal Chemistry, 2021. URL:[Link]

Sources

Foundational

Solubility Profiling and Handling of 5-Amino-4-bromothiophene-2-carboxylic Acid

A Technical Guide for Chemical Synthesis and Assay Development Part 1: Executive Summary & Chemical Logic The solubility of 5-Amino-4-bromothiophene-2-carboxylic acid (CAS: 16285-83-9 / 1367937-00-5) is a critical parame...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Chemical Synthesis and Assay Development

Part 1: Executive Summary & Chemical Logic

The solubility of 5-Amino-4-bromothiophene-2-carboxylic acid (CAS: 16285-83-9 / 1367937-00-5) is a critical parameter governing its utility in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and biological screening. As a polyfunctionalized thiophene, its dissolution behavior is dictated by the interplay between the ionizable carboxylic acid moiety, the hydrogen-bond donating amine, and the lipophilic bromine substituent.

This guide provides a definitive solubility profile, validated dissolution protocols, and handling strategies to prevent precipitation artifacts in drug development workflows.

Theoretical Solubility Profile

Based on Structural Activity Relationship (SAR) analysis of analogous 2-substituted thiophenes:

SolventPredicted SolubilityMechanism of ActionApplication
DMSO High (>100 mM)Dipole-dipole interactions; H-bond acceptance by sulfoxide oxygen disrupts crystal lattice.Primary stock solution for bio-assays; reaction solvent.
Methanol Moderate (10–50 mM)Solvation of carboxylic acid via H-bonding; polarity matches thiophene ring.Recrystallization; LC-MS mobile phase; transfer solvent.
Water Low (<1 mM at pH 7)Hydrophobic effect of thiophene/bromo group dominates neutral species.Precipitation medium; requires pH adjustment (pH > 8) for dissolution.

Part 2: Critical Handling Protocols

DMSO Stock Solution Preparation (Standard: 100 mM)

Dimethyl sulfoxide (DMSO) is the industry-standard vehicle for this compound due to its high dielectric constant (


 = 46.7) and aprotic nature.

Causality: The amino group at position 5 increases the crystal lattice energy via intermolecular H-bonding with the carboxylic acid at position 2. DMSO effectively disrupts these intermolecular bonds, whereas non-polar solvents (DCM, Hexane) cannot.

Protocol:

  • Weighing: Weigh 22.2 mg of 5-Amino-4-bromothiophene-2-carboxylic acid (MW: 222.06 g/mol ) into a sterile 1.5 mL amber microcentrifuge tube.

    • Note: Amber tubes prevent photodebromination.

  • Solvent Addition: Add 900 µL of anhydrous DMSO (Grade:

    
    99.9%, Water <0.005%).
    
  • Vortexing: Vortex at high speed for 30 seconds.

  • Sonication: Sonicate in a water bath at 25°C for 5 minutes.

    • Visual Check: Solution should be clear, light yellow/brown. If particles persist, extend sonication.

  • Volume Adjustment: Add DMSO to a final volume of 1.0 mL.

Storage Warning: DMSO is hygroscopic. Absorbed water (>1%) can cause the compound to crash out over time. Store aliquots at -20°C under argon.

Methanol Dissolution for Synthesis/Purification

Methanol is less solubilizing than DMSO but is preferred for reactions requiring protic environments or for workup procedures where DMSO removal is difficult.

Protocol:

  • Solvent Choice: Use HPLC-grade Methanol.

  • Heating: The compound may require gentle heating (40°C) to achieve full dissolution at concentrations >20 mM.

  • Filtration: Always filter methanolic solutions through a 0.22 µm PTFE filter before injection into HPLC systems to remove micro-precipitates.

Part 3: Empirical Solubility Determination Workflow

Since batch-to-batch polymorphic variations can alter solubility, exact values should be determined empirically. Follow this self-validating workflow.

Kinetic Solubility Assay (Workflow Diagram)

SolubilityWorkflow Start Start: Weigh Excess Compound (~5 mg) AddSolvent Add Solvent (DMSO or MeOH) Stepwise Addition (10 µL increments) Start->AddSolvent Agitate Agitate & Sonicate (25°C, 10 min) AddSolvent->Agitate Check Visual Inspection: Dissolved? Agitate->Check Check->AddSolvent No (Solid Visible) Calculate Calculate Solubility: S = Mass / Volume Check->Calculate Yes (Clear Solution) Filter Filter (0.45 µm) & Analyze by HPLC-UV Calculate->Filter Validation Step

Figure 1: Step-by-step decision tree for determining the saturation solubility of thiophene derivatives.

Quantitative Analysis (HPLC Method)

For precise quantification in methanol or DMSO extracts:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (thiophene absorption) and 280 nm.

  • Standard Curve: Prepare standards in Methanol (1, 10, 50, 100 µg/mL).

Part 4: Troubleshooting & Stability

IssueRoot CauseCorrective Action
Precipitation in Aqueous Buffer pH < pKa of carboxylic acid (~3.5).Ensure buffer pH is > 7.4. Pre-dilute in DMSO before adding to buffer. Keep final DMSO conc. < 1%.
Color Change (Darkening) Oxidation of the amino group.Use degassed solvents. Store under inert gas (N2/Ar). Add antioxidant (e.g., BHT) if assay permits.
Incomplete Dissolution in MeOH Polymorph formation or salt contaminant.Gently heat to 45°C. Add 1% Triethylamine (TEA) to deprotonate the acid and improve solubility.

References

  • Alvarado, Y. J., et al. (2012). "Preferential solvation of thiophene derivatives in DMSO-water mixtures." Spectrochimica Acta Part A. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: Thiophene-2-carboxylic acid derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2013).[1] Synthesis of functionalized thiophenes for dye-sensitized solar cells. Journal of Materials Chemistry A. Retrieved from [Link]

Sources

Exploratory

The Physicochemical Profiling of 5-Amino-4-bromothiophene-2-carboxylic Acid: A Comprehensive Guide to pKa Determination and Implications

Executive Summary In early-stage drug discovery, the accurate determination of acid dissociation constants ( ) is non-negotiable. It dictates a molecule's solubility, lipophilicity (logD), membrane permeability, and targ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the accurate determination of acid dissociation constants (


) is non-negotiable. It dictates a molecule's solubility, lipophilicity (logD), membrane permeability, and target-binding affinity. 5-Amino-4-bromothiophene-2-carboxylic acid  (CAS: 1367937-00-5) is a highly functionalized heterocyclic building block whose physicochemical behavior is governed by a complex interplay of inductive (-I) and mesomeric (+M) effects.

This whitepaper provides an in-depth technical analysis of the


 values of this compound. We will deconstruct the electronic contributions of its substituents, outline field-proven experimental protocols for empirical 

determination, and explore how these ionization states influence downstream pharmaceutical development.

Structural and Electronic Determinants of

To understand the ionization behavior of 5-amino-4-bromothiophene-2-carboxylic acid, we must first establish the baseline acidity of the unsubstituted core and then superimpose the electronic perturbations introduced by the substituents.

The Thiophene-2-carboxylic Acid Core

The parent scaffold, thiophene-2-carboxylic acid, exhibits a well-documented


 of approximately 3.49 to 3.51 at 25°C[1][2]. This makes it slightly more acidic than benzoic acid (

4.2), primarily due to the electron-withdrawing nature of the heteroaromatic sulfur atom, which stabilizes the resulting carboxylate anion[3].
Substituent Effects: 4-Bromo and 5-Amino Groups

The introduction of substituents at the 4- and 5-positions creates competing electronic effects[4]:

  • 4-Bromo Substituent (-I Effect): Halogens exert a strong inductive electron-withdrawing effect. Positioned adjacent to the amino group and meta to the carboxylic acid, the bromine atom pulls electron density away from the ring. This stabilizes the carboxylate anion (lowering

    
    ) but severely destabilizes the protonated amine (drastically lowering 
    
    
    
    ).
  • 5-Amino Substituent (+M and -I Effects): The amino group is inductively electron-withdrawing but strongly electron-donating via resonance (+M). Because it is located at the 5-position, its lone pair can delocalize through the thiophene

    
    -system directly to the 2-position. This resonance donation destabilizes the carboxylate anion, pushing the 
    
    
    
    higher.

Net Causality: The strong +M effect of the 5-amino group slightly overpowers the -I effect of the 4-bromo group at the carboxylic acid site, resulting in a predicted


 shift to ~3.8 - 4.2. Conversely, the basicity of the amine is utterly suppressed by the adjacent bromine and the electron-withdrawing carboxylic acid, rendering the protonated amine (

) highly acidic (

< 2.0).

G Core Thiophene-2-carboxylic Acid Baseline pKa ~3.5 Net Net pKa Shift COOH pKa ~4.0 NH3+ pKa < 2.0 Core->Net Combined Electronic Integration Br 4-Bromo Substituent -I Effect (Inductive) Br->Core Decreases pKa (COOH) Decreases pKa (NH3+) NH2 5-Amino Substituent +M Effect (Resonance) & -I Effect NH2->Core Increases pKa (COOH)

Caption: Electronic contributions of 4-bromo and 5-amino substituents on the thiophene core.

Quantitative Data Summary
Functional GroupParent Molecule

Predicted

in Target Molecule
Primary Electronic Driver
Carboxylic Acid (-COOH) 3.49 - 3.51[1][2]3.8 - 4.2 +M resonance from 5-NH2 destabilizes anion.
Amine (-NH2) ~4.5 (2-aminothiophene)< 2.0 -I inductive pull from 4-Br and 2-COOH.

Experimental Protocols for Determination

Because 5-amino-4-bromothiophene-2-carboxylic acid possesses poor aqueous solubility in its neutral state, standard aqueous potentiometry will fail due to precipitation. As an application scientist, I mandate the use of Cosolvent Potentiometric Titration or UV-Metric Titration . These protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Cosolvent Potentiometric Titration (Yasuda-Shedlovsky Method)

Causality: Methanol (MeOH) is used as a cosolvent to maintain the analyte in solution. By titrating at multiple MeOH/Water ratios and extrapolating to 0% organic solvent, we derive the true aqueous


.

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate a high-precision glass pH electrode using standard aqueous buffers (pH 2.00, 4.00, 7.00) at a constant temperature of 25.0 ± 0.1 °C.

  • Solvent Preparation: Prepare three solvent mixtures of Methanol/Water at 30%, 40%, and 50% (v/v) containing 0.15 M KCl to maintain constant ionic strength.

  • Sample Preparation: Accurately weigh ~2 mg of 5-amino-4-bromothiophene-2-carboxylic acid and dissolve it completely in 10 mL of the 50% MeOH mixture.

  • Titration Execution:

    • Purge the titration vessel with Nitrogen (

      
      ) gas to prevent 
      
      
      
      absorption (which forms carbonic acid and skews the titration curve).
    • Titrate with standardized 0.5 M KOH using an automated titrator. Record the potential (mV) after each 0.01 mL addition.

  • Replication: Repeat the titration for the 40% and 30% MeOH mixtures.

  • Data Analysis: Plot the apparent

    
     (
    
    
    
    ) against the inverse dielectric constant (
    
    
    ) of the solvent mixtures. Perform a linear Yasuda-Shedlovsky extrapolation to
    
    
    of pure water (0.0127 at 25°C) to yield the aqueous
    
    
    .

Workflow Step1 Sample Preparation Dissolve analyte in MeOH/Water cosolvent mixtures Step2 Electrode Calibration Calibrate glass electrode using standard buffers Step1->Step2 Step3 Titration Execution Titrate with KOH under N2 at 30%, 40%, 50% MeOH Step2->Step3 Step4 Data Analysis Yasuda-Shedlovsky Extrapolation to determine aqueous pKa Step3->Step4

Caption: Step-by-step workflow for Cosolvent Potentiometric Titration.

Protocol B: UV-Metric Titration

Causality: The ionization of the carboxylic acid and the amine groups alters the


 and 

electronic transitions of the thiophene ring, causing measurable bathochromic (red) or hypsochromic (blue) shifts in the UV spectrum[3]. This method requires significantly less compound and bypasses solubility limits.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Buffer Array: Prepare a universal buffer system (e.g., Britton-Robinson buffer) spanning pH 1.0 to 7.0 in 0.2 pH increments.

  • Sample Dilution: Spike 2

    
     of the DMSO stock into 2 mL of each buffer solution (final concentration ~10 
    
    
    
    , <0.1% DMSO).
  • Spectral Acquisition: Record the UV-Vis absorbance spectra (220–400 nm) for each pH solution using a diode-array spectrophotometer.

  • Isosbestic Point Verification: Identify isosbestic points (wavelengths where absorbance remains constant across pH changes). The presence of sharp isosbestic points self-validates that a simple two-state equilibrium (e.g., Neutral

    
     Anion) is occurring without degradation.
    
  • Analysis: Plot the absorbance at the wavelength of maximum variance (

    
    ) against pH. Fit the data to the Henderson-Hasselbalch equation to extract the 
    
    
    
    .

Pharmacokinetic & Physicochemical Implications

The ionization state of 5-amino-4-bromothiophene-2-carboxylic acid directly dictates its behavior in biological systems. Understanding its microspecies distribution is critical for formulation and target engagement.

Microspecies Distribution

At physiological pH (7.4), the ambient pH is significantly higher than the carboxylic acid


 (~4.0) and the protonated amine 

(< 2.0).
  • The carboxylic acid will be >99.9% deprotonated (anionic,

    
    ).
    
  • The amine will be >99.9% unprotonated (neutral,

    
    ).
    

Therefore, in blood plasma or intestinal fluid, the molecule exists almost exclusively as a mono-anion .

Microspecies Cation Cationic Form (NH3+, COOH) pH < 1.5 Neutral Neutral Form (NH2, COOH) pH 2.0 - 3.5 Cation->Neutral -H+ pKa < 2.0 Anion Anionic Form (NH2, COO-) pH > 4.5 Neutral->Anion -H+ pKa ~4.0

Caption: Dominant microspecies distribution pathway across shifting pH environments.

Impact on ADME (Absorption, Distribution, Metabolism, Excretion)
  • Absorption: Because the molecule is fully ionized at intestinal pH (pH 6.5 - 7.4), passive transcellular diffusion will be restricted. It will likely require carrier-mediated transport or formulation as a prodrug (e.g., an ester) to improve oral bioavailability.

  • Solubility: The anionic state at pH 7.4 guarantees excellent aqueous solubility in biological buffers, making it highly suitable for intravenous (IV) formulation as a sodium or potassium salt.

  • Target Binding: The presence of the negatively charged carboxylate and the hydrogen-bond donating amine makes this scaffold an excellent candidate for binding to target proteins with positively charged pockets (e.g., arginine or lysine residues in the active site).

References

  • ChemBK. "thiophene-2-carboxylic acid - Physico-chemical Properties." Accessed March 7, 2026.[Link]

  • VDOC.PUB. "Chemistry Of Heterocyclic Compounds: Thiophene And Its Derivatives." Accessed March 7, 2026.[Link]

Sources

Foundational

Thermal Analysis and Melting Point Determination of 5-Amino-4-bromothiophene-2-carboxylic Acid

Abstract: 5-Amino-4-bromothiophene-2-carboxylic acid (CAS 1367937-00-5) is a highly functionalized heterocyclic building block critical to the synthesis of advanced kinase inhibitors and antibacterial agents [1]. However...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 5-Amino-4-bromothiophene-2-carboxylic acid (CAS 1367937-00-5) is a highly functionalized heterocyclic building block critical to the synthesis of advanced kinase inhibitors and antibacterial agents [1]. However, characterizing its physical properties—specifically its melting point—presents a significant analytical challenge. Due to the presence of competing functional groups, the compound is highly susceptible to thermal decarboxylation and oxidative degradation prior to reaching its thermodynamic melting point. This whitepaper provides an in-depth mechanistic analysis of its thermal behavior, theoretical melting point estimation (195 °C – 215 °C with decomposition), and self-validating experimental protocols for accurate thermal characterization.

Structural Causality and Thermal Instability

To understand the melting point profile of 5-Amino-4-bromothiophene-2-carboxylic acid, one must analyze the causality driven by its molecular architecture. The molecule features a thiophene core substituted with a carboxylic acid at C2, a bromine atom at C4, and an amino group at C5.

The Role of Intermolecular Hydrogen Bonding

The melting point of a crystalline solid is fundamentally dictated by its lattice energy. In this compound, the basic 5-amino group and the acidic 2-carboxylic acid group create a robust intermolecular hydrogen-bonding network. This pseudo-zwitterionic character significantly elevates the energy required to disrupt the crystal lattice, pushing the theoretical melting point well above standard substituted thiophenes[2].

Mechanisms of Pre-Melt Degradation

When analysts attempt to measure the melting point using standard open-capillary methods, they frequently observe darkening or bubbling before a true phase transition occurs. This is caused by two distinct degradation pathways:

  • Thermal Decarboxylation: Thiophene-2-carboxylic acids are inherently prone to losing CO₂ when heated. The electron-donating nature of the 5-amino group increases the electron density at the C2 position, paradoxically facilitating protodecarboxylation at elevated temperatures.

  • Oxidative Polymerization: Electron-rich aminothiophenes are highly sensitive to atmospheric oxygen. Heating the sample in the presence of air leads to rapid oxidation of the amino group, resulting in a dark, polymerized degradant that obscures the visual melting point.

ThermalDegradation A 5-Amino-4-bromothiophene- 2-carboxylic acid B Thermal Energy (>180°C) A->B C Oxidation (Air exposure) B->C O2 present D Decarboxylation (-CO2) B->D High Temp E Darkening/Polymerization (Pre-melt) C->E F 3-Bromo-2-thiophenamine (Degradant) D->F

Diagram 1: Competing thermal degradation pathways of 5-Amino-4-bromothiophene-2-carboxylic acid.

Comparative Melting Point Analysis

Because 5-Amino-4-bromothiophene-2-carboxylic acid undergoes concurrent decomposition, its exact visual melting point is highly dependent on the heating rate. By comparing it to structurally analogous thiophene derivatives, we can establish a theoretical baseline.

Removing the hydrogen-bonding capability of the carboxylic acid (e.g., by esterification) drastically lowers the melting point, proving that the H-bond network is the primary driver of the high melting temperature.

Table 1: Comparative Melting Points of Thiophene Derivatives

CompoundCAS NumberMelting Point (°C)Structural Influence on Lattice Energy
2-Thiophenecarboxylic acid527-72-0125 - 127Baseline aromatic carboxylic acid dimerization [2]
5-Nitrothiophene-2-carboxylic acid6317-37-9154 - 159Strong electron-withdrawing group increases lattice rigidity
Methyl 5-aminothiophene-2-carboxylate14597-58-181Loss of COOH H-bonding lowers MP significantly[3]
5-Amino-4-bromothiophene-2-carboxylic acid 1367937-00-5 195 - 215 (Dec.) *Dual H-bonding (NH₂, COOH) + Heavy halogen polarizability

*Estimated theoretical range based on structural extrapolation and typical decomposition onset for aminothiophene acids.

High-Fidelity Experimental Methodologies

To establish a self-validating system, the visual capillary method must be modified to suppress oxidation, and the results must be cross-validated using Differential Scanning Calorimetry (DSC).

Protocol A: Inert-Atmosphere Capillary Determination

Causality: Standard open capillaries allow oxygen ingress, leading to premature browning. Flame-sealing the sample under Argon eliminates oxidative degradation, ensuring that any observed decomposition is strictly thermal (decarboxylation). Furthermore, a rapid initial heating rate minimizes the sample's residence time in the degradation temperature zone.

  • Step 1: Desiccation. Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours. Reasoning: Trace moisture catalyzes protodecarboxylation.

  • Step 2: Capillary Loading. Pulverize the sample into a fine powder. Load approximately 2–3 mm of the sample into a glass capillary tube, packing it tightly at the bottom by tapping.

  • Step 3: Inert Gas Purging. Place the capillary in a glovebag filled with dry Argon, or gently purge the open end of the capillary with a micro-needle delivering Argon gas.

  • Step 4: Hermetic Sealing. While maintaining the Argon atmosphere, carefully flame-seal the open end of the capillary using a micro-burner. Ensure the glass is completely fused.

  • Step 5: Rapid Heating Ramp. Insert the sealed capillary into the melting point apparatus. Ramp the temperature rapidly (10 °C/min) from ambient to 180 °C.

  • Step 6: Precision Measurement. Reduce the heating rate to 1–2 °C/min. Record the temperature at the first sign of liquid formation (onset) and when the sample is completely melted (clear point). Note the presence of gas evolution (bubbling indicates decarboxylation).

Protocol B: Differential Scanning Calorimetry (DSC)

Causality: Visual methods cannot easily distinguish between a melting phase transition and a liquefaction caused by decomposition. DSC mathematically separates these events. Melting is an endothermic process, while thermal decomposition (like polymerization) is typically exothermic.

DSCWorkflow N1 1. Sample Preparation (1.5-2.0 mg in Al pan) N2 2. Hermetic Sealing (Prevents volatile loss) N1->N2 N3 3. Purge Gas Setup (N2 flow at 50 mL/min) N2->N3 N4 4. Temperature Ramp (10 °C/min to 250 °C) N3->N4 N5 5. Thermogram Analysis (Isolate Endotherm T_onset) N4->N5

Diagram 2: Step-by-step DSC workflow for isolating the true melting endotherm.

  • Step 1: Sample Preparation. Weigh exactly 1.5 to 2.0 mg of the desiccated sample into an aluminum DSC pan.

  • Step 2: Hermetic Sealing. Use a sample press to crimp a hermetic aluminum lid onto the pan. Reasoning: A hermetic seal traps evolved CO₂, shifting the decarboxylation equilibrium and delaying decomposition until after the melt.

  • Step 3: Instrument Setup. Place the sample pan and an empty reference pan into the DSC cell. Set the purge gas (Nitrogen) flow rate to 50 mL/min to sweep away any external contaminants.

  • Step 4: Thermal Program. Equilibrate the cell at 25 °C. Ramp the temperature at a rate of 10 °C/min up to 250 °C.

  • Step 5: Data Analysis. Analyze the resulting thermogram. Identify the sharp endothermic peak. The extrapolated onset temperature (

    
    ) of this peak represents the true thermodynamic melting point, independent of the subsequent broad exotherm caused by thermal degradation.
    

Conclusion

The melting point of 5-Amino-4-bromothiophene-2-carboxylic acid is not a simple physical constant but a dynamic thermal event heavily influenced by its chemical instability. While theoretical estimates place the melting range between 195 °C and 215 °C , standard laboratory measurements will often report lower, broader ranges due to premature oxidation and decarboxylation. By employing hermetically sealed, inert-atmosphere techniques and cross-validating with DSC, researchers can bypass these degradation pathways and obtain highly accurate, reproducible thermal data essential for rigorous drug development quality control.

References

Exploratory

5-Amino-4-bromothiophene-2-carboxylic Acid: A Pivotal Scaffold for Fused Heterocycles

Topic: 5-Amino-4-bromothiophene-2-carboxylic acid as a pharmaceutical intermediate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the lan...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Amino-4-bromothiophene-2-carboxylic acid as a pharmaceutical intermediate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, 5-Amino-4-bromothiophene-2-carboxylic acid (and its stable ester equivalents) represents a "gateway" scaffold. It is not merely a building block but a strategic divergence point. Its unique substitution pattern—featuring a nucleophilic amino group, an electrophilic bromine handle, and a carboxylate functionality—enables the rapid construction of thienopyrimidines , a class of fused heterocycles that serve as bioisosteres to quinazolines and purines.

This guide analyzes the synthetic utility, stability challenges, and pharmaceutical applications of this intermediate, specifically focusing on its role in developing kinase inhibitors and antibacterial agents.

Structural Analysis & Pharmacophore Utility

The utility of this scaffold stems from its high density of reactive centers on a small five-membered ring.

PositionFunctional GroupElectronic CharacterSynthetic Utility
C-2 Carboxylic Acid (or Ester)Electrophilic (Carbonyl)Amide coupling; Cyclization partner for pyrimidine ring formation.
C-4 BromineElectrophilic (C-X bond)Site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to expand SAR.
C-5 Amino (

)
NucleophilicCondensation with electrophiles (formamide, urea) to close the pyrimidine ring.
Thiophene Core Sulfur HeterocycleAromatic / Electron-richBioisostere of benzene; often improves lipophilicity and metabolic stability.
Stability Note: The "Free Acid" Paradox

While the nominal intermediate is the carboxylic acid, field experience dictates that the methyl or ethyl ester is the practical, shelf-stable form. 5-Aminothiophene-2-carboxylic acids are prone to spontaneous decarboxylation under acidic or thermal stress due to the electron-donating amino group destabilizing the carboxylate.

  • Recommendation: Store and manipulate the methyl ester (e.g., Methyl 5-amino-4-bromothiophene-2-carboxylate). Hydrolyze to the acid only in situ or immediately prior to use.

Synthetic Routes & Optimization

The synthesis of this scaffold typically follows a "Gewald-Bromination" sequence. This route is preferred for its scalability and the availability of reagents.

Protocol A: The Gewald Reaction (Thiophene Formation)

The foundational step involves the Gewald reaction, condensing a ketone/aldehyde with an activated nitrile and elemental sulfur.

  • Reagents: Methyl cyanoacetate, sulfur (

    
    ), and an appropriate aldehyde/ketone (often part of a larger sequence, but for the core scaffold, simple precursors are used).
    
  • Catalyst: Morpholine or Diethylamine.

  • Mechanism: Knoevenagel condensation followed by thionation and cyclization.

Protocol B: Regioselective Bromination

Bromination of 5-aminothiophene-2-carboxylate must be controlled to prevent poly-bromination or oxidation of the amino group.

  • Substrate: Methyl 5-aminothiophene-2-carboxylate.

  • Reagent: N-Bromosuccinimide (NBS) is superior to elemental bromine (

    
    ) for controlling stoichiometry.
    
  • Conditions:

    
     to RT in DMF or Acetonitrile.
    
  • Regiochemistry: The amino group at C-5 is a strong ortho-director, directing the electrophile (

    
    ) to the C-4 position. The ester at C-2 deactivates C-3, reinforcing this selectivity.
    
Visualization: Synthetic Workflow

SynthesisWorkflow Start Methyl Cyanoacetate + Aldehyde/Ketone Gewald Step 1: Gewald Reaction (S8, Morpholine, EtOH) Start->Gewald Condensation Intermediate Methyl 5-aminothiophene- 2-carboxylate Gewald->Intermediate Cyclization Bromination Step 2: Bromination (NBS, DMF, 0°C) Intermediate->Bromination Electrophilic Subst. Product Methyl 5-amino-4-bromo- thiophene-2-carboxylate Bromination->Product Isolation

Figure 1: Step-wise synthesis of the brominated aminothiophene scaffold via the Gewald reaction.[1]

Key Chemical Transformations

Once synthesized, the 5-amino-4-bromo scaffold serves as a divergence point. The most critical application is the synthesis of thienopyrimidines (specifically thieno[2,3-d]pyrimidines), which are privileged structures in kinase inhibitor discovery.

Pathway A: Cyclization to Thienopyrimidines

Reaction with C-1 electrophiles bridges the amino (N) and ester (O/C) groups.

  • Reagents: Formamide (for unsubstituted pyrimidine), Urea (for pyrimidinone), or Isothiocyanates.

  • Mechanism: The amino group attacks the electrophile, followed by cyclization onto the ester carbonyl.

  • Application: This creates the "hinge-binding" motif found in many ATP-competitive inhibitors.

Pathway B: Palladium-Catalyzed Cross-Coupling

The C-4 bromine is an excellent handle for Pd-catalyzed reactions, typically performed before or after cyclization depending on steric tolerance.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to introduce hydrophobic bulk (often required for the "selectivity pocket" of kinases).

  • Buchwald-Hartwig: Introduction of amines to tune solubility and basicity.

Visualization: Divergent Synthesis

DivergentPathways Core 5-Amino-4-bromo- thiophene-2-carboxylate PathA_Reagent Formamide / Urea (Cyclization) Core->PathA_Reagent PathB_Reagent Aryl Boronic Acid Pd(PPh3)4 Core->PathB_Reagent PathC_Reagent Amine (R-NH2) AlMe3 or LiOH/HATU Core->PathC_Reagent ThienoPy Thieno[2,3-d]pyrimidine (Kinase Scaffold) PathA_Reagent->ThienoPy Ring Closure SuzukiProd 4-Aryl-thiophene Derivative PathB_Reagent->SuzukiProd C-C Bond Formation AmideProd Thiophene-2-carboxamide PathC_Reagent->AmideProd Amidation

Figure 2: Divergent synthetic pathways from the core scaffold.

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-amino-4-bromothiophene-2-carboxylate

Note: This protocol assumes the starting material Methyl 5-aminothiophene-2-carboxylate is already available via Gewald reaction.

  • Preparation: Dissolve Methyl 5-aminothiophene-2-carboxylate (10.0 mmol) in anhydrous DMF (20 mL) under an inert atmosphere (

    
    ).
    
  • Cooling: Cool the solution to

    
     using an ice bath.
    
  • Bromination: Dissolve N-Bromosuccinimide (NBS, 10.5 mmol, 1.05 eq) in DMF (10 mL). Add this solution dropwise to the thiophene solution over 30 minutes.

    • Critical Control: rapid addition can lead to exotherms and tar formation.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[2]
    
  • Workup: Pour the mixture into ice-water (100 mL). The product usually precipitates.

    • If solid forms: Filter, wash with water, and dry under vacuum.[3]

    • If oil forms: Extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (0-20% EtOAc in Hexanes).

    • Target Yield: 75-85%.

    • Appearance: Yellowish crystalline solid.

Protocol 2: Cyclization to Thieno[2,3-d]pyrimidin-4(3H)-one
  • Reagents: Mix the brominated intermediate (5.0 mmol) with Formamide (10 mL).

  • Conditions: Heat to

    
     for 6-12 hours.
    
    • Note: This harsh condition effects both the amide formation and the ring closure.

  • Isolation: Cool to RT. Pour into water. The bicyclic product precipitates. Filter and wash with water.

Pharmaceutical Relevance: Kinase Inhibition

The thieno[2,3-d]pyrimidine skeleton derived from this intermediate is a classic ATP-mimetic .

  • Binding Mode: The pyrimidine N-1 and the amide NH (or C-4 amino if substituted) typically form hydrogen bonds with the "hinge region" of kinase enzymes (e.g., EGFR, FLT3, PI3K).

  • SAR Expansion: The bromine atom (originally at C-4 of the thiophene) ends up at the C-5 or C-6 position of the fused system (depending on nomenclature numbering), providing a vector to reach into the "solvent-exposed region" or the "gatekeeper pocket" of the enzyme.

Reference Case: Research into EGFR inhibitors has utilized 5-amino-4-bromo-2-thenoic acid derivatives to synthesize tricyclic compounds that overcome resistance mutations (T790M) by altering the spatial orientation of the inhibitor within the ATP pocket [1, 2].

Quality Control & Stability

ParameterSpecificationMethod
Purity >98%HPLC (C18 column, Acetonitrile/Water gradient)
Identity Confirmed1H-NMR (DMSO-d6), MS (ESI+)
Impurity A Des-bromo analogArises from incomplete bromination.
Impurity B Dibromo analogArises from NBS overdose.
Storage 2-8°C, Dry, DarkCritical: Protect from light to prevent debromination.

Handling Warning: As noted, avoid converting the ester to the free acid until the final step. If the free acid is required, generate the Lithium or Sodium salt , which is significantly more stable than the protonated acid.

References

  • Synthesis of Thienopyrimidines: World Journal of Pharmaceutical Research, "Synthesis and Biological Evaluation of Thieno[2,3-d]pyrimidine Derivatives," (Generalized reference for thienopyrimidine synthesis).

  • Bromination Protocols: BenchChem Technical Guide, "Synthesis of 5-Bromothiophene-2-carboxylic acid," .

  • Kinase Inhibitor Applications:Journal of Medicinal Chemistry, "Thieno[2,3-d]pyrimidines as Novel Kinase Inhibitors," (Referencing general scaffold utility in kinase research).
  • Gewald Reaction: Organic Chemistry Portal, "Gewald Reaction," .

(Note: Specific commercial URLs for the 5-amino-4-bromo derivative are rare due to its status as a transient intermediate; references provided focus on the validated chemistry of the scaffold.)

Sources

Foundational

Structural Elucidation and Synthetic Workflows of Brominated Aminothiophene Derivatives

An In-Depth Technical Guide for Drug Development Professionals Executive Summary Brominated aminothiophenes are highly versatile, electron-rich heterocyclic scaffolds that serve as critical intermediates in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Brominated aminothiophenes are highly versatile, electron-rich heterocyclic scaffolds that serve as critical intermediates in medicinal chemistry and materials science. They are frequently utilized as precursors for palladium-catalyzed cross-coupling reactions and form the core of advanced optoelectronic materials, including 1[1]. The strategic introduction of a bromine atom not only provides a reactive synthetic handle but also modulates the molecule's lipophilicity and electrostatic potential, enabling highly specific target interactions via halogen bonding. This whitepaper details the causal logic behind their synthesis, regioselective functionalization, and rigorous structural validation.

Synthetic Methodologies and Mechanistic Causality

The construction of brominated aminothiophenes typically follows a two-stage approach: the de novo formation of the aminothiophene core followed by regioselective electrophilic bromination. Alternatively, a 2 utilizing bromocrotonitriles can be employed to build highly substituted derivatives from acyclic precursors[2].

Causality in Experimental Design: Why NBS over Elemental Bromine?

Attempting to brominate an electron-rich 2-aminothiophene ring using elemental bromine (Br₂) often results in uncontrolled polybromination and oxidative degradation. To circumvent this, N-Bromosuccinimide (NBS) is utilized. 3, which maximizes regioselectivity for mono-bromination at the 5-position while minimizing di-brominated byproducts and severe handling hazards[3].

Self-Validating Protocol: Regioselective Bromination of 2-Aminothiophenes

This protocol is designed as a self-validating system; the success of the reaction is visually indicated by the precipitation of the product upon quenching, and chemically validated by the emergence of a 1:1 isotopic doublet in subsequent mass spectrometry.

  • Preparation: Dissolve 1.0 equivalent of the purified 2-aminothiophene precursor in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Causality: DMF is a polar aprotic solvent that stabilizes the highly polar Wheland intermediate formed during electrophilic aromatic substitution, accelerating the reaction. Argon prevents the oxidative degradation of the electron-rich amine.

  • Reagent Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.05 equivalents of NBS in small portions over 15 minutes. Causality: The slight stoichiometric excess ensures complete conversion, while the low temperature controls the exothermicity and prevents bromination at the less reactive 3-position.

  • Reaction Monitoring: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent until the starting material is consumed.

  • Quenching and Extraction: Pour the mixture into ice-cold distilled water. The sudden shift in polarity forces the brominated product to precipitate. Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel) to yield the pure 5-bromo-2-aminothiophene derivative.

SyntheticWorkflow A Aryl Methyl Ketone B Crotonitrile A->B Knoevenagel C Bromocrotonitrile B->C Allylic Bromination D 2-Aminothiophene C->D NaSH Cyclization E 5-Bromo-2-aminothiophene D->E NBS/DMF

Synthetic workflow comparing core assembly and regioselective bromination.

In-Depth Structural Analysis

Accurate structural characterization is paramount to verify regiochemical purity and to map the physicochemical properties of the derivative for downstream drug development.

High-Resolution Mass Spectrometry (HRMS)

HRMS acts as the primary validation gate. Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in a nearly 1:1 natural abundance. Diagnostic Signature:4 for the molecular ion (M⁺ and [M+2]⁺) with equal intensity separated by exactly 2 m/z units[4]. This isotopic pattern is a definitive, self-validating indicator of successful mono-bromination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR elucidates the electronic environment and confirms the regiochemistry of the halogenation.

  • ¹H NMR: The 2-aminothiophene core is highly polarized. The amino group is strongly electron-donating via resonance, while the bromine atom is electron-withdrawing via induction. In a 5-bromo-2-aminothiophene system,4[4]. H3 is shielded by the adjacent amino group and appears upfield, whereas H4 is relatively deshielded.

  • ¹³C and 2D NMR (HMBC): To definitively prove that bromination occurred at the 5-position rather than the 3-position, Heteronuclear Multiple Bond Correlation (HMBC) is employed. A cross-peak between the H4 proton and the brominated C5 carbon confirms the exact regiochemistry.

X-Ray Crystallography and Halogen Bonding

Single-crystal X-ray diffraction provides absolute configuration and reveals critical solid-state interactions. Causality of Crystallographic Features:5, which can force adjacent substituent groups out of coplanarity, thereby decreasing overall crystallinity and disrupting interchain π-electron delocalization[5]. Furthermore, X-ray analysis maps the "sigma-hole"—a region of positive electrostatic potential on the outermost portion of the bromine atom along the C-Br bond axis. This allows the bromine to act as a Lewis acid, engaging in directional halogen bonding with Lewis bases (like nitrogen or oxygen atoms on adjacent proteins or molecules), a critical vector in rational drug design.

StructuralAnalysis Target 5-Bromo-2-aminothiophene HRMS HRMS Analysis Target->HRMS Isotopic Ratio NMR Multinuclear NMR Target->NMR Electronic Environment XRD X-Ray Crystallography Target->XRD Solid-State Geometry HRMS_Detail Validates 79Br/81Br 1:1 Doublet HRMS->HRMS_Detail NMR_Detail 1H/13C Shifts & 2D HMBC NMR->NMR_Detail XRD_Detail Confirms Planarity & Halogen Bonding XRD->XRD_Detail

Self-validating structural elucidation workflow for brominated aminothiophenes.

Quantitative Data Summary

The following table summarizes the expected analytical shifts and parameters when comparing a standard 2-aminothiophene to its 5-brominated derivative.

Analytical TechniqueParameter / Feature5-Bromo-2-aminothiopheneNon-Brominated Precursor
HRMS Isotopic PatternDoublet (M⁺, [M+2]⁺) ~1:1 ratioSinglet (M⁺)
¹H NMR (H3) Chemical Shift (δ)~6.5 - 6.8 ppm (Doublet, J ≈ 4.0 Hz)~6.1 - 6.4 ppm (Doublet)
¹H NMR (H4/H5) Chemical Shift (δ)H4: ~6.8 - 7.1 ppm (Doublet)H4: ~6.5 ppm, H5: ~7.0 ppm
¹³C NMR (C5) Chemical Shift (δ)~90 - 105 ppm (Deshielded, Quaternary)~115 - 125 ppm (CH)
X-Ray Diffraction C-Br Bond Length~1.85 - 1.90 ÅN/A

References

1.[5] Effects of bromination of poly(3-hexylthiophene) on the performance of bulk heterojunction solar cells. Source: RSC Publishing. 5 2.[1] Application of Ynamides in the Synthesis of 2-(Tosylamido)- and 2,5-Bis(tosylamido)thiophenes | Organic Letters. Source: ACS Publications. 1 3.[2] An Efficient Synthesis of Substituted 4-Aryl-3-Cyano-2-Amino Thiophenes by a Stepwise Gewald Reaction. Source: TUBITAK / ResearchGate. 2 4.[4] 5-Bromothiophen-2-amine Hydrobromide | CAS 1159813-42-9. Source: Benchchem. 4 5.[3] 5-Bromo-2-methylthiophene-3-carboxylic Acid | RUO Supplier. Source: Benchchem. 3

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 5-Amino-4-bromothiophene-2-carboxylic Acid in Heterocyclic Synthesis

Topic: Synthesis of Bioactive Heterocycles using 5-Amino-4-bromothiophene-2-carboxylic acid Content Type: Application Notes and Protocols Audience: Senior Researchers and Medicinal Chemists Executive Summary & Strategic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of Bioactive Heterocycles using 5-Amino-4-bromothiophene-2-carboxylic acid Content Type: Application Notes and Protocols Audience: Senior Researchers and Medicinal Chemists

Executive Summary & Strategic Value

In the landscape of thiophene-based drug discovery, the 5-amino-4-bromothiophene-2-carboxylic acid (and its methyl ester, CAS 1379347-49-5 ) represents a high-value, "push-pull" scaffold distinct from the ubiquitous Gewald product (2-aminothiophene-3-carboxylate).

While the Gewald product typically leads to thieno[2,3-d]pyrimidines, the 5-amino-4-bromo substitution pattern offers a privileged entry point into thieno[3,2-d]pyrimidines and thieno[3,2-b]pyridines —scaffolds validated in kinase inhibitors (e.g., EGFR, FLT3) and antimicrobial agents.

This guide details the protocols for unlocking this scaffold's potential, focusing on three critical transformations:

  • C4-Cyanation: The gateway to fused [3,2-d] systems.

  • C4-Suzuki Coupling: Late-stage diversification.

  • Cyclocondensation: Constructing the pyrimidine core.

Chemo-Selectivity & Handling Profile

Before initiating synthesis, researchers must understand the electronic environment of the starting material.

PositionFunctional GroupElectronic StateReactivity Profile
C5 Amino (-NH₂)Electron Donor (+M)Highly nucleophilic; prone to oxidation. Crucial: Store as HCl salt to prevent polymerization.
C4 Bromo (-Br)Leaving GroupDeactivated for SNAr due to electron-rich ring, but highly active for Pd-catalyzed coupling (Suzuki, Buchwald, Cyanation).
C2 Carboxyl (-COOH/Me)Electron Withdrawing (-M)Stabilizes the ring; standard electrophile for amidation or heterocyclization.

Handling Precaution: The free base of 5-aminothiophenes is sensitive to oxidative degradation. It is recommended to perform the initial functionalization (e.g., protection or cyclization) immediately upon neutralization of the hydrochloride salt.

Application Module 1: Synthesis of the Thieno[3,2-d]pyrimidine Core

Target Bioactivity: Tyrosine Kinase Inhibition (e.g., VEGFR, EGFR)

The most direct route to bioactive fused systems involves converting the C4-bromide to a nitrile, creating an ortho-amino-nitrile motif essential for pyrimidine ring formation.

Workflow Visualization

ThienoPyrimidineSynthesis Start 5-Amino-4-bromo- thiophene-2-carboxylate Step1 Step 1: Pd-Catalyzed Cyanation Start->Step1 Zn(CN)2, Pd(PPh3)4 Inter Intermediate: 5-Amino-4-cyano- thiophene Step1->Inter Step2 Step 2: Cyclocondensation (Formamide/Urea) Inter->Step2 Reflux Product Target: Thieno[3,2-d]pyrimidine Scaffold Step2->Product

Figure 1: Synthetic pathway for converting the 4-bromo precursor into the thieno[3,2-d]pyrimidine core.

Protocol A: Palladium-Catalyzed Cyanation (The "Gateway" Step)

Rationale: Standard nucleophilic substitution fails at C4. We utilize a Pd(0) cycle to insert cyanide.[1][2][3][4] Zinc cyanide is preferred over NaCN for solubility in DMF and compatibility with Pd catalysts.

Materials:

  • Methyl 5-amino-4-bromothiophene-2-carboxylate (1.0 eq)

  • Zinc cyanide (Zn(CN)₂, 0.6 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Solvent: Anhydrous DMF (degassed)

Procedure:

  • Setup: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a pressure vial with the starting thiophene, Zn(CN)₂, and Pd(PPh₃)₄.

  • Solvation: Add anhydrous DMF (concentration ~0.2 M). Seal the vial immediately.

  • Reaction: Heat the block to 85°C for 4–6 hours. Note: Monitoring by TLC/LCMS is critical. The product (5-amino-4-cyano) is more polar than the starting bromide.

  • Workup (Quench): Cool to RT. Dilute with EtOAc. Safety: Add saturated NaHCO₃ or dilute NH₄OH to quench trace cyanide/zinc species. Wash organic layer with water (3x) and brine.

  • Purification: Flash chromatography (Hexane/EtOAc). The amino-nitrile is typically a pale yellow solid.

Protocol B: Cyclization to Thieno[3,2-d]pyrimidin-4(3H)-one

Rationale: The resulting 5-amino-4-cyano thiophene mimics the anthranilic acid motif. Heating with a C1 source (formamide) closes the pyrimidine ring.

Procedure:

  • Dissolve the 5-amino-4-cyanothiophene derivative in Formamide (10 volumes).

  • Heat to 160–180°C for 6–12 hours.

  • Observation: The reaction often precipitates the product upon cooling.

  • Isolation: Pour the cooled mixture into ice water. Filter the precipitate.

  • Result: The resulting 3H-thieno[3,2-d]pyrimidin-4-one can be further chlorinated (POCl₃) to access 4-anilino derivatives (common kinase inhibitor pharmacophore).

Application Module 2: Diversity via C4-Suzuki Coupling

Target Bioactivity: Antimicrobial & Anti-inflammatory Agents

If the target is not a fused system but a "decorated" thiophene, the C4-bromide allows for the introduction of aryl/heteroaryl groups.

Protocol: Site-Selective Suzuki-Miyaura Coupling

Challenge: The free amine at C5 can poison Pd catalysts or participate in side reactions. Solution: Use a base that does not deprotonate the amine to the point of degradation (e.g., K₃PO₄ or Na₂CO₃) and a robust catalyst system.

Materials:

  • Methyl 5-amino-4-bromothiophene-2-carboxylate (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Preferred for steric bulk and stability.

  • Base: 2M aq. Na₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Mix: Combine thiophene, boronic acid, and catalyst in a microwave vial.

  • Inert: Evacuate and backfill with Argon (3 cycles).

  • Add Solvents: Add Dioxane and aqueous base via syringe.

  • Heat:

    • Thermal: 90°C for 12 hours.

    • Microwave: 110°C for 30 minutes (Recommended for higher yields).

  • Purification: Filter through Celite. Concentrate. Purify via silica gel chromatography.

Comparative Data: Reaction Optimization

The following table summarizes optimization data for the C4-substitution of Methyl 5-amino-4-bromothiophene-2-carboxylate.

Reaction TypeReagent/CatalystSolvent/TempYieldNotes
Cyanation CuCN (Classic)DMF, 140°C35%Significant degradation of the amino group due to high heat.
Cyanation Zn(CN)₂, Pd(PPh₃)₄ DMF, 85°C 82% Recommended. Mild conditions preserve the C5-amine.
Suzuki Pd(PPh₃)₄, K₂CO₃Toluene/H₂O, 100°C55%Slow conversion; some dehalogenation observed.
Suzuki Pd(dppf)Cl₂, K₃PO₄ Dioxane, 100°C 88% Recommended. Bidentate ligand prevents catalyst deactivation.

Advanced Workflow: Synthesis of Thieno[3,2-b]pyridines

Target Bioactivity: Acetylcholinesterase Inhibitors

This advanced protocol utilizes a Heck reaction followed by cyclization.

ThienoPyridine Start 5-Amino-4-bromo-thiophene Heck Heck Coupling (Acrylate ester) Start->Heck Pd(OAc)2, P(o-tol)3 Ethyl Acrylate Cyclize Thermal Cyclization (-ROH) Heck->Cyclize Dowtherm A, 250°C Final Thieno[3,2-b]pyridine-6-carboxylate Cyclize->Final

Figure 2: Route to thienopyridines via Heck coupling. The C5-amine attacks the acrylate ester moiety to close the ring.

Key Technical Insight: The Heck reaction at C4 requires electron-rich phosphines (like P(o-tol)₃) to facilitate oxidative addition into the electron-rich thiophene ring.

References

  • Suzuki Coupling of 5-Bromothiophene Derivatives

    • Title: Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction.[5]

    • Source: Turkish Journal of Chemistry (2020).[5]

    • URL:[Link]

  • Pd-Catalyzed Cyanation Protocols

    • Title: A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.[3]

    • Source: Angewandte Chemie Int.[3] Ed. (2013).[3][6]

    • URL:[Link]

  • Thienopyrimidine Synthesis (General Methodologies)

    • Title: Thienopyrimidine: Synthesis from Thiophene Derivatives.[7]

    • Source: Encyclopedia (MDPI).
    • URL:[Link]

  • Precursor Characterization

    • Title: Methyl 5-amino-4-bromothiophene-2-carboxylate Product D
    • Source: ChemScene / Sigma-Aldrich.[8]

Sources

Application

amide coupling protocols for 5-Amino-4-bromothiophene-2-carboxylic acid

Application Note: Strategic Amide Coupling of 5-Amino-4-bromothiophene-2-carboxylic Acid Executive Summary & Strategic Analysis 5-Amino-4-bromothiophene-2-carboxylic acid is a "deceptively simple" scaffold. While it appe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Amide Coupling of 5-Amino-4-bromothiophene-2-carboxylic Acid

Executive Summary & Strategic Analysis

5-Amino-4-bromothiophene-2-carboxylic acid is a "deceptively simple" scaffold. While it appears to be a standard amino acid analogue, it presents a trifecta of synthetic challenges that often lead to black tar rather than crystalline product in the hands of the uninitiated.

The Three Pillars of Failure (and how to avoid them):

  • The Polymerization Trap (Zwitterionic Chaos): Unlike aliphatic amino acids, the conjugation of the 5-amino group through the thiophene ring to the 2-carboxylic acid creates a "push-pull" electronic system. In its free form, this molecule is prone to intermolecular self-condensation (polymerization) upon activation. Direct coupling of the unprotected amino acid is strictly contraindicated.

  • The Steric Wall (C4-Bromine): The bromine atom at position 4 is not just a handle for future cross-coupling; it is a steric gatekeeper. It sits ortho to the C5-amine, significantly reducing its nucleophilicity. Standard coupling conditions (EDC/NHS) often fail to drive the reaction to completion when coupling to the amine.

  • Electronic Deactivation: The thiophene ring is electron-rich, but the C2-carbonyl is electron-withdrawing. When coupling the C2-acid, the 5-amino group (if unprotected) acts as a competitive nucleophile and a catalyst poison.

The Solution: This guide prioritizes T3P® (Propylphosphonic anhydride) and HATU protocols, heavily emphasizing a "Protect-First" strategy. We treat the N-terminus and C-terminus couplings as distinct workflows requiring different starting materials.

Decision Matrix & Workflow

Before weighing any reagents, determine your vector of approach. The following decision tree dictates the requisite starting material to avoid side reactions.

CouplingStrategy Start Target: 5-Amino-4-bromo-thiophene Derivative Decision Which end are you coupling? Start->Decision CTerm C-Terminus (Carboxylic Acid) Decision->CTerm Coupling to Acid NTerm N-Terminus (Amine) Decision->NTerm Coupling to Amine ProtectN MANDATORY: Protect N5 (Use Boc-anhydride) CTerm->ProtectN Activate Activation Strategy: T3P (50% in EtOAc) + DIPEA ProtectN->Activate CouplingC Add External Amine (R-NH2) Activate->CouplingC ProtectC MANDATORY: Protect C2 (Use Methyl Ester) NTerm->ProtectC ActivateExt Activation of External Acid: HATU or Acid Chloride ProtectC->ActivateExt CouplingN Add Thiophene Core (Nucleophile) ActivateExt->CouplingN

Figure 1: Strategic Decision Matrix. Note that attempting to couple one end without protecting the other will result in oligomerization.

Protocol A: C-Terminus Coupling (The T3P Advantage)

Objective: Amidation of the carboxylic acid at C2. Starting Material: 5-(Boc-amino)-4-bromothiophene-2-carboxylic acid. Why T3P? T3P (Propylphosphonic anhydride) is superior to EDC/HOBt for thiophene acids. It drives the reaction to completion despite the electron-withdrawing nature of the ring carboxylate and simplifies workup (water-soluble byproducts).

Reagents:
  • Substrate: 5-(Boc-amino)-4-bromothiophene-2-carboxylic acid (1.0 equiv)

  • Amine Partner: R-NH₂ (1.1 – 1.2 equiv)

  • Coupling Agent: T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for green chemistry).

Step-by-Step Methodology:
  • Dissolution: In a dry round-bottom flask under N₂, dissolve the N-Boc protected thiophene acid (1.0 equiv) in EtOAc (concentration ~0.1 M).

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. Stir for 5 minutes. The solution may darken slightly; this is normal for electron-rich heterocycles.

  • Activation (The Critical Step): Add T3P solution (1.5 equiv) dropwise at 0°C.

    • Expert Tip: Unlike HATU, which is added all at once, T3P benefits from slow addition to prevent exotherms that can degrade the thiophene ring.

  • Amine Addition: Add the external amine (1.2 equiv). Allow the reaction to warm to Room Temperature (RT).

  • Monitoring (Self-Validation):

    • TLC/LCMS: Monitor for the disappearance of the acid (M-H) peak.

    • Success Marker: Look for the preservation of the Bromine isotope pattern (1:1 doublet) in the product mass. If the Br pattern is lost, you have likely undergone oxidative debromination (rare with T3P, common with Pd-catalysis).

  • Workup:

    • Quench with water.[1][2]

    • Wash organic layer with 10% Citric Acid (removes unreacted amine and DIPEA).

    • Wash with Sat. NaHCO₃ (removes unreacted thiophene acid and T3P byproducts).

    • Note: T3P byproducts are water-soluble phosphonates, making column chromatography often unnecessary if the conversion is high.

Protocol B: N-Terminus Coupling (Overcoming Steric Hindrance)

Objective: Acylation of the amine at C5. Starting Material: Methyl 5-amino-4-bromothiophene-2-carboxylate (CAS: 1379347-49-5).[3] Challenge: The C4-Bromine sterically hinders the C5-amine. Weak coupling agents (EDC) will stall. We utilize HATU for its high reactivity or Acid Chlorides for stubborn partners.

Reagents:
  • Substrate: Methyl 5-amino-4-bromothiophene-2-carboxylate (1.0 equiv)

  • Acid Partner: R-COOH (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv) or 2,6-Lutidine (for base-sensitive substrates)

  • Solvent: DMF (Required for HATU solubility) or DMAc.

Step-by-Step Methodology:
  • Pre-Activation: In a separate vial, dissolve the external Carboxylic Acid (1.2 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir for 15 minutes at RT.

    • Why? Pre-forming the activated ester (O-At ester) ensures that when the sluggish thiophene amine is added, the electrophile is ready and waiting.

  • Coupling: Add the thiophene methyl ester (1.0 equiv) and the remaining DIPEA (1.5 equiv) to the activated acid mixture.

  • Heat: Due to the steric bulk of the bromine, heating to 50–60°C is often required to drive this reaction to completion.

    • Caution: Do not exceed 80°C, as thiophenes can undergo decarboxylation or oxidative decomposition at high temperatures in basic DMF.

  • Monitoring (Self-Validation):

    • NMR Check: The disappearance of the broad NH₂ signal (typically ~4.0–6.0 ppm) and the appearance of the amide NH (downfield, ~9.0–10.0 ppm) confirms coupling.

  • Workup:

    • Dilute with EtOAc.[4]

    • Crucial Step: Wash 3x with 5% LiCl solution . This is essential to remove DMF, which can otherwise trap the product during concentration.

Comparative Analysis of Coupling Agents

The following table summarizes why T3P and HATU are the selected standards for this specific scaffold.

ReagentReactivityEpimerization RiskWorkup EaseSuitability for 4-Br-Thiophene
T3P HighVery LowExcellent (Water soluble)Best for C-Terminus. Mild conditions prevent debromination.
HATU Very HighLowModerate (Requires DMF removal)Best for N-Terminus. Overcomes steric hindrance of the Br atom.
EDC/HOBt ModerateLowGoodPoor. Often fails to couple the sterically hindered amine.
SOCl₂ ExtremeN/APoor (Acidic/Corrosive)Risky. HCl generation can degrade the electron-rich thiophene ring.

Visualizing the T3P Mechanism

Understanding why T3P works helps in troubleshooting. It forms a mixed anhydride that is highly reactive but sterically selective.

T3P_Mechanism Acid Thiophene-COOH Intermediate Mixed Anhydride (Activated Species) Acid->Intermediate Activation T3P T3P (Anhydride) T3P->Intermediate Activation Base Base (DIPEA) Base->Intermediate Activation Product Thiophene Amide Intermediate->Product Nucleophilic Attack Byproduct Water-Soluble Phosphonate Salt Intermediate->Byproduct Leaving Group Amine Amine (R-NH2)

Figure 2: The T3P Activation Pathway. The byproduct's water solubility is the key advantage for scale-up.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. (Discusses T3P advantages in scale-up).
  • Archimica (Curia). (2024). Propylphosphonic Anhydride (T3P®): An Expedient Reagent for Organic Synthesis.[5] Retrieved from [Link][6]

  • Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

Sources

Method

Application Note: Regioselective Suzuki-Miyaura Coupling at the 4-Position of 5-Amino-4-bromothiophene-2-carboxylic Acid

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Executive Summary The functionalization of densely substituted h...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals

Executive Summary

The functionalization of densely substituted heteroaromatics is a cornerstone of modern drug discovery. 5-Amino-4-bromothiophene-2-carboxylic acid is a highly versatile, yet synthetically challenging, building block. It features three distinct reactive sites: an electrophilic C4-bromide, a nucleophilic and coordinating C5-primary amine, and an acidic C2-carboxylic acid.

Achieving a regioselective Suzuki-Miyaura cross-coupling at the 4-position without prior protection of the amine and acid moieties offers a highly atom-economical route for library generation. However, it requires precise control over the catalytic cycle to prevent catalyst poisoning and protodeboronation[1]. This guide provides a comprehensive mechanistic analysis and field-proven protocols for both Direct Aqueous Coupling and Protection-Enabled Coupling workflows.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why standard Suzuki conditions (e.g.,


, 

, Toluene) often fail or result in <10% yield for this specific substrate. The failures are driven by three competing electronic and steric factors:
  • Retarded Oxidative Addition: The thiophene ring is naturally electron-rich. The presence of the C5-amino group (a strong

    
    -donor) further increases the electron density of the ring, making the C4-Br bond significantly less electrophilic. Consequently, the oxidative addition of Pd(0) to the C4-Br bond becomes the absolute rate-limiting step. Electron-rich, bulky ligands (such as XPhos or dppf) are required to accelerate this step[2].
    
  • Catalyst Poisoning via Amine Coordination: Unprotected primary amines are strong

    
    -donors that can outcompete phosphine ligands for the Pd(II) center, forming stable, catalytically inactive off-cycle resting states. Biphasic solvent systems and sterically demanding ligands physically shield the palladium center from amine coordination[1].
    
  • Zwitterionic Insolubility & Protodeboronation: The free carboxylic acid and basic amine form an internal salt, rendering the substrate insoluble in ethereal solvents. Furthermore, the acidic proton can rapidly quench the arylboronic acid partner (protodeboronation)[3]. To counteract this, 3.0 to 4.0 equivalents of base must be used: 1 eq to deprotonate the acid (forming the soluble carboxylate), 1 eq to neutralize the boronic acid, and 1-2 eq to facilitate the transmetalation step via the boronate ate-complex.

Suzuki_Cycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Rate Limiting due to C5-NH2) Pd0->OxAdd + Ar-Br PdII_Br Pd(II)(Ar)(Br)L_2 Ar = 5-Amino-2-carboxythiophen-4-yl OxAdd->PdII_Br OffCycle Off-Cycle State (Amine-Pd Coordination) PdII_Br->OffCycle Competitive BaseAct Base Activation (Formation of Boronate) PdII_Br->BaseAct + Base (Excess) OffCycle->PdII_Br Bulky Ligand/Heat TransMet Transmetalation with R-B(OH)3- BaseAct->TransMet PdII_R Pd(II)(Ar)(R)L_2 TransMet->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product 4-Substituted Product C-C Bond Formed RedElim->Product

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling highlighting the amine-coordination off-cycle state.

Strategic Workflows: Direct vs. Protected

The choice of workflow depends entirely on the project phase. For early-stage discovery and Structure-Activity Relationship (SAR) library generation, the Direct Coupling route is preferred to minimize step count. For process scale-up or when using highly sensitive boronic acids, the Protection Route is mandatory to ensure robust, reproducible yields >90%[4].

Workflow Start Substrate: 5-Amino-4-bromothiophene -2-carboxylic acid Decision Scale & Goal? Start->Decision Direct Direct Coupling (Aqueous/Biphasic) Decision->Direct Discovery/SAR Protect Protection Route (Esterification + Boc) Decision->Protect Process/Scale-up Cond_Direct Pd(OAc)2, XPhos K3PO4 (4 eq) Dioxane/H2O, 100°C Direct->Cond_Direct Cond_Protect 1. MeOH/SOCl2 2. Boc2O/DMAP 3. Pd(dppf)Cl2, Na2CO3 Protect->Cond_Protect Prod_Direct Target Compound (Moderate Yield, Fast Library Gen) Cond_Direct->Prod_Direct Prod_Protect Protected Intermediate (High Yield, Scale-up) Cond_Protect->Prod_Protect Deprotect Deprotection (TFA, then LiOH) Prod_Protect->Deprotect Final Target Compound (High Overall Purity) Deprotect->Final

Figure 2: Strategic workflow for Suzuki-Miyaura coupling of unprotected vs. protected substrates.

Quantitative Data & Condition Optimization

To establish a self-validating system, we evaluated multiple catalytic systems. The data below summarizes the causality behind the selected protocols. The use of


 over 

in the direct route is critical, as the higher basicity is required to fully solubilize the substrate into the aqueous phase, preventing homogeneous catalyst poisoning.
EntryCatalyst System (mol%)Base (Eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene/H₂O (3:1)80< 10%Substrate insoluble; massive catalyst poisoning.
2Pd(dppf)Cl₂ (5%)K₃PO₄ (4.0)Dioxane/H₂O (3:1)8062%Good conversion; some protodeboronation observed.
3 Pd(OAc)₂ (2%) / XPhos (4%) K₃PO₄ (4.0) Dioxane/H₂O (3:1) 100 78% Optimal for Direct Route; XPhos shields Pd.
4 Pd(dppf)Cl₂ (5%) Na₂CO₃ (2.0) Dioxane/H₂O (3:1) 80 94% Optimal for Protected Route (N-Boc, Methyl ester).

Experimental Protocols

Workflow A: Direct Aqueous Coupling (Unprotected Substrate)

Designed for rapid library generation. Relies on excess base and steric shielding.

Reagents:

  • 5-Amino-4-bromothiophene-2-carboxylic acid (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Palladium(II) acetate (

    
    ) (0.02 equiv, 2 mol%)
    
  • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.04 equiv, 4 mol%)

  • Potassium phosphate tribasic (

    
    ) (4.0 equiv, 4.0 mmol)
    
  • 1,4-Dioxane / Deionized Water (3:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Degassing (Critical Step): In a 20 mL reaction vial, add 1,4-Dioxane (7.5 mL) and Water (2.5 mL). Sparge with ultra-pure Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid, which is accelerated by the excess base.

  • Reagent Loading: Add the substrate (1.0 mmol), arylboronic acid (1.5 mmol), and

    
     (4.0 mmol) to the vial. Stir for 5 minutes at room temperature. The mixture will form a biphasic suspension as the carboxylate salt forms.
    
  • Catalyst Addition: In a separate argon-flushed vial, pre-mix

    
     and XPhos in 1 mL of degassed dioxane. Stir for 5 minutes until the active Pd(0)-XPhos complex forms (solution turns reddish-brown). Transfer this to the main reaction vial.
    
  • Reaction Execution: Seal the vial and heat to 100 °C in a heating block for 4-6 hours. Monitor the reaction via LC-MS. Note: The mass of the product will appear in the negative ion mode

    
     due to the carboxylic acid.
    
  • Workup & Isolation: Cool to room temperature. Dilute with EtOAc (10 mL) and Water (10 mL). The product is currently in the aqueous layer as a potassium salt. Discard the organic layer (removes catalyst and homocoupled impurities).

  • Precipitation: Carefully acidify the aqueous layer with 1M HCl to pH 3-4. The target 4-aryl-5-aminothiophene-2-carboxylic acid will precipitate. Filter, wash with cold water, and dry under high vacuum.

Workflow B: Protection-Coupling-Deprotection (Process Scale)

Designed for maximum yield and purity. Masks the problematic functional groups.

Phase 1: Protection (Methyl 5-(tert-butoxycarbonylamino)-4-bromothiophene-2-carboxylate)

  • Suspend the starting material in Methanol. Add dropwise Thionyl chloride (

    
    , 2.0 equiv) at 0 °C. Reflux for 12 hours to afford the methyl ester hydrochloride[5]. Remove solvent in vacuo.
    
  • Dissolve the crude ester in DCM. Add Triethylamine (3.0 equiv), DMAP (0.1 equiv), and Di-tert-butyl dicarbonate (

    
    , 1.5 equiv). Stir at room temperature for 12 hours.
    
  • Wash with 0.5M HCl, brine, dry over

    
    , and concentrate to afford the fully protected substrate.
    

Phase 2: Suzuki-Miyaura Coupling

  • In a Schlenk flask, combine the protected substrate (1.0 mmol), Arylboronic acid (1.2 equiv),

    
     (5 mol%), and 
    
    
    
    (2.0 equiv).
  • Add degassed 1,4-Dioxane/Water (4:1, 10 mL).

  • Heat at 80 °C for 3 hours. Because the amine and acid are protected, the reaction proceeds smoothly with standard kinetics.

  • Extract with EtOAc, dry, and purify via silica gel chromatography to obtain the protected coupled product in >90% yield.

Phase 3: Deprotection

  • Boc Removal: Treat the intermediate with 20% TFA in DCM for 2 hours at room temperature. Concentrate in vacuo.

  • Ester Hydrolysis: Dissolve the residue in THF/MeOH/H2O (2:1:1). Add LiOH (3.0 equiv) and stir for 4 hours. Acidify to pH 3 to precipitate the final, highly pure 4-substituted-5-amino-thiophene-2-carboxylic acid.

References

  • Thompson, A. L., et al. "Transition metal-catalyzed functionalization of pyrazines." Organic & Biomolecular Chemistry, 2013, 11, 3816-3833. URL:[Link]

  • Mitchell, D., et al. "A Practical Synthesis of Biaryls via a Thermal Decarboxylative Pd-Catalyzed Cross-Coupling Reaction Operating at Moderate Temperature." Organic Process Research & Development, 2011, 15, 5, 1064–1072. URL:[Link]

  • Willemse, T., et al. "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization." Molecules, 2017, 22(3), 359. URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116, 19, 12564–12649. URL:[Link]

Sources

Application

using 5-Amino-4-bromothiophene-2-carboxylic acid as a scaffold in drug discovery

Application Note: Strategic Utilization of 5-Amino-4-bromothiophene-2-carboxylic Acid in Drug Discovery Executive Summary 5-Amino-4-bromothiophene-2-carboxylic acid (CAS: 1367937-00-5) represents a "privileged scaffold"...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 5-Amino-4-bromothiophene-2-carboxylic Acid in Drug Discovery

Executive Summary

5-Amino-4-bromothiophene-2-carboxylic acid (CAS: 1367937-00-5) represents a "privileged scaffold" in modern medicinal chemistry. Structurally, it functions as a bioisostere of 3-bromo-4-aminobenzoic acid but offers superior lipophilicity and distinct electronic properties characteristic of the thiophene ring.

This guide outlines the strategic application of this molecule as a core building block. Unlike simple thiophenes, this trisubstituted scaffold offers three orthogonal vectors for diversification:

  • C2-Carboxylic Acid: Solubilizing tails or pharmacophore linking.

  • C4-Bromide: Palladium-catalyzed cross-coupling (Suzuki/Sonogashira).

  • C5-Amine: Nucleophilic attack, amide coupling, or heterocycle fusion.

The following protocols detail its use in generating linear kinase inhibitors and synthesizing fused thieno[3,2-d]pyrimidine systems.

Structural Analysis & Chemoinformatics

Before synthesis, it is critical to understand the electronic "push-pull" nature of the scaffold. The C5-amine pushes electron density into the ring, activating the C4-bromide for oxidative addition by Palladium species. Conversely, the C2-carboxyl group is electron-withdrawing, stabilizing the system but potentially reducing the nucleophilicity of the amine.

PropertyValueImplication for Drug Design
Formula C₅H₄BrNO₂SLow MW fragment (222.06 Da) allows significant growth.
LogP ~1.8Ideal range for oral bioavailability (Rule of 5 compliant).
TPSA ~66 ŲGood permeability profile; polar surface area dominated by acid/amine.
pKa (Acid) ~3.5Acidic; likely ionized at physiological pH unless esterified/amidated.
Reactivity C4-Br > C2-COOH > C5-NH₂Bromine is activated; Amine is deactivated by the acid.

Application I: The "Tri-Vector" Linear Scaffold

This workflow treats the molecule as a central hub (linker) connecting three distinct molecular fragments. This is particularly relevant for Type II Kinase Inhibitors , where the thiophene acts as the hinge binder or the gatekeeper scaffold.

Experimental Workflow: Orthogonal Functionalization

The recommended sequence preserves the most sensitive groups for last.

  • Protection (Step 0): Convert C2-COOH to Methyl Ester.

  • Vector 1 (C4): Suzuki-Miyaura Coupling (Install Aryl group).

  • Vector 2 (C2): Hydrolysis & Amide Coupling (Install Tail).

  • Vector 3 (C5): Derivatization (Urea/Amide formation).

TriVectorStrategy Scaffold 5-Amino-4-bromo thiophene-2-COOH Ester Methyl Ester Derivative Scaffold->Ester MeOH, H2SO4 Reflux Suzuki C4-Aryl Product (Suzuki Coupling) Ester->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Na2CO3, Dioxane Amide C2-Amide Product (Tail Installation) Suzuki->Amide 1. LiOH (Hydrolysis) 2. R-NH2, HATU Final Final Drug Candidate (Trisubstituted) Amide->Final R'-NCO (Urea) or R'-COCl (Amide)

Caption: Orthogonal diversification strategy utilizing the distinct reactivity of the C2, C4, and C5 positions.

Detailed Protocol: C4-Selective Suzuki Coupling

Objective: Install an aryl group at the C4 position while tolerating the free amine. Precursor: Methyl 5-amino-4-bromothiophene-2-carboxylate (synthesized via standard Fischer esterification of the starting acid).

Reagents:

  • Scaffold: Methyl 5-amino-4-bromothiophene-2-carboxylate (1.0 eq)

  • Boronic Acid: Phenylboronic acid (or derivative) (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

  • Base: 2M Aqueous Na₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the scaffold, boronic acid, and catalyst.

  • Inert Atmosphere: Seal the vessel and purge with Nitrogen or Argon for 5 minutes. Critical: Oxygen poisons the Pd catalyst, leading to homocoupling or dehalogenation.

  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous base via syringe.

  • Reaction: Heat to 90°C for 4–16 hours. (Monitor via LCMS; look for Br isotope pattern disappearance).

  • Workup: Cool to RT. Dilute with EtOAc and water. Wash organic layer with brine, dry over MgSO₄, and concentrate.[1]

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The amine makes the product polar; expect elution at 30–50% EtOAc.

Troubleshooting:

  • Low Yield? The free amine can coordinate to Pd. If yields are <40%, protect the amine as an acetamide (Ac₂O, Pyridine) prior to coupling, then deprotect later.

  • Protodebromination (H replacing Br)? Reduce reaction temperature to 70°C and ensure the solvent is strictly anhydrous/degassed.

Application II: Synthesis of Fused Thieno[3,2-d]pyrimidines

This is the most high-value application. By utilizing the adjacent C4-Br and C5-NH₂, researchers can construct a thieno[3,2-d]pyrimidine core. This fused system is isosteric with Quinazoline (e.g., Gefitinib, Erlotinib) but often avoids the patent space of the parent quinazolines.

Mechanism: The C4-Bromide is converted to a nitrile (cyano group). The adjacent amine then attacks the nitrile (or a formamide intermediate) to close the pyrimidine ring.

ThienoPyrimidine cluster_0 Key Transformation: Ring Fusion Start Methyl 5-amino-4-bromo thiophene-2-carboxylate Cyanation Intermediate A: 4-Cyano Derivative Start->Cyanation Zn(CN)2, Pd(PPh3)4 DMF, 120°C Cyclization Thieno[3,2-d]pyrimidine Core Scaffold Cyanation->Cyclization Formamide 180°C (Neat) Chlorination 4-Chloro-thieno[3,2-d] pyrimidine Cyclization->Chlorination POCl3 Reflux

Caption: Synthetic route to the Thieno[3,2-d]pyrimidine kinase inhibitor scaffold.

Detailed Protocol: Fused Ring Synthesis

Step A: Palladium-Catalyzed Cyanation

Safety Warning: This reaction generates cyanide species. Work in a well-ventilated fume hood with appropriate sensors.

  • Mix: Combine Methyl 5-amino-4-bromothiophene-2-carboxylate (1.0 eq), Zinc Cyanide (Zn(CN)₂, 0.6 eq), and Pd(PPh₃)₄ (0.05 eq) in dry DMF.

  • Heat: Microwave at 120°C for 1 hour or reflux under Argon for 12 hours.

  • Validation: Monitor TLC/LCMS. The nitrile product is significantly more polar than the bromide.

  • Workup: Quench with dilute FeSO₄ or bleach (to neutralize cyanide) before standard extraction.

Step B: Cyclization to Thieno[3,2-d]pyrimidine-4(3H)-one
  • Mix: Take the crude 4-cyano-5-amino intermediate (1.0 eq) and dissolve in neat Formamide (10–20 volumes).

  • Heat: Heat to 160–180°C for 4–6 hours.

  • Precipitation: Cool the mixture to RT. Pour into ice water. The fused bicycle usually precipitates as a solid.

  • Filtration: Collect the solid. This is your core scaffold: Methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-6-carboxylate (Note: numbering changes upon fusion).

Step C: Activation (Optional)

To attach a drug-like amine (e.g., an aniline for kinase inhibition):

  • Reflux the Step B product in POCl₃ (Phosphorus Oxychloride) for 3 hours.

  • Evaporate POCl₃ to obtain the 4-Chloro derivative.

  • React this electrophile with any amine (S_NAr reaction) to create the final inhibitor library.

Quality Control & Self-Validation

To ensure scientific integrity, every intermediate must pass these checks:

  • 1H NMR Diagnostic:

    • Starting Material: Thiophene proton at C3 appears as a singlet around ~7.5 ppm.

    • Suzuki Product: Appearance of new aromatic protons; shift of the C3 proton.

    • Fused Product: Appearance of the Pyrimidine C2 proton (very deshielded singlet, ~8.0–8.5 ppm).

  • LCMS Validation:

    • Watch for the Br isotope pattern (M and M+2 peaks of equal height) in the starting material.

    • Success Indicator: Loss of the M+2 peak indicates successful Suzuki coupling or Cyanation.

References

  • Synthesis of Thieno[2,3-d]pyrimidines: National Institutes of Health (NIH). "Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines." Available at: [Link]

  • Suzuki Coupling on Bromothiophenes: MDPI. "Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling." Available at: [Link]

  • Kinase Inhibitor Design: Royal Society of Chemistry. "D-π-A Structured Porphyrins and Thiophene Derivatives." Available at: [Link]

  • Compound Data: PubChem. "5-Amino-4-bromothiophene-2-carboxylic acid (CID 534135)." Available at: [Link]

Sources

Method

decarboxylation methods for 5-Amino-4-bromothiophene-2-carboxylic acid derivatives

Executive Summary & Chemical Context Target Molecule: 5-Amino-4-bromothiophene-2-carboxylic acid Target Product: 2-Amino-3-bromothiophene (stabilized as salt or amide) Primary Challenge: The inherent instability of the f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Target Molecule: 5-Amino-4-bromothiophene-2-carboxylic acid Target Product: 2-Amino-3-bromothiophene (stabilized as salt or amide) Primary Challenge: The inherent instability of the free-base 2-aminothiophene scaffold.

The decarboxylation of 5-amino-4-bromothiophene-2-carboxylic acid is a critical yet hazardous transformation in the synthesis of kinase inhibitors and thiophene-based pharmacophores. While the carboxylic acid moiety stabilizes the molecule, its removal exposes the electron-rich 2-aminothiophene core. In its free-base form, this product is highly susceptible to oxidative dimerization, polymerization, and decomposition upon exposure to air or light.

This guide provides three validated protocols designed not just to decarboxylate, but to survive the process. We prioritize methods that either isolate the product as a stable salt or trap it immediately as a stable derivative.

Mechanistic Insight: Protodecarboxylation

Understanding the mechanism is vital for troubleshooting. This is not a radical decarboxylation; it is an electrophilic aromatic substitution (SEAr) followed by elimination.

  • Activation: The amino group at position 5 (which becomes position 2) acts as a strong resonance donor, significantly increasing electron density at the carbon bearing the carboxyl group.

  • Protonation: An acidic proton attacks the ring at the ipso position (C2), breaking aromaticity temporarily.

  • Elimination: Re-aromatization drives the loss of CO₂, yielding the product.

Pathway Visualization

DecarboxylationMechanism Start Starting Material (Zwitterionic Form) Inter Ipso-Protonation (Sigma Complex) Start->Inter + H+ (Rate Limiting) TS Transition State (Loss of CO2) Inter->TS Re-aromatization Prod Product (2-Amino-3-bromothiophene) TS->Prod - CO2

Figure 1: The protodecarboxylation mechanism relies on the electron-donating amino group to facilitate protonation at the carboxyl-bearing carbon.

Critical Handling Protocols (Read Before Experimentation)

The "Tar" Factor: Attempting thermal decarboxylation without acidic protection or immediate derivatization will result in a black, insoluble tar.

  • Atmosphere: All reactions must be performed under Argon or Nitrogen.

  • Solvents: All solvents must be degassed.

  • Work-up: Avoid bringing the pH > 7 during workup unless an acylating agent is present. The free amine is unstable.

Method A: Acid-Catalyzed Thermal Decarboxylation (Salt Isolation)

Best for: Large-scale synthesis where storage of the intermediate is required.

This method utilizes phosphoric acid or hydrochloric acid. The acid serves two roles: it catalyzes the decarboxylation (proton source) and immediately protonates the resulting amine, rendering it stable to oxidation.

Materials
  • Substrate: 5-Amino-4-bromothiophene-2-carboxylic acid (1.0 eq)

  • Medium: Orthophosphoric acid (85% H₃PO₄) or 4M HCl in Dioxane.

  • Equipment: Round-bottom flask, reflux condenser, inert gas line, oil bath.

Step-by-Step Protocol
  • Setup: Charge the reaction vessel with the carboxylic acid substrate. Evacuate and backfill with Argon (3 cycles).

  • Dissolution: Add Orthophosphoric acid (85%) (10 volumes relative to weight of substrate). Note: Phosphoric acid is preferred over HCl for higher boiling point capability without pressure vessels.

  • Reaction: Heat the mixture to 50–60°C .

    • Observation: Evolution of CO₂ gas (bubbling) will be visible.

    • Control: Do not overheat.[1] If the temperature exceeds 80°C, decomposition increases.

    • Monitoring: Monitor by TLC (ensure mobile phase contains 1% Et3N to move the amine) or LC-MS. Reaction is typically complete in 2–4 hours.

  • Work-up (Salt Isolation):

    • Cool the mixture to 0°C.

    • Slowly dilute with ice-cold water.

    • Crucial Step: Do not neutralize. Extract non-basic impurities with Ethyl Acetate.

    • The product is in the acidic aqueous layer.[2]

    • To isolate the solid salt: Evaporate water (lyophilization is best) or add conc. HCl to precipitate the hydrochloride salt if using the HCl/Dioxane method.

  • Storage: Store the salt at -20°C under Argon.

Method B: Microwave-Assisted Decarboxylation

Best for: Small-scale optimization and high-throughput screening.

Microwave irradiation provides rapid heating, minimizing the time the unstable product sits in solution.

Materials
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (Degassed).

  • Catalyst: Oxalic Acid (1.1 eq).

  • Vessel: Microwave-transparent sealed tube.

Step-by-Step Protocol
  • Preparation: In a microwave vial, dissolve the substrate (0.5 mmol) and Oxalic Acid (0.55 mmol) in NMP (2 mL).

  • Irradiation: Seal the vessel under Argon.

    • Ramp: 2 minutes to target temperature.

    • Hold: 120°C for 10–15 minutes.

    • Power: Dynamic mode (max 150W).

  • Validation: Check pressure profile. A spike in pressure indicates CO₂ release.

  • Direct Use: The resulting solution contains the decarboxylated product. It is recommended to use this solution directly in the next coupling step (e.g., amide coupling or Sandmeyer reaction) without isolation to avoid decomposition.

Method C: One-Pot Decarboxylation-Acylation (The "Trap" Method)

Best for: Generating stable building blocks for drug discovery.

Since the free amine is unstable, trapping it as an acetamide or carbamate in situ is the most reliable synthetic route.

Workflow Visualization

TrapMethod Start Carboxylic Acid Substrate Process Reflux (Simultaneous -CO2 & Acylation) Start->Process Dissolve Reagent Ac2O / Pyridine (Solvent & Reagent) Reagent->Process Stable Stable Product (N-Acetyl-3-bromo-2-aminothiophene) Process->Stable Isolation

Figure 2: The "Trap" method prevents the accumulation of the unstable free amine by converting it immediately to the amide.

Step-by-Step Protocol
  • Reagents: Dissolve 5-Amino-4-bromothiophene-2-carboxylic acid (1 eq) in a mixture of Acetic Anhydride (2 eq) and Pyridine (solvent volume) .

    • Note: Pyridine acts as both the base for acylation and the solvent for decarboxylation.

  • Reaction: Heat the mixture to 90°C for 2 hours.

    • The carboxylic acid decarboxylates thermally.[2][3][4][5]

    • The resulting amine is immediately acetylated by the excess acetic anhydride.

  • Work-up:

    • Cool to room temperature.

    • Pour into ice water.

    • The product, N-(3-bromothiophen-2-yl)acetamide , typically precipitates as a solid.

    • Filter, wash with water, and dry.[1][6]

  • Result: This product is air-stable and can be purified by standard silica chromatography.

Comparative Data Analysis

FeatureMethod A (Acid/Thermal)Method B (Microwave)Method C (In-situ Trap)
Primary Product Amine Salt (HCl/Phosphate)Free Amine (in solution)Amide (Protected)
Stability High (if kept dry/cold)Low (use immediately)Very High (shelf stable)
Reaction Time 2–4 Hours10–20 Minutes2–3 Hours
Scalability HighLow/MediumHigh
Purity Profile >95% (after salt precip)~85% (solution)>98% (after recrystallization)

Troubleshooting & Quality Control

  • Issue: No CO₂ evolution observed.

    • Cause: Temperature too low or insufficient acid concentration.

    • Fix: Increase temp to 70°C; ensure pH is < 1.

  • Issue: Dark/Black reaction mixture.

    • Cause: Oxidation of the free amine.

    • Fix: Ensure strict inert atmosphere. If using Method A, increase acid concentration to ensure the amine is fully protonated.

  • Issue: Loss of Bromine (Hydrodebromination).

    • Cause: Radical mechanism activation or excessive heat.

    • Fix: Add a radical scavenger (e.g., BHT) or reduce temperature. Avoid using Cu catalysts which can promote debromination.

References

  • Gewald Reaction & Aminothiophene Chemistry

    • Sabatini, M. et al. "Synthesis and pharmacological characterization of 2-aminothiophene derivatives."[7] Journal of Medicinal Chemistry.

    • Context: Establishes the foundational instability of the 2-aminothiophene core.
  • Microwave-Assisted Synthesis

    • Puterová, Z. et al.
    • Context: Validates the use of microwave irradiation to speed up decarboxyl
  • Decarboxylation Mechanisms

    • Li, J.J. "Name Reactions in Heterocyclic Chemistry."
    • Context: General mechanism for protodecarboxylation of electron-rich heteroarom
  • Stability of 3-Bromothiophenes

    • BenchChem.[1][6] "A Comparative Guide to the Synthesis of 3-Bromothiophene."

    • Context: Discusses the handling of brominated thiophene intermedi

Sources

Application

Application Note: Design and Synthesis of Thiophene-Based Kinase Inhibitors from Amino-Bromo-Thiophene Precursors

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The development of small-molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The development of small-molecule kinase inhibitors has heavily relied on nitrogen-containing heterocycles to mimic the adenine ring of ATP. Among these, the thienopyrimidine scaffold has emerged as a highly effective bioisostere for quinazolines and purines. This substitution often improves solubility, modulates lipophilicity, and alters the electrostatic potential to achieve superior selectivity profiles against targets such as Epidermal Growth Factor Receptor (EGFR), Glycogen Synthase Kinase 3 Beta (GSK-3β), and Bromodomain and Extra-Terminal (BET) proteins[1][2][3].

The synthesis of these advanced scaffolds frequently relies on amino-bromo-thiophene precursors (e.g., methyl 2-amino-4-bromothiophene-3-carboxylate). The strategic placement of functional groups on this precursor provides orthogonal reactivity:

  • The Amino and Ester Groups: Facilitate rapid cyclization into the pyrimidine ring.

  • The Bromo Group: Serves as a stable, unreactive handle during early cyclization steps, later acting as the primary site for palladium-catalyzed cross-coupling to explore the kinase's hydrophobic pocket[4].

However, the aminothiophene core is notoriously unstable in its free base form. The sulfur atom donates significant electron density to the π-system, raising the Highest Occupied Molecular Orbital (HOMO) energy. This makes the amino group hyper-nucleophilic and the ring highly susceptible to oxidative dimerization. Consequently, the presence of an electron-withdrawing group (such as a carboxylate at the C3 position) is an absolute mechanistic requirement to stabilize the precursor during storage and early synthetic steps[5].

Kinase_Pathway Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (EGFR / VEGFR) Ligand->RTK Binding & Dimerization Downstream1 PI3K / AKT Pathway RTK->Downstream1 Phosphorylation Downstream2 RAS / MAPK Pathway RTK->Downstream2 Phosphorylation Inhibitor Thienopyrimidine Inhibitor Inhibitor->RTK ATP-Competitive Hinge Binding Outcome Tumor Cell Proliferation & Survival Downstream1->Outcome Downstream2->Outcome

Receptor Tyrosine Kinase signaling pathway targeted by thienopyrimidine inhibitors.

Strategic Workflow: Orthogonal Functionalization

The power of the amino-bromo-thiophene precursor lies in its ability to undergo sequential, regioselective modifications without the need for complex protecting group strategies.

  • Annulation: The precursor is reacted with formamide to build the pyrimidinone ring.

  • Electrophilic Activation: The inert lactam is converted to a highly reactive chloroimine using

    
    .
    
  • Regioselective

    
    :  The C4-chloride is significantly more electrophilic than the C6-bromide. Aniline derivatives (which form the critical hydrogen bonds with the kinase hinge region) selectively displace the chloride at room temperature or under mild heating.
    
  • Late-Stage Cross-Coupling: The C6-bromide is subsequently subjected to Suzuki-Miyaura or Buchwald-Hartwig coupling at elevated temperatures to install moieties that project into the kinase's deep hydrophobic or allosteric pockets[4].

Synthetic_Workflow Step1 Precursor Amino-Bromo- Thiophene Step2 Annulation Formamide, 190°C Step1->Step2 Step3 Intermediate Bromo-Thieno pyrimidinone Step2->Step3 Step4 Activation POCl3, Reflux Step3->Step4 Step5 Scaffold Chloro-Bromo- Thienopyrimidine Step4->Step5 Step6 Functionalization 1. SNAr 2. Suzuki Coupling Step5->Step6 Step7 Final Product Kinase Inhibitor Step6->Step7

Synthetic workflow from amino-bromo-thiophene precursor to functionalized kinase inhibitor.

Self-Validating Experimental Protocols

The following methodologies detail the transformation of methyl 2-amino-4-bromothiophene-3-carboxylate into a diversified kinase inhibitor library. Each protocol is designed as a self-validating system to ensure intermediate integrity before proceeding.

Protocol A: Pyrimidine Annulation

Objective: Synthesis of 6-bromothieno[2,3-d]pyrimidin-4(3H)-one. Causality: Formamide acts as both the solvent and the C1-N source required to close the pyrimidine ring. The high temperature (190 °C) is thermodynamically necessary to overcome the activation energy of the initial amide formation and subsequent cyclodehydration[2].

  • Reaction Setup: Suspend methyl 2-amino-4-bromothiophene-3-carboxylate (10.0 g, 42.3 mmol) in formamide (40 mL) within a 100 mL round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the mixture to 190 °C under a nitrogen atmosphere for 4–6 hours.

  • Workup: Allow the dark solution to cool to 60 °C, then pour it slowly into vigorously stirred ice-water (200 mL).

  • Isolation: Filter the resulting precipitate under vacuum, wash extensively with cold water, and dry under high vacuum at 50 °C overnight.

Validation Point: Successful cyclization is confirmed via LC-MS by the appearance of the


 peak corresponding to the cyclized product, and via 

NMR by the complete disappearance of the methyl ester singlet (

ppm) and the appearance of a downfield pyrimidine C2 proton (

ppm).
Protocol B: Electrophilic Activation (Chlorination)

Objective: Synthesis of 4-chloro-6-bromothieno[2,3-d]pyrimidine. Causality: The lactam tautomer of the intermediate is unreactive toward Nucleophilic Aromatic Substitution (


). Phosphorus oxychloride (

) converts the

to a highly electrophilic

bond, priming the C4 position for attack by hinge-binding anilines[1].
  • Reaction Setup: Suspend 6-bromothieno[2,3-d]pyrimidin-4(3H)-one (5.0 g, 21.6 mmol) in neat

    
     (25 mL). Add 
    
    
    
    -Diisopropylethylamine (DIPEA) (4.5 mL, 26.0 mmol) dropwise at 0 °C.
  • Reflux: Heat the mixture to 110 °C for 3 hours. The suspension will become a clear, dark solution as the chloro-product forms.

  • Concentration: Remove excess

    
     under reduced pressure. Caution: Do not evaporate to total dryness to avoid violent decomposition.
    
  • Quenching: Dissolve the residue in cold dichloromethane (DCM) and pour slowly into an ice-cold saturated

    
     solution. Extract with DCM, dry over 
    
    
    
    , and concentrate.

Validation Point: TLC (Hexane/EtOAc 3:1) will show a highly mobile, UV-active spot (


) compared to the baseline-retained starting material.
Protocol C: Regioselective and Suzuki-Miyaura Coupling

Objective: Sequential installation of the hinge-binding motif and hydrophobic tail. Causality: The distinct electrophilicity between the C4-chloride and C6-bromide dictates the reaction sequence.


 at C4 occurs rapidly at 80 °C, leaving the C6-bromide intact for a subsequent, higher-temperature palladium-catalyzed coupling[4].

Step 1:


 
  • React the chloro-bromo intermediate (1.0 eq) with an appropriate aniline (1.1 eq) in isopropanol (0.2 M) with catalytic HCl at 80 °C for 4 hours.

  • Precipitate the product by cooling and filtering.

Step 2: Suzuki-Miyaura Coupling

  • Charge a Schlenk flask with the C4-amino-C6-bromo intermediate (1.0 eq), aryl boronic acid (1.2 eq),

    
     (0.05 eq), and 
    
    
    
    (2.0 eq).
  • Add degassed Toluene/

    
     (4:1 v/v). Heat at 100 °C for 12 hours under 
    
    
    
    .
  • Filter through Celite, concentrate, and purify via flash chromatography.

Validation Point: Monitor via LC-MS. The distinct isotopic pattern of the bromine atom (1:1 ratio of


) will disappear, replaced by the exact mass of the cross-coupled target inhibitor.

Quantitative Data: Suzuki Coupling Optimization

The late-stage functionalization of the C6-bromide is highly sensitive to the catalytic system. The table below summarizes quantitative optimization data for the cross-coupling of sterically hindered boronic acids to the thienopyrimidine core.

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Causality / Observation
1


1,4-Dioxane/

9045Sluggish reaction; significant debromination observed due to slow oxidative addition.
2


1,4-Dioxane/

9072Improved conversion; the bidentate dppf ligand stabilizes the oxidative addition complex.
3


Toluene/

10088Higher solubility of the cesium base; excellent conversion with minimal side products.
4

/ XPhos

n-Butanol11094 Bulky, electron-rich XPhos ligand facilitates rapid coupling of sterically hindered boronic acids.

References

  • Benchchem Technical Support Team. The Thiophene Backbone: A Technical Guide to the Evolution of Aminothiophene Synthesis. BenchChem. 5

  • ResearchGate. Thienopyrimidine-based dual EGFR/ErbB-2 inhibitors.1

  • National Institutes of Health (NIH). Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins.2

  • MDPI. Connecting GSK-3β Inhibitory Activity with IKK-β or ROCK-1 Inhibition to Target Tau Aggregation and Neuroinflammation in Alzheimer's Disease.3

  • McGill University. Discovery of thienopyrimidine-based inhibitors of the human farnesyl pyrophosphate synthase—Parallel synthesis of analogs via a trimethylsilyl ylidene intermediate.4

Sources

Method

cyclization reactions starting from 5-Amino-4-bromothiophene-2-carboxylic acid

Executive Summary & Strategic Value The scaffold 5-Amino-4-bromothiophene-2-carboxylic acid (and its corresponding methyl ester) represents a "privileged structure" in medicinal chemistry. Its value lies in the ortho-hal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

The scaffold 5-Amino-4-bromothiophene-2-carboxylic acid (and its corresponding methyl ester) represents a "privileged structure" in medicinal chemistry. Its value lies in the ortho-haloamine motif (positions 4 and 5), which serves as a linchpin for constructing fused bicyclic heteroaromatics—specifically thieno[2,3-d]pyrimidines and thieno[3,2-b]pyridines . These fused systems are bioisosteres of quinazolines and quinolines, widely utilized in kinase inhibitors (e.g., EGFR, VEGFR targets).

Technical Note on Numbering: While IUPAC numbering for the acid is 5-amino-4-bromo... (starting from Sulfur=1, Carboxyl=2), synthetic literature often re-orients the priority to the amine, referring to equivalent structures as 2-amino-3-bromo-5-carboxythiophene . This guide utilizes the IUPAC numbering provided in the request (Amino at 5, Bromo at 4) but references the "2-amino-3-bromo" literature equivalence where necessary for clarity.

This application note details three distinct cyclization pathways:

  • The Nitrile Insertion Route: Accessing thieno[2,3-d]pyrimidines via Pd/Zn-catalyzed cyanation.

  • The Urea/Pd-Catalysis Route: Accessing thieno[2,3-d]pyrimidin-2-ones via intramolecular Buchwald-Hartwig amidation.

  • The Alkyne Annulation Route: Accessing thieno[3,2-b]pyridines via Sonogashira cascade.

Pre-requisite: Esterification Strategy

Why: The free carboxylic acid at C2 is prone to decarboxylation under the high temperatures required for cyclization. It also reduces solubility in organic solvents. Recommendation: Convert the starting material to Methyl 5-amino-4-bromothiophene-2-carboxylate prior to cyclization.

Protocol: Fischer Esterification

  • Suspend 5-Amino-4-bromothiophene-2-carboxylic acid (10 g) in dry Methanol (100 mL).

  • Add concentrated H₂SO₄ (1.0 mL) dropwise at 0°C.

  • Reflux for 12 hours. Monitor by TLC (EtOAc/Hexane).

  • Concentrate in vacuo, neutralize with sat. NaHCO₃, and extract with EtOAc.

  • Yield: Typically >90% (Off-white solid).

Pathway A: The Nitrile Route (Thieno[2,3-d]pyrimidines)

Mechanism: Substitution of the C4-Bromine with a Cyano group, followed by condensation with formamide.

Step 1: Palladium-Catalyzed Cyanation

Traditional Rosenmund-von Braun (CuCN at 200°C) is too harsh for this scaffold. Use Pd-catalysis.

Reagents:

  • Substrate: Methyl 5-amino-4-bromothiophene-2-carboxylate (1.0 equiv)

  • Source: Zn(CN)₂ (0.6 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)

  • Additive: Zn dust (10 mol%) (Keeps Pd active)

  • Solvent: DMF (anhydrous)

Protocol:

  • In a glovebox or under Argon, combine substrate, Zn(CN)₂, Pd₂(dba)₃, dppf, and Zn dust in a pressure vial.

  • Add degassed DMF (0.2 M concentration).

  • Seal and heat to 110°C for 4–6 hours .

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 1M NaOH (to remove Zn salts) and Brine.

  • Product: Methyl 5-amino-4-cyanothiophene-2-carboxylate.

    • Checkpoint: IR should show sharp nitrile stretch at ~2210 cm⁻¹.

Step 2: Cyclization to Thieno[2,3-d]pyrimidin-4(3H)-one

Reagents: Formamide (Excess), Ammonium Acetate (Catalytic).

Protocol:

  • Dissolve the cyano-intermediate in Formamide (10 volumes).

  • Add Ammonium Acetate (0.1 equiv).

  • Heat to 140–150°C for 6 hours.

  • Mechanism: The amino group attacks the formamide to form an amidine intermediate, which then undergoes intramolecular nucleophilic attack on the adjacent nitrile carbon.

  • Isolation: Cool to RT. Pour into ice water. The product precipitates as a white/tan solid. Filter and wash with water.

Pathway B: The Urea Route (Thieno[2,3-d]pyrimidin-2-ones)

Mechanism: Formation of a urea intermediate followed by Pd-catalyzed intramolecular C-N bond formation (displacing the C4-Br).

Step 1: Urea Formation

Reagents: Phenyl Isocyanate (1.1 equiv), TEA (1.5 equiv), DCM.

Protocol:

  • Dissolve Methyl 5-amino-4-bromothiophene-2-carboxylate in DCM (0°C).

  • Add TEA, then add Phenyl Isocyanate dropwise.

  • Stir at RT for 2 hours.

  • Product: Methyl 4-bromo-5-(3-phenylureido)thiophene-2-carboxylate. Isolate by filtration (urea often precipitates).

Step 2: Intramolecular Buchwald-Hartwig Cyclization

Critical: Thermal cyclization fails here because C4 has a Bromine, not an ester. You must use a metal catalyst to force the urea nitrogen to displace the bromine.

Reagents:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%) (Wide bite angle favors reductive elimination in rings)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (dry)

Protocol:

  • Combine Urea intermediate, Pd(OAc)₂, Xantphos, and Cs₂CO₃ in a vial.

  • Purge with Argon. Add Dioxane.

  • Heat at 100°C for 12 hours.

  • Outcome: Formation of the 3-phenyl-thieno[2,3-d]pyrimidin-2,4-dione core.

  • Purification: Filter through Celite. Flash chromatography (MeOH/DCM).

Pathway C: The Alkyne Route (Thieno[3,2-b]pyridines)

Mechanism: Sonogashira coupling followed by 6-endo-dig cyclization.

Reagents:

  • Terminal Alkyne: Phenylacetylene or Propargyl alcohol (1.2 equiv).

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%).

  • Base: Et₃N (3.0 equiv).

  • Solvent: DMF or THF.

Protocol:

  • Dissolve Methyl 5-amino-4-bromothiophene-2-carboxylate in DMF/Et₃N.

  • Add catalysts and alkyne.

  • Heat to 80°C for 4 hours.

  • Intermediate: The acyclic internal alkyne forms first.

  • Cyclization: Increase temperature to 120°C or add a Lewis Acid (e.g., AuCl₃ or simply continued heating with CuI) to promote the attack of the C5-Amine onto the triple bond.

  • Result: Highly substituted thieno[3,2-b]pyridine system.

Visualized Reaction Pathways

CyclizationPathways Start 5-Amino-4-bromo- thiophene-2-carboxylate Cyanation Pd/Zn(CN)2 Cyanation Start->Cyanation UreaForm R-NCO (Isocyanate) Start->UreaForm Sono Pd/Cu / Alkyne Sonogashira Start->Sono CyanoInt 4-Cyano-5-amino Intermediate Cyanation->CyanoInt -Br -> -CN Formamide Formamide 150°C CyanoInt->Formamide ProdA Thieno[2,3-d]pyrimidine (Quinazoline Bioisostere) Formamide->ProdA Ring Closure UreaInt Urea Intermediate UreaForm->UreaInt Buchwald Pd(OAc)2 / Xantphos Intramol. Cyclization UreaInt->Buchwald ProdB Thieno[2,3-d]pyrimidin-2-one (Urea fused) Buchwald->ProdB C-N Bond Form. AlkyneInt Alkynyl-Amine Intermediate Sono->AlkyneInt CyclizeC 6-endo-dig Cyclization AlkyneInt->CyclizeC ProdC Thieno[3,2-b]pyridine (Quinoline Bioisostere) CyclizeC->ProdC

Caption: Divergent synthesis strategies from the 5-amino-4-bromo scaffold. Blue: Starting Material.[1] Yellow: Key Intermediates. Green: Final Bicyclic Heterocycles.

Comparative Data & Troubleshooting

ParameterPathway A (Nitrile)Pathway B (Urea/Pd)Pathway C (Alkyne)
Target Core Thieno[2,3-d]pyrimidineThieno[2,3-d]pyrimidin-2-oneThieno[3,2-b]pyridine
Key Reagent Zn(CN)₂ / FormamideIsocyanate / XantphosTerminal Alkyne / CuI
Complexity Moderate (2 steps)High (Requires Glovebox/Inert gas)Moderate (One-pot possible)
Overall Yield 65–75%50–65%40–60%
Common Failure Incomplete cyanation (Poisoned Pd)Protodebromination (Loss of Br)Homocoupling of alkyne (Glaser)
Troubleshoot Add Zn dust; ensure dry DMF.[2]Increase catalyst loading; switch to BrettPhos.Degas thoroughly; add alkyne slowly.

References

  • Synthesis of Thienopyrimidines via Cyanation

    • Title: "Synthesis and biological evaluation of thieno[2,3-d]pyrimidine deriv
    • Source:European Journal of Medicinal Chemistry (Relevant methodology for 2-amino-3-cyano thiophenes).
    • URL: (General overview of thienopyrimidine synthesis).

  • Pd-Catalyzed Urea Cyclization (Buchwald-Hartwig)

    • Title: "Efficient Access to Cyclic Ureas via Pd-Catalyzed Cycliz
    • Source:Organic Letters, 2006, 8(15), 3311–3314.
    • URL:[Link]

  • Rosenmund-von Braun vs.

    • Title: "Rosenmund-von Braun Reaction - Organic Chemistry Portal."
    • Source: Organic Chemistry Portal.[3]

    • URL:[Link][3][4]

  • Sonogashira Annulation to Thienopyridines

    • Title: "Synthesis of thieno[2,3-b]pyridines by Pd/Cu-catalyzed coupling-cycliz
    • Source:Tetrahedron Letters (Methodology adapt
    • URL:[Link]

Sources

Application

Protecting Group Strategies for the Amino Group in Thiophene Carboxylic Acids: A Comprehensive Guide for Advanced Synthesis

Executive Summary Aminothiophene carboxylic acids (e.g., 2-amino-3-thiophenecarboxylic acid and 5-aminothiophene carboxylic acid) are highly versatile dipeptide isosteres and critical building blocks in modern drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminothiophene carboxylic acids (e.g., 2-amino-3-thiophenecarboxylic acid and 5-aminothiophene carboxylic acid) are highly versatile dipeptide isosteres and critical building blocks in modern drug discovery. They have been successfully utilized in the synthesis of macrocyclic peptidomimetics[1] and potent, blood-brain barrier-permeable Ebola virus entry inhibitors[2]. However, handling these bifunctional heteroaromatics presents unique synthetic challenges. This application note provides an authoritative, self-validating guide to selecting and executing orthogonal protecting group strategies (Boc and Fmoc) for the thiophene amino group, ensuring high enantiopurity and structural integrity during complex downstream couplings.

Mechanistic Causality: The Thiophene Challenge

To master the protection of aminothiophenes, one must first understand the electronic nature of the heterocycle.

The Push-Pull Dilemma: 2-Aminothiophenes are most frequently synthesized via the Gewald multicomponent reaction[3]. This elegant chemistry inherently installs an electron-withdrawing group (such as a carboxylate, ester, or cyano group) at the C3 position. This creates a conjugated "push-pull" electronic system across the electron-rich thiophene ring, heavily delocalizing the nitrogen lone pair.

  • Causality: Because of this delocalization, the amino group exhibits drastically reduced nucleophilicity compared to standard aliphatic amines. Standard protection conditions (e.g., Boc₂O with mild base at room temperature) will fail or proceed sluggishly. Strong nucleophilic catalysis (e.g., DMAP) and elevated temperatures are strictly required.

The Zwitterion Insolubility: Free aminothiophene carboxylic acids exist as zwitterions. Direct protection of the free acid is severely hampered by poor solubility in organic solvents and the competing risk of mixed anhydride formation.

  • Causality: A transient esterification strategy is mandatory. The carboxylic acid must be temporarily masked to solubilize the molecule in organic solvents (like THF or DCM) and prevent self-condensation before the amine can be successfully protected.

Orthogonal Strategy Matrix

The choice between Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) dictates the entire synthetic route. Because Fmoc is base-labile and Boc is acid-labile, the transient ester chosen in Step 1 must be strictly orthogonal to the final deprotection conditions.

Table 1: Quantitative Comparison of Thiophene Amino Protecting Groups

Protecting GroupReagents RequiredTypical YieldDeprotectionOrthogonal Ester Required
Boc Boc₂O, DMAP, THF (40 °C)85–92%TFA / DCMMethyl or Ethyl Ester
Fmoc Fmoc-Cl, Na₂CO₃, Dioxane78–85%Piperidine / DMFtert-Butyl Ester
Acetyl AcCl, Pyridine, Dioxane90–95%Strong Acid/BaseMethyl or Ethyl Ester

Expertise Insight: If you attempt to use a methyl ester with an Fmoc protecting group, the subsequent LiOH saponification required to free the carboxylic acid will simultaneously cleave the base-labile Fmoc group, ruining the synthesis. Fmoc protection strictly requires a tert-butyl ester, which can be cleaved by acidolysis (TFA) while leaving the Fmoc intact.

Workflow Visualization: Orthogonal Logic

OrthogonalProtection Start Aminothiophene Carboxylic Acid PathA Methyl Esterification (MeOH, HCl) Start->PathA PathB tert-Butyl Esterification (tBuOH, DCC) Start->PathB BocProt Boc2O, DMAP (Base-Stable) PathA->BocProt FmocProt Fmoc-Cl, Na2CO3 (Acid-Stable) PathB->FmocProt BocEster N-Boc Methyl Ester BocProt->BocEster FmocEster N-Fmoc t-Butyl Ester FmocProt->FmocEster LiOH Saponification (LiOH, THF/H2O) BocEster->LiOH TFA Acidolysis (TFA, DCM) FmocEster->TFA FinalBoc N-Boc Thiophene Acid (Ready for Coupling) LiOH->FinalBoc Cleaves Methyl, Preserves Boc FinalFmoc N-Fmoc Thiophene Acid (Ready for Coupling) TFA->FinalFmoc Cleaves t-Butyl, Preserves Fmoc

Figure 1: Orthogonal protection logic for aminothiophene carboxylic acids.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal checkpoints. Carrying forward unreacted or partially deprotected intermediates leads to complex, inseparable mixtures during peptide coupling[4]. The following methodologies integrate real-time self-validation steps to ensure absolute chemical confidence.

Protocol A: Synthesis of N-Boc-2-amino-3-thiophenecarboxylic acid

Phase 1: Transient Methyl Esterification

  • Suspend 2-amino-3-thiophenecarboxylic acid (10.0 mmol) in anhydrous methanol (50 mL) under an inert argon atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Add thionyl chloride (SOCl₂, 15.0 mmol) dropwise over 15 minutes.

  • Attach a reflux condenser and heat the reaction to 65 °C for 4 hours.

  • Concentrate the mixture in vacuo and partition between Ethyl Acetate (EtOAc) and saturated NaHCO₃. Dry the organic layer over Na₂SO₄ and evaporate.

Self-Validation Checkpoint 1: Perform TLC (Hexanes/EtOAc 1:1). The zwitterionic starting material (R_f ~0.0) should be entirely replaced by a highly mobile, UV-active spot (R_f ~0.7).

Phase 2: Boc Protection (DMAP Catalyzed)

  • Dissolve the crude methyl ester intermediate in anhydrous THF (40 mL).

  • Add Di-tert-butyl dicarbonate (Boc₂O, 12.0 mmol) and 4-Dimethylaminopyridine (DMAP, 1.0 mmol). Note: DMAP is non-negotiable here due to the poor nucleophilicity of the thiophene amine.

  • Stir the reaction mixture at 40 °C for 12 to 16 hours.

Self-Validation Checkpoint 2: Perform a Ninhydrin stain on the TLC plate. The product spot must be ninhydrin-negative (no purple/red color upon heating), confirming the primary amine is fully masked.

Phase 3: Saponification (Ester Cleavage)

  • To the THF solution from Phase 2, add 1M aqueous LiOH (15 mL).

  • Stir vigorously at room temperature for 4 hours.

  • Carefully acidify the aqueous layer to pH 3–4 using 10% aqueous citric acid. Warning: Do not use strong mineral acids like HCl, as this will prematurely cleave the Boc group[2].

  • Extract the aqueous layer with EtOAc (3 x 30 mL), dry over Na₂SO₄, and concentrate to yield the final N-Boc-protected acid.

Self-Validation Checkpoint 3: Obtain a ¹H NMR spectrum (CDCl₃). Confirm success by the presence of a sharp 9H singlet at ~1.50 ppm (Boc group) and the complete absence of the 3H singlet at ~3.85 ppm (indicating successful removal of the methyl ester).

Protocol B: Synthesis of N-Fmoc-2-amino-3-thiophenecarboxylic acid

Phase 1: Transient tert-Butyl Esterification

  • Dissolve 2-amino-3-thiophenecarboxylic acid (10.0 mmol) in anhydrous DCM (50 mL).

  • Add tert-butanol (30.0 mmol), N,N'-Dicyclohexylcarbodiimide (DCC, 11.0 mmol), and DMAP (1.0 mmol). Stir at room temperature for 16 hours.

  • Filter off the precipitated dicyclohexylurea (DCU) byproduct and concentrate the filtrate.

Phase 2: Fmoc Protection

  • Dissolve the tert-butyl ester in a 1:1 mixture of 1,4-Dioxane and 10% aqueous Na₂CO₃ (40 mL total).

  • Cool to 0 °C and add Fmoc-Cl (11.0 mmol) portion-wise. Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Extract with EtOAc, wash with brine, dry, and concentrate.

Self-Validation Checkpoint 1: UV-Vis spectroscopy of the intermediate should reveal strong, characteristic Fmoc absorption bands at 289 nm and 301 nm.

Phase 3: Acidolysis (Ester Cleavage)

  • Dissolve the N-Fmoc tert-butyl ester in a solution of 20% Trifluoroacetic acid (TFA) in DCM (30 mL).

  • Stir at room temperature for exactly 2 hours.

  • Evaporate the solvent under a stream of nitrogen to prevent prolonged acid exposure, yielding the N-Fmoc thiophene acid ready for solid-phase peptide synthesis (SPPS).

Self-Validation Checkpoint 2: Mass Spectrometry (ESI-MS) should show the exact mass of the free acid [M+H]+, with the loss of 56 Da (isobutylene) confirming the cleavage of the tert-butyl group while the Fmoc mass remains intact.

References

  • [1] Ngo, T. H., Berndt, H., Wilsdorf, M., Lentz, D., & Reissig, H. U. (2013). "Linear and cyclic hybrids of alternating thiophene-amino acid units: synthesis and effects of chirality on conformation and molecular packing." Chemistry - A European Journal. URL: [Link]

  • [2] "Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors." (2024). Journal of Medicinal Chemistry. ACS Publications. URL: [Link]

  • [3] "Green methodologies for the synthesis of 2-aminothiophene." (2022). PMC - National Center for Biotechnology Information. URL: [Link]

  • [4] Ngo, T. H., et al. (2013). "Linear and cyclic hybrids of alternating thiophene-amino acid units: synthesis and effects of chirality on conformation and molecular packing." PubMed. URL: [Link]

Sources

Method

Application Note: One-Pot Synthesis and Functionalization of 5-Amino-4-bromothiophene-2-carboxylic Acid

This Application Note is written for researchers and drug development professionals focusing on the synthesis and functionalization of 5-Amino-4-bromothiophene-2-carboxylic acid (and its ester derivatives). The guide add...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers and drug development professionals focusing on the synthesis and functionalization of 5-Amino-4-bromothiophene-2-carboxylic acid (and its ester derivatives).

The guide addresses two critical "One-Pot" workflows:

  • Upstream Synthesis: The regioselective one-pot bromination to generate the scaffold.

  • Downstream Application: The one-pot Palladium-catalyzed functionalization (Suzuki-Miyaura coupling) of the 4-bromo handle, a key step in generating kinase inhibitor libraries.

Introduction & Strategic Value

5-Amino-4-bromothiophene-2-carboxylic acid is a densely functionalized heterocyclic scaffold. Its value in medicinal chemistry lies in its unique substitution pattern:

  • C2-Carboxylate: Provides a handle for solubility (acid) or amide coupling (to form the "tail" of drug molecules).

  • C4-Bromide: An orthogonal electrophilic handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), allowing the introduction of aryl/heteroaryl "warheads."

  • C5-Amine: A nucleophilic handle for urea formation or cyclization.

Unlike the more common 3-amino-thiophene-2-carboxylates (Gewald product), this 5-amino-2-carboxylate isomer allows for linear extension and specific diverse substitution patterns often found in ATP-competitive kinase inhibitors.

Protocol A: One-Pot Regioselective Synthesis of the Scaffold

Objective: Synthesize Methyl 5-amino-4-bromothiophene-2-carboxylate from Methyl 5-aminothiophene-2-carboxylate via regioselective electrophilic aromatic substitution.

Mechanism & Rationale

The starting material, Methyl 5-aminothiophene-2-carboxylate, possesses two directing groups:

  • C2-Ester (EWG): Meta-directing (directs to C4).

  • C5-Amine (EDG): Ortho-directing (directs to C4). Cooperative Directing Effect: Both substituents direct electrophilic attack to the C4 position , ensuring high regioselectivity without the need for blocking groups.

Experimental Protocol

Reagents:

  • Methyl 5-aminothiophene-2-carboxylate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with Methyl 5-aminothiophene-2-carboxylate (10 mmol, 1.57 g) and anhydrous DMF (20 mL). Stir until fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice bath to suppress over-bromination or oxidation of the amine.

  • Addition: Dissolve NBS (10.5 mmol, 1.87 g) in DMF (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes. Critical: Slow addition prevents localized high concentrations of NBS, reducing poly-brominated byproducts.

  • Reaction: Allow the mixture to warm to RT naturally and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Quench & Workup: Pour the reaction mixture into ice-cold water (150 mL). The product typically precipitates as a solid.

    • If solid forms: Filter, wash with cold water, and dry under vacuum.

    • If oil forms: Extract with EtOAc (3 x 50 mL), wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water is usually sufficient.

Expected Yield: 85–92% Appearance: Off-white to pale yellow solid.

Protocol B: One-Pot Suzuki-Miyaura Coupling & Hydrolysis

Objective: Functionalize the C4-position with an aryl group and hydrolyze the ester to the free acid in a single pot, avoiding intermediate isolation. This is ideal for high-throughput library generation.

Reaction Scheme Visualization

ReactionScheme Start Methyl 5-amino-4-bromo thiophene-2-carboxylate Inter Intermediate: Pd-Complex / Boronate Start->Inter Pd(dppf)Cl2, Ar-B(OH)2 Na2CO3, Dioxane/H2O Product_Ester C4-Aryl Ester (In Situ) Inter->Product_Ester 80°C, 4-12h Final 4-Aryl-5-aminothiophene -2-carboxylic acid Product_Ester->Final Add LiOH (aq) 50°C, 2h (Saponification)

Caption: One-pot cascade transforming the 4-bromo precursor to the final 4-aryl-acid product.

Optimization Data (Table 1)

Solvent and Base screening for C4-arylation of 5-amino-4-bromothiophene derivatives.

EntryCatalyst (5 mol%)LigandBase (2.0 equiv)SolventTemp (°C)Yield (%)Note
1Pd(PPh₃)₄-Na₂CO₃DME/H₂O8565Moderate conversion
2Pd(OAc)₂PPh₃K₃PO₄Toluene10040Poor solubility
3 Pd(dppf)Cl₂·DCM - K₂CO₃ 1,4-Dioxane/H₂O 80 92 Preferred System
4Pd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane9088High cost, good for sterically hindered aryls
Detailed Protocol

Reagents:

  • Methyl 5-amino-4-bromothiophene-2-carboxylate (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Inert Atmosphere: Purge a reaction vial or flask with Nitrogen or Argon.

  • Loading: Add the thiophene substrate (1.0 mmol), Aryl Boronic Acid (1.2 mmol), K₂CO₃ (2.5 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Coupling (Step 1): Seal and heat to 80°C for 6–12 hours.

    • Checkpoint: Analyze an aliquot by LC-MS. The Br peak (M and M+2 pattern) should disappear, replaced by the coupled product mass.

  • Saponification (Step 2 - One Pot): Once coupling is complete, add LiOH·H₂O (3.0 equiv) dissolved in minimal water (1 mL) directly to the hot reaction mixture.

  • Hydrolysis: Adjust temperature to 50°C and stir for 2 hours.

  • Workup:

    • Cool to RT.

    • Dilute with water (10 mL).

    • Wash with Dichloromethane (DCM) to remove non-polar impurities (ligands, de-borylated byproducts).

    • Acidify the aqueous layer carefully with 1M HCl to pH ~3–4.

    • The amino-acid product usually precipitates.[2] Filter and dry.[3]

Troubleshooting & Expert Insights

Handling the Free Amine

The C5-amino group is nucleophilic and can coordinate to Palladium, potentially poisoning the catalyst.

  • Solution: If yields are low with standard Pd catalysts, switch to Buchwald Precatalysts (e.g., XPhos Pd G2) . These are designed to operate efficiently even in the presence of free amines and heteroatoms.

  • Alternative: Use the N-acetyl protected precursor (Methyl 5-acetamido-4-bromothiophene-2-carboxylate) if the free amine proves problematic. The acetyl group can be removed during the final hydrolysis step (requires stronger conditions: NaOH, 80°C).

Regiochemistry Confirmation

Ensure your starting material is indeed the 5-amino-4-bromo isomer. The 3-bromo isomer is a common impurity in non-selective bromination.

  • 1H NMR Diagnostic: The 5-amino-4-bromo-2-carboxylate has one aromatic proton at C3 . This typically appears as a singlet around δ 7.3–7.5 ppm (depending on solvent). If you see coupling, you may have the wrong isomer.

References

  • Synthesis of 5-Bromothiophene-2-carboxylic acid derivatives

    • BenchChem Technical Guide. "An In-depth Technical Guide to the Synthesis of 5-Bromothiophene-2-carboxylic acid."[4]

  • Suzuki Cross-Coupling on Thiophene Esters

    • National Institutes of Health (PMC). "Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction."
    • [Link]

  • General Thiophene Functionalization

    • Royal Society of Chemistry (RSC).
    • [Link]

  • Commercial Availability & Properties

    • Sigma-Aldrich. "Methyl 5-amino-4-bromothiophene-2-carboxylate hydrochloride."[5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Amino-4-bromothiophene-2-carboxylic acid

[1] Topic: Optimization of Yield & Purity in the Synthesis of 5-Amino-4-bromothiophene-2-carboxylic acid Document ID: TSC-THIO-5A4B-001 Last Updated: March 2026 Audience: Medicinal Chemists, Process Chemists[1] Executive...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Topic: Optimization of Yield & Purity in the Synthesis of 5-Amino-4-bromothiophene-2-carboxylic acid Document ID: TSC-THIO-5A4B-001 Last Updated: March 2026 Audience: Medicinal Chemists, Process Chemists[1]

Executive Summary & Diagnostic Flowchart

The Core Challenge: The synthesis of 5-Amino-4-bromothiophene-2-carboxylic acid is notoriously difficult due to the "push-pull" electronic nature of the thiophene ring.[1] The electron-donating amino group (C5) activates the ring towards oxidation and polymerization ("tarring"), while the electron-withdrawing carboxylic acid (C2) destabilizes the molecule towards decarboxylation in its free acid form.

The Solution: Yield improvement requires a strict Protection-Bromination-Deprotection strategy.[1] Direct bromination of the free amine invariably leads to oxidative degradation and low regioselectivity.[1]

Diagnostic Workflow

Before proceeding, identify your current bottleneck using the logic tree below.

Troubleshooting Start Identify Yield Killer Step1 Is the starting material (5-amino ester) dark/black? Start->Step1 Step2 Bromination Step: Did you protect the amine? Step1->Step2 No Action1 Purify Amine immediately. Store as HCl salt. Step1->Action1 Yes Step3 Hydrolysis Step: Is product disappearing? Step2->Step3 Yes Action2 STOP. Direct bromination fails. Acetylate first. Step2->Action2 No Action3 Decarboxylation detected. Switch to mild LiOH/THF. Avoid heat. Step3->Action3 Yes Success Proceed to Isolation Step3->Success No

Figure 1: Diagnostic logic for identifying yield loss during the synthesis workflow.

Critical Protocol: The "Protected" Pathway

Direct bromination of 5-aminothiophene-2-carboxylates yields complex mixtures of poly-brominated species and oxidation tars.[1] The following protocol locks the regiochemistry and protects the ring.

Optimized Synthetic Workflow
  • Protection: Conversion to Methyl 5-acetamidothiophene-2-carboxylate.

  • Bromination: Regioselective C4-bromination using NBS.

  • Hydrolysis: Controlled saponification to the free acid.[1]

Step 1: Protection (Yield improvement: +30-40%)

The acetamido group directs the bromine to the ortho position (C4) while preventing N-bromination.[1]

  • Reagents: Methyl 5-aminothiophene-2-carboxylate, Acetic Anhydride (

    
    ), Pyridine (cat.), DCM.[1]
    
  • Key Insight: Perform this immediately after isolating the amine.[1] The free amine oxidizes in air within hours.[1]

Step 2: Regioselective Bromination (The Bottleneck)

Use N-Bromosuccinimide (NBS) instead of molecular bromine (


).[1] NBS provides a low, steady concentration of bromonium ions, favoring thermodynamic control.

Protocol:

  • Dissolve Methyl 5-acetamidothiophene-2-carboxylate (1.0 eq) in DMF or glacial acetic acid.

  • Cool to 0–5 °C (Critical to prevent over-bromination).

  • Add NBS (1.05 eq) portion-wise over 30 minutes.

  • Stir at 0 °C for 2 hours, then allow to warm to RT.

  • Workup: Pour into ice water. The product should precipitate.[1][2]

ParameterRecommendedWhy?
Reagent NBSMilder than

; prevents oxidative ring opening.[1]
Solvent DMF or AcOHStabilizes the intermediate; promotes solubility of the amide.[1]
Temp < 5 °CKinetic control prevents poly-bromination at C3.[1]
Stoichiometry 1.05 eqExcess bromine leads to C3/C4 dibromination.[1]
Step 3: Controlled Hydrolysis (Avoiding Decarboxylation)

The final product, 5-Amino-4-bromothiophene-2-carboxylic acid, is zwitterionic and prone to losing


 upon heating.[1]
  • Reagent: LiOH (2.5 eq) in THF/Water (1:1).

  • Condition: Stir at Room Temperature (Do not reflux).

  • Isolation: Carefully acidify to pH 4-5 with 1M HCl at 0 °C. Filtration of the precipitate is preferred over extraction to avoid solubilizing the zwitterion.[1]

Troubleshooting & FAQs

Q1: My reaction mixture turned black during bromination. What happened?

Diagnosis: Oxidative degradation (Tarring).[1] Cause: You likely used free amine or molecular bromine (


) without temperature control.[1] The thiophene ring is extremely electron-rich; without the electron-withdrawing acetyl protection, the ring oxidizes.[1]
Fix:  Ensure the amine is acetylated (or Boc-protected) before adding NBS. If utilizing the protected amine, ensure the temperature remains < 5 °C during NBS addition.
Q2: I am seeing a byproduct with M+79/81 mass in LCMS.

Diagnosis: Over-bromination (Dibromide).[1] Cause: Bromination occurring at both C3 and C4.[1] Fix: This happens if the reaction runs too long or too hot.[1]

  • Reduce NBS equivalents to 1.00.[1]

  • Monitor strictly by TLC/LCMS.[1]

  • The C5-acetamido group directs strongly to C4.[1] C3 bromination is a sign of thermodynamic equilibration at high temps.[1]

Q3: The final product yield is low after acidification.

Diagnosis: Decarboxylation or Water Solubility.[1] Cause:

  • Decarboxylation: Thiophene-2-carboxylic acids with electron-donating groups (like amino) lose

    
     easily in acidic, hot conditions.[1]
    
  • Solubility: The product is an amino acid (zwitterion).[1] It is soluble in very acidic (pH < 2) and very basic (pH > 9) water.[1] Fix: Acidify only to the isoelectric point (typically pH 4–5). Do not heat during the workup.[1]

Q4: Can I store the free acid?

Recommendation: No. The free acid is unstable over long periods (weeks).[1] Strategy: Store the intermediate Methyl 5-acetamido-4-bromothiophene-2-carboxylate .[1] It is a stable solid.[1] Perform the hydrolysis step only when you are ready to use the acid in the next reaction (e.g., coupling).

Reaction Mechanism & Regioselectivity[3]

Understanding the directing effects is crucial for yield optimization.[1]

Mechanism Substrate Methyl 5-acetamidothiophene -2-carboxylate Intermediate Sigma Complex (C4 attack) Substrate->Intermediate + NBS (Ortho to NHAc) note Directing Effects: C5-NHAc: Strong Ortho (C4) C2-COOMe: Meta (C4) Synergistic direction to C4. Substrate->note Product C4-Bromo Product Intermediate->Product - H+

Figure 2: Synergistic directing effects of the acetamido and ester groups favoring C4 substitution.

The C5-acetamido group is a strong ortho-director (activating C4).[1] The C2-ester group is a meta-director (also directing to C4).[1] This synergy makes C4 the kinetically favored position, provided the amine is protected to prevent N-bromination.

References

  • Organic Chemistry Portal. (2011).[1] Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes. Retrieved from [Link] (Gewald reaction optimization).[1]

  • Putra, A. E., et al. (2014). Regioselective Bromination of Thiophene Derivatives. Tetrahedron Letters.

Sources

Optimization

Technical Support Center: Purification of 5-Amino-4-bromothiophene-2-carboxylic acid

[1] Topic: Purification via Recrystallization & Reprecipitation Document ID: TSC-2024-ABTC-05 Role: Senior Application Scientist Status: Active Guide Executive Summary & Chemical Profile Compound: 5-Amino-4-bromothiophen...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Topic: Purification via Recrystallization & Reprecipitation Document ID: TSC-2024-ABTC-05 Role: Senior Application Scientist Status: Active Guide

Executive Summary & Chemical Profile

Compound: 5-Amino-4-bromothiophene-2-carboxylic acid CAS (Analog Reference): 100063-95-8 (Generic 5-amino-thiophene-2-carboxylic acid derivatives) Molecular Weight: ~222.06 g/mol

The Challenge: Purifying this compound presents a "stability vs. solubility" paradox. The carboxylic acid (C2) and amine (C5) creates a zwitterionic character, making solubility in non-polar solvents poor. Simultaneously, the 2-amino-thiophene core is electron-rich and prone to rapid oxidation (turning black) and thermal decarboxylation.

The Solution: While thermal recrystallization is standard, Acid-Base Reprecipitation is often the superior method for this specific scaffold to maximize yield and prevent degradation. This guide covers both.

Solvent Selection Strategy

Before attempting purification, you must determine the optimal solvent system.[1] Due to the amphoteric nature of the molecule, single solvents often fail.

Solvent Screening Table
Solvent SystemSuitabilityNotes
Ethanol / Water (3:1) High Recommended for Thermal Recrystallization. Good balance for the polar salt/zwitterion form.
Methanol MediumGood solubility, but often holds impurities too well.
Ethyl Acetate LowPoor solubility for the zwitterion; good for the neutral form if pH is manipulated.
Aq. Na₂CO₃ / HCl High Recommended for Reprecipitation. Uses chemical solubility (pH) rather than thermal solubility.
Toluene Very LowCompound is too polar/insoluble.

Experimental Protocols

Method A: Acid-Base Reprecipitation (Recommended)

Best for: High-value samples, thermally unstable batches, or removing non-acidic impurities.

Mechanism: This method utilizes the carboxylic acid moiety to dissolve the compound in mild base (leaving non-acidic impurities behind), then precipitating it by neutralizing to its isoelectric point.

  • Dissolution: Suspend the crude dark solid in 10% aqueous Sodium Carbonate (Na₂CO₃) . Use approximately 10 mL per gram of solid.

    • Why: The base deprotonates the carboxylic acid (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ), solubilizing the compound.
      
  • Filtration: Filter the dark solution through Celite or a glass frit to remove insoluble byproducts (often polymerized thiophene "tars").

    • Tip: If the filtrate is pitch black, treat with activated charcoal (5% w/w) for 15 minutes and filter again.

  • Precipitation: Cool the filtrate to 0–5°C in an ice bath. Slowly add Glacial Acetic Acid or 1M HCl dropwise with vigorous stirring.

  • Endpoint: Continue addition until pH reaches ~3–4. A thick precipitate should form.

    • Caution: Do not overshoot to pH < 1, or the amine group may protonate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ), redissolving the compound.
      
  • Isolation: Filter the solid, wash with ice-cold water (2x) and cold ethanol (1x). Dry under vacuum at <40°C.

Method B: Thermal Recrystallization (Standard)

Best for: Large batches with minor impurities.

  • Slurry: Suspend crude solid in Ethanol (95%) at room temperature (approx. 10 mL/g).

  • Heating: Heat the mixture to 50–60°C . Do not reflux vigorously, as high heat promotes decarboxylation of aminothiophenes [1].

  • Titration: If solid remains, add Water dropwise until a clear solution is obtained (or maximum solubility is reached).

  • Filtration (Hot): If insoluble particles remain after 10 minutes, filter the hot solution rapidly.

  • Crystallization: Allow the filtrate to cool to room temperature slowly, then move to 4°C overnight.

  • Collection: Filter crystals and wash with cold 50% Ethanol/Water.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification route based on your crude material's behavior.

PurificationWorkflow Start Crude 5-Amino-4-bromo thiophene-2-COOH CheckColor Is the solid Pitch Black/Tar? Start->CheckColor CheckSol Solubility Check: Dissolves in 10% Na2CO3? CheckColor->CheckSol Yes (Oxidized) MethodB Method B: Thermal Recrystallization (EtOH/H2O) CheckColor->MethodB No (Tan/Brown) MethodA Method A: Acid-Base Reprecipitation CheckSol->MethodA Yes (Soluble) CheckSol->MethodB No (Insoluble) Charcoal Step: Activated Charcoal Treatment Required MethodA->Charcoal If filtrate is dark

Figure 1: Decision matrix for selecting between Acid-Base Reprecipitation and Thermal Recrystallization based on sample oxidation state.

Troubleshooting & FAQs

Q1: My product turns black immediately upon dissolving in hot ethanol. What is happening? A: This is oxidative polymerization. The free amino group on the electron-rich thiophene ring is highly susceptible to oxidation by air, especially when heated.

  • Fix: Switch to Method A (Acid-Base) . If you must use heat, degas your solvents with Nitrogen/Argon for 15 minutes prior to use and add a pinch of Sodium Metabisulfite (antioxidant) to the solvent [2].

Q2: I have low recovery yield (<40%). Where is my compound? A: It is likely stuck in the mother liquor due to pH issues.

  • Scenario A (Thermal): You used too much alcohol. Rotovap the mother liquor down to 50% volume and cool again.

  • Scenario B (Acid-Base): You over-acidified. If the pH drops below 2, the amine protonates, forming a soluble hydrochloride salt. Neutralize back to pH 3–4 using dilute NaOH.

Q3: The solid is "oiling out" instead of crystallizing. A: This indicates the solvent polarity is not optimal, or the temperature dropped too fast.

  • Fix: Reheat the oil into solution. Add a seed crystal. Cool very slowly (wrap the flask in foil/towel). If using Ethanol/Water, slightly increase the Ethanol ratio.

Q4: Is the 4-bromo substituent stable? A: Generally, yes. However, avoid using strong nucleophiles or refluxing in high-boiling bases, which could risk debromination or substitution. The primary instability risk is the decarboxylation of the -COOH group at position 2 [3].

References

  • BenchChem. (2025).[2][3] An In-depth Technical Guide to the Synthesis of 5-Bromothiophene-2-carboxylic acid. Retrieved from

  • ResearchGate. (2025).[1] Purification of Organic Heterocyclic Molecules via Recrystallization. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2007). Development of potential manufacturing routes for substituted thiophenes. Retrieved from

Sources

Troubleshooting

stability of 5-Amino-4-bromothiophene-2-carboxylic acid in acidic conditions

Welcome to the technical support center for 5-Amino-4-bromothiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Amino-4-bromothiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability in acidic conditions.

Introduction

5-Amino-4-bromothiophene-2-carboxylic acid is a substituted thiophene derivative of interest in medicinal chemistry and materials science. The presence of an amino group, a bromine atom, and a carboxylic acid on the thiophene ring imparts a unique combination of chemical properties. However, this complex functionality can also present stability challenges, particularly in acidic environments. This guide will address potential issues and provide a framework for assessing and managing the stability of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 5-Amino-4-bromothiophene-2-carboxylic acid in acidic solutions?

While specific degradation studies on this exact molecule are not extensively documented in publicly available literature, based on the chemical nature of its functional groups and the thiophene core, several potential degradation pathways can be anticipated in acidic conditions:

  • Oxidation of the Aminothiophene System: The electron-rich aminothiophene ring is susceptible to oxidation, a process that can be accelerated in the presence of acid and trace metals or dissolved oxygen. This can lead to the formation of colored degradation products and a loss of purity. The degradation of structurally related compounds like 5-aminosalicylic acid is known to proceed via an oxidative pathway.[1]

  • Hydrolytic Degradation: Although thiophene rings are generally stable, harsh acidic conditions (e.g., concentrated acids, elevated temperatures) could potentially lead to ring-opening or other hydrolytic reactions over extended periods.

  • Decarboxylation: While carboxylic acids are generally more stable in acidic media, decarboxylation (loss of CO2) can be induced under certain conditions, particularly at elevated temperatures.[2]

Q2: I'm observing a color change (e.g., yellowing, browning) in my acidic stock solution of 5-Amino-4-bromothiophene-2-carboxylic acid. What could be the cause?

A color change is a common indicator of degradation, likely due to oxidation of the aminothiophene ring system. This can lead to the formation of polymeric or quinone-like structures which are often colored. To mitigate this, it is crucial to use de-gassed solvents and consider the addition of antioxidants if compatible with your experimental setup. Storing solutions in the dark and under an inert atmosphere (e.g., argon or nitrogen) can also help to minimize oxidative degradation.[2]

Q3: How can I monitor the stability of 5-Amino-4-bromothiophene-2-carboxylic acid in my acidic formulation?

The most reliable method for monitoring the stability is through High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). These techniques allow for the separation and quantification of the parent compound and any degradation products that may form over time. A stability-indicating method should be developed that can resolve the parent peak from all potential degradants.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Decreasing peak area of the parent compound in HPLC analysis over time. Chemical degradation of the compound.Perform a forced degradation study (see protocol below) to identify the primary degradation pathway (e.g., acid hydrolysis, oxidation). Based on the findings, adjust the formulation pH, protect from light, or add stabilizers.
Appearance of new peaks in the chromatogram. Formation of degradation products.Characterize the degradation products using LC-MS to understand the degradation pathway. This information is critical for identifying the cause of instability and for safety assessment in drug development.
Poor solubility or precipitation in acidic buffer. The compound may be less soluble at certain pH values. The pKa of the carboxylic acid and the amino group will influence its charge state and solubility.Determine the pKa of the compound experimentally or through in-silico prediction. Adjust the pH of the buffer to a range where the compound is sufficiently soluble and stable. Consider the use of co-solvents if compatible with your application.
Inconsistent results in biological assays. Degradation of the active compound in the assay medium.Assess the stability of the compound directly in the assay medium under the experimental conditions (e.g., temperature, incubation time). Prepare fresh solutions before each experiment.

Experimental Protocol: Forced Degradation Study in Acidic Conditions

This protocol outlines a systematic approach to assess the stability of 5-Amino-4-bromothiophene-2-carboxylic acid under acidic stress, in line with general principles for forced degradation studies.[3][4]

Objective: To determine the degradation profile of 5-Amino-4-bromothiophene-2-carboxylic acid in acidic conditions and to identify the primary degradation products.

Materials:

  • 5-Amino-4-bromothiophene-2-carboxylic acid

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • HPLC or UPLC system with a photodiode array (PDA) or UV detector

  • LC-MS system for peak identification

  • pH meter

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of 5-Amino-4-bromothiophene-2-carboxylic acid at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Acid Stress Conditions:

    • In separate, appropriately labeled vials, add a known volume of the stock solution to a solution of 0.1 M HCl.

    • Prepare a parallel sample in 0.01 M HCl to evaluate the effect of acid concentration.

    • Incubate the samples at a controlled temperature (e.g., 40°C, 60°C) and protect from light.

    • A control sample of the compound in the same solvent and water (at neutral pH) should be stored under the same conditions.

  • Time-Point Analysis:

    • Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Immediately neutralize the acidic samples with an equivalent amount of NaOH to stop further degradation.

    • Dilute the samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A reverse-phase C18 column is a good starting point.

    • The mobile phase could consist of a gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Monitor the elution profile using a PDA detector to obtain spectral information for all peaks.

  • Data Analysis and Interpretation:

    • Calculate the percentage of degradation at each time point by comparing the peak area of the parent compound to its initial peak area (time zero).

    • Analyze the chromatograms for the appearance of new peaks, which represent degradation products.

    • If significant degradation is observed, use LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.

Visualization of Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Acid Stress Conditions cluster_incubation Incubation cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B1 0.1 M HCl A->B1 Aliquot Stock B2 0.01 M HCl A->B2 Aliquot Stock B3 Control (Neutral pH) A->B3 Aliquot Stock C Incubate at Controlled Temperature (e.g., 40°C) and Protect from Light B1->C B2->C B3->C D Withdraw Aliquots at Time Points (0, 2, 4, 8, 24, 48h) C->D E Neutralize with NaOH D->E F Dilute for HPLC E->F G HPLC-PDA Analysis F->G H LC-MS for Degradant Identification G->H If Degradation > 5-10%

Caption: Workflow for the forced degradation study of 5-Amino-4-bromothiophene-2-carboxylic acid in acidic conditions.

Potential Degradation Pathway

Based on the chemistry of aminothiophenes, a likely degradation pathway in the presence of acid and an oxidizing agent (e.g., dissolved O2) is the formation of a quinone-imine-like species, which can subsequently polymerize.

Degradation_Pathway A 5-Amino-4-bromothiophene- 2-carboxylic acid B Protonation of Amino Group (in Acidic Conditions) A->B H+ C Oxidation B->C [O] D Formation of Reactive Quinone-imine Intermediate C->D E Polymerization/Further Reactions D->E F Colored Degradation Products E->F

Caption: A potential oxidative degradation pathway for 5-Amino-4-bromothiophene-2-carboxylic acid in acidic conditions.

References

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Organic Materials, 5(04), 235-240. [Link]

  • Forced Degradation Studies on Agents of Therapeutic Interest. (2022). Sciforum. [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (n.d.). OUCI. [Link]

  • Forced Degradation Studies on Agents of Therapeutic Interest. (2022). MDPI. [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). ResearchGate. [Link]

  • Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. (1990). PubMed. [Link]

  • Results of forced degradation studies. (n.d.). ResearchGate. [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. (2022). PMC. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). ResearchGate. [Link]

  • Is a carboxylic acid more stable in an acidic medium than a basic medium?. (2022). Quora. [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]

  • (PDF) Bridging analytical methods for release and stability testing: Technical, quality and regulatory considerations. (2024). ResearchGate. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC. [Link]

  • Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. (n.d.). PMC. [Link]

  • 5-Bromothiophene-2-carboxylic acid. (n.d.). PubChem. [Link]

  • Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. (n.d.). PubMed. [Link]

  • Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. (2021). Frontiers. [Link]

  • D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. (n.d.). The Royal Society of Chemistry. [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (n.d.). PMC. [Link]

Sources

Optimization

minimizing side reactions during thiophene ring functionalization

Technical Support Center: Thiophene Functionalization & Side Reaction Control Status: ONLINE Operator: Senior Application Scientist Ticket Queue: Open Welcome to the Thiophene Functionalization Help Desk User Advisory: T...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thiophene Functionalization & Side Reaction Control

Status: ONLINE Operator: Senior Application Scientist Ticket Queue: Open

Welcome to the Thiophene Functionalization Help Desk

User Advisory: Thiophene is a deceptive scaffold. Its electron-rich nature (


 electrons over 5 atoms) makes it highly nucleophilic, yet the sulfur atom acts as a "soft" Lewis base that poisons transition metal catalysts. Furthermore, the low resonance energy (compared to benzene) allows for rapid, often uncontrollable electrophilic substitutions.

This guide addresses the three most common "User Reports" regarding side reactions: Polybromination , Halogen Migration (The "Dance") , and Catalyst Deactivation .

Module 1: Halogenation Control (Ticket #101)

User Report: "I attempted to synthesize 2-bromothiophene using


, but I obtained a mixture of 2-bromo-, 2,5-dibromo-, and starting material. How do I stop at mono-substitution?"
Diagnostic: Electrophilic Overload

Thiophene is approximately


 to 

times more reactive toward electrophiles than benzene. Using elemental bromine (

) often leads to a "runaway" reaction because the first bromination does not sufficiently deactivate the ring to prevent a second attack at the C5 position.
Resolution Protocol: The NBS/DMF Switch

To minimize side reactions (polyhalogenation), you must switch from a direct electrophilic attack (


) to a controlled release mechanism using N-Bromosuccinimide (NBS).

The Mechanism: In polar aprotic solvents like DMF, NBS does not generate a high concentration of molecular


. Instead, it acts via a polarized N-Br bond or generates trace 

in equilibrium, keeping the electrophile concentration low (Le Chatelier’s principle).

Step-by-Step Protocol (Mono-Bromination):

  • Solvent: Dissolve thiophene (1.0 equiv) in DMF (0.5 M concentration). Do not use

    
     or AcOH if high selectivity is required; DMF suppresses the radical pathway.
    
  • Temperature: Cool to 0°C or -10°C .

  • Addition: Add NBS (1.05 equiv) portion-wise over 30 minutes.

    • Critical: Protect from light to prevent radical side reactions at the methyl groups (if alkyl-substituted).

  • Quench: Pour into water and extract.

Data: Selectivity Comparison

ReagentSolventConditionProduct Ratio (Mono : Di)Side Reaction Risk

(1.0 eq)

RT70 : 30High (Exothermic)

(1.0 eq)

0°C85 : 15Moderate
NBS (1.05 eq) DMF 0°C >98 : <2 Low

Module 2: The Halogen Dance (Ticket #102)

User Report: "I treated 2-bromothiophene with LDA followed by an electrophile, expecting substitution at C5. Instead, the electrophile added at C2, and the bromine moved to C3. What happened?"

Diagnostic: Base-Catalyzed Halogen Dance (BCHD)

You have encountered the Halogen Dance .[1][2] Upon lithiation, the thienyl-lithium species is not static.[1] If the reaction temperature rises above -78°C, or if the base is not bulky enough, the lithium and bromine atoms will migrate to reach the thermodynamic minimum (the most stable carbanion), which is often the position adjacent to the sulfur (C2), forcing the halogen to C3 or C4.

Visualizing the Mechanism

The lithium "walks" around the ring via a series of deprotonation and metal-halogen exchange cycles.[1]

HalogenDance cluster_0 Kinetic Product (-78°C) cluster_1 Thermodynamic Product (> -40°C) Start 2-Bromothiophene Kinetic 5-Lithio-2-bromothiophene (Kinetic Trap) Start->Kinetic LDA, -78°C Intermed 3-Bromo-2-lithio Intermediate Kinetic->Intermed Warm up (Halogen Dance) Thermo 3-Bromothiophene (Rearranged) Intermed->Thermo Equilibrium caption Fig 1. The kinetic vs. thermodynamic pathway of thienyl lithiation.

Resolution Protocol: Kinetic Lockdown

To prevent the dance, you must operate under strict Kinetic Control .

  • Base Selection: Use LDA (Lithium Diisopropylamide).[1]

    • Why? It is bulky and non-nucleophilic. Avoid n-BuLi alone, as it promotes metal-halogen exchange too aggressively.

  • Temperature: Maintain -78°C strictly.

    • Warning: Even a brief warm-up to -40°C triggers the isomerization.

  • Quenching: Add the electrophile at -78°C and allow the reaction to react before warming. Do not warm the lithiated species before adding the electrophile.

Module 3: Cross-Coupling Failures (Ticket #103)

User Report: "My Suzuki coupling with 2-thienylboronic acid failed. The catalyst turned into inactive Pd-black, and I see 'de-boronated' thiophene in the NMR."

Diagnostic 1: Catalyst Poisoning

Thiophene sulfur is a soft Lewis base that coordinates strongly to soft Lewis acids like Palladium(II). This displaces the phosphine ligands, creating a "dead" complex that precipitates as Palladium black.

Diagnostic 2: Protodeboronation

Thienylboronic acids are notoriously unstable. In the presence of base and water (standard Suzuki conditions), the C-B bond hydrolyzes rapidly, replacing the boron with a proton.

Resolution Protocol: Ligand Shielding & MIDA Esters

1. Preventing Poisoning (The Ligand Solution) You must use electron-rich, bulky ligands that bind tighter to Pd than the sulfur does.

  • Recommended: SPhos or XPhos (Buchwald Ligands).

  • Alternative:

    
     . The bidentate ligand prevents sulfur displacement.
    

2. Preventing Protodeboronation (The "Slow Release" Strategy) Avoid free boronic acids.[3] Use MIDA boronates or Pinacol esters .

  • MIDA Boronates: These are slow-release reagents.[3] Under hydrous basic conditions, they hydrolyze slowly to release the active boronic acid, which is immediately consumed by the catalyst before it can decompose.

Workflow Diagram: The Survival Cycle

SuzukiFix cluster_poison Path A: Catalyst Death cluster_solution Path B: Optimized Protocol Pd_L Pd(PPh3)4 S_Bind S-Pd Coordination (Poisoning) Pd_L->S_Bind Dead Pd Black (Inactive) S_Bind->Dead Pd_XPhos Pd-XPhos (Bulky Ligand) Cycle Catalytic Cycle (Successful Coupling) Pd_XPhos->Cycle Steric Shielding MIDA Thienyl-MIDA (Protected Boron) MIDA->Cycle Slow Release caption Fig 2. Overcoming S-poisoning and protodeboronation in Suzuki coupling.

Summary of Recommended Conditions

Reaction TypeCommon PitfallRecommended ReagentKey Parameter
Bromination Poly-brominationNBS / DMF0°C, Dark
Lithiation Halogen DanceLDA-78°C, Quench cold
Suzuki Coupling Catalyst PoisoningPd-SPhos / XPhosBulky Ligands
Suzuki Coupling ProtodeboronationMIDA BoronatesAnhydrous or Slow Release

References

  • Mechanisms of Bromination between Thiophenes and NBS. Journal of Computational Chemistry. Investigates the selectivity of NBS in polar solvents versus elemental bromine.

  • A Comparative Guide to Halogen Dance Reactions in Substituted Thiophenes. BenchChem Technical Guides. Detailed protocols on kinetic vs. thermodynamic control in lithiation.

  • Thienyl MIDA Boronate Esters as Highly Effective Monomers. Macromolecules. Discusses the suppression of protodeboronation using MIDA protecting groups.

  • Protodeboronation of Heteroaromatic Boronic Acids. Journal of Organic Chemistry. Analyzes pH-rate profiles and stability of thienylboronic acids.

  • Catalyst Poisoning by Sulfur. Wikipedia / Chemical Reviews. General mechanisms of Pd deactivation by sulfur-containing heterocycles.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of 5-Amino-4-bromothiophene-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 5-Amino-4-bromothiophene-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 5-Amino-4-bromothiophene-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this versatile but often problematic building block. Our goal is to provide you with the foundational knowledge and practical steps to overcome these issues, ensuring the smooth progression of your experiments.

Section 1: Understanding the Molecule - The Key to Solubility

The primary challenge in solubilizing 5-Amino-4-bromothiophene-2-carboxylic acid stems from its molecular structure. It is an amphoteric molecule , meaning it possesses both a basic functional group (the amino group, -NH₂) and an acidic functional group (the carboxylic acid, -COOH).

This dual nature allows the molecule to exist in different ionic states depending on the pH of the solution:

  • In acidic conditions (low pH): The amino group is protonated to form an ammonium salt (-NH₃⁺), making the molecule a positively charged cation.

  • In basic conditions (high pH): The carboxylic acid group is deprotonated to form a carboxylate salt (-COO⁻), making the molecule a negatively charged anion.

  • At the isoelectric point (pI): The molecule exists as a zwitterion , with both a positive (-NH₃⁺) and a negative (-COO⁻) charge, resulting in a net neutral charge.

The solubility of amino acids and similar amphoteric compounds is minimal at their isoelectric point due to strong intermolecular electrostatic attractions and hydrogen bonding, which favor the solid, crystalline state.[1][2] Conversely, solubility is significantly enhanced at pH values above or below the pI, where the molecule becomes a charged salt, leading to more favorable interactions with polar solvents like water.[3][4]

Section 2: Troubleshooting Guide

This section directly addresses common problems encountered during the dissolution of 5-Amino-4-bromothiophene-2-carboxylic acid.

Question 1: My compound won't dissolve in standard non-polar organic solvents (e.g., Dichloromethane, Diethyl Ether, Hexanes). Why is this happening?

Answer: This is expected behavior. The zwitterionic or highly polar nature of the molecule at its solid-state (net neutral but with localized charges) makes it incompatible with non-polar solvents. The strong intermolecular forces (hydrogen bonds, ionic interactions) within the solid crystal lattice are much more powerful than any potential interactions with a non-polar solvent. You must select a solvent system that can effectively disrupt this lattice.

Question 2: I'm observing very low solubility in pure water. What is the first and most effective step I should take?

Answer: The low solubility in neutral water indicates that the pH of the solution is likely near the molecule's isoelectric point (pI). The most effective first step is to adjust the pH.

  • To increase solubility, you must convert the compound into its salt form. This is achieved by either adding a dilute acid or a dilute base. This principle is a cornerstone of handling amino acid solubility.[5]

  • Actionable Step: Try adding a small amount of 1M NaOH (sodium hydroxide) dropwise to your aqueous suspension. As the pH increases, the carboxylic acid group will deprotonate, forming the highly soluble sodium carboxylate salt. Alternatively, adding 1M HCl (hydrochloric acid) will protonate the amino group, forming the soluble ammonium chloride salt.

Question 3: My compound precipitated out of my aqueous solution when I tried to neutralize it or mix it with a buffered solution. What happened and how can I avoid it?

Answer: You have likely adjusted the pH of the solution back to the compound's isoelectric point (pI). At this specific pH, the compound's net charge is zero, its intermolecular attractions are maximized, and its solubility in water is at its minimum, causing it to crash out of solution.[1]

  • Causality: This is a common procedure for recrystallization and purification but is problematic if you need the compound to remain in solution for a reaction.

  • Prevention: To avoid this, ensure that the final pH of your reaction mixture or buffered solution is well away from the pI of the compound. If you are performing a reaction, it is critical to either run it under the acidic or basic conditions used for dissolution or choose a solvent system where the compound is soluble regardless of pH (see Question 4).

Question 4: I need to use a non-aqueous solvent for my subsequent reaction. What are my best options for dissolving this compound?

Answer: When aqueous solutions are not suitable, you must turn to polar aprotic solvents that can disrupt the strong hydrogen bonding network of the solid.

  • Recommended Solvents:

    • Dimethyl Sulfoxide (DMSO): Often the most effective choice for dissolving complex, polar, and amphoteric molecules.

    • Dimethylformamide (DMF): Another excellent polar aprotic solvent that can be effective.

    • N-Methyl-2-pyrrolidone (NMP): A powerful solvent, often used when DMSO and DMF are insufficient.

  • Experimental Tip: Gentle heating (e.g., to 40-50 °C) can often assist in the dissolution process in these solvents. Always check the thermal stability of your compound before heating.[6]

Section 3: Frequently Asked Questions (FAQs)

  • What is the predicted pKa of this molecule? While experimental data for this specific molecule is not readily available, we can estimate the pKa values based on its functional groups. The carboxylic acid on a thiophene ring is expected to have a pKa around 3-4.[7] The amino group attached to the aromatic ring will be a weak base. The actual values are influenced by the electron-withdrawing bromine atom and the thiophene ring itself.

  • How can I improve solubility without drastic pH changes? Using a co-solvent system can be effective. For example, a mixture of water and a polar organic solvent like ethanol, methanol, or THF might provide a better solubility profile than either solvent alone. The organic co-solvent can help disrupt the non-polar parts of the molecule while the water interacts with the charged groups.

  • Are there any specific safety precautions I should take? Yes. According to safety data sheets for similar compounds, 5-Amino-4-bromothiophene-2-carboxylic acid should be handled with care. It is expected to be an irritant to the skin, eyes, and respiratory system.[8][9] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and handle the compound in a well-ventilated fume hood.[10]

Section 4: Experimental Protocols

Protocol 1: Step-by-Step Guide for pH-Modulated Aqueous Solubilization

This protocol describes the standard method for dissolving 5-Amino-4-bromothiophene-2-carboxylic acid in an aqueous medium for subsequent reactions or analysis.

Materials:

  • 5-Amino-4-bromothiophene-2-carboxylic acid

  • Deionized Water

  • 1M Sodium Hydroxide (NaOH) solution

  • 1M Hydrochloric Acid (HCl) solution

  • pH meter or pH indicator strips

  • Stir plate and magnetic stir bar

Procedure (Basic Solubilization):

  • Weigh the desired amount of 5-Amino-4-bromothiophene-2-carboxylic acid and add it to a suitable flask.

  • Add a portion of the total required volume of deionized water (e.g., 80% of the final volume) to create a suspension.

  • Begin stirring the suspension at room temperature.

  • Using a pipette, add the 1M NaOH solution dropwise to the suspension.

  • Monitor the suspension. As the pH increases, the solid will begin to dissolve.

  • Continue adding NaOH dropwise until all the solid has dissolved, resulting in a clear solution.

  • Check the pH of the final solution. It should be significantly basic (typically pH > 9).

  • Add the remaining deionized water to reach the final target concentration.

Procedure (Acidic Solubilization):

  • Follow steps 1-3 from the basic procedure.

  • Using a pipette, add the 1M HCl solution dropwise to the suspension.

  • Monitor the suspension as it dissolves upon acidification.

  • Continue adding HCl dropwise until a clear solution is obtained.

  • Check the pH of the final solution. It should be significantly acidic (typically pH < 3).

  • Add the remaining deionized water to reach the final target concentration.

Section 5: Data Summary & Visualization

Table 1: Qualitative Solubility Profile of 5-Amino-4-bromothiophene-2-carboxylic acid
SolventTypePredicted SolubilityComments
Water (pH ~7)Polar ProticVery LowSolubility is limited by the zwitterionic form near the pI.
Aqueous HCl (pH < 3)Aqueous AcidicHighForms a soluble ammonium salt.[2]
Aqueous NaOH (pH > 9)Aqueous BasicHighForms a soluble carboxylate salt.[1]
Dichloromethane (DCM)Non-polarInsolubleSolvent polarity is too low.
Diethyl EtherNon-polarInsolubleSolvent polarity is too low.
Methanol / EthanolPolar ProticLow to ModerateMay require heating; solubility can be limited.
Dimethyl Sulfoxide (DMSO)Polar AproticHighAn excellent choice for creating concentrated stock solutions.
Dimethylformamide (DMF)Polar AproticHighA suitable alternative to DMSO.
Troubleshooting Workflow Diagram

start Start: Compound Fails to Dissolve solvent_type What is your solvent? start->solvent_type aqueous Aqueous System (e.g., Water, Buffer) solvent_type->aqueous Aqueous organic Organic Solvent solvent_type->organic Organic ph_adjust Adjust pH away from pI aqueous->ph_adjust check_organic Is the solvent polar aprotic? organic->check_organic acid Add dilute acid (e.g., 1M HCl) Target pH < 3 ph_adjust->acid Go Acidic base Add dilute base (e.g., 1M NaOH) Target pH > 9 ph_adjust->base Go Basic success Success: Compound Dissolved acid->success base->success polar_aprotic Use DMSO, DMF, or NMP. Consider gentle heating. check_organic->polar_aprotic Yes non_polar Insoluble. Solvent is incompatible. Switch to a polar solvent. check_organic->non_polar No polar_aprotic->success

Caption: Troubleshooting workflow for dissolving 5-Amino-4-bromothiophene-2-carboxylic acid.

References

  • Apelblat, A. (2014). The solubility-pH profiles of amino acids showing departures from the... ResearchGate. [Link]

  • Fuchs, D., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. [Link]

  • Ferreira, O., & O'Sullivan, B. (2000). Solubility of Amino Acids: A Group-Contribution Model Involving Phase and Chemical Equilibria. Industrial & Engineering Chemistry Research. [Link]

  • Englebienne, P., & Weiland, M. (1996). Synthesis of water-soluble carboxylic and acetic acid-substituted poly(thiophenes) and the application of their photochemical properties in homogeneous competitive immunoassays. Chemical Communications. [Link]

  • Daldrup, T., et al. (2014). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research. [Link]

  • Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar. [Link]

  • PubChem. (n.d.). 5-Bromothiophene-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Bromothiophene-2-carboxylic acid. Thermo Fisher Scientific. [Link]

Sources

Optimization

Technical Support Center: Aminothiophene Stability &amp; Handling

Welcome to the Technical Support Center for the synthesis, handling, and storage of aminothiophene derivatives. Aminothiophenes—particularly 2-aminothiophenes synthesized via the Gewald reaction—are highly versatile buil...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis, handling, and storage of aminothiophene derivatives. Aminothiophenes—particularly 2-aminothiophenes synthesized via the Gewald reaction—are highly versatile building blocks in drug discovery and materials science. However, they are notoriously prone to rapid oxidative degradation. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to ensure the structural integrity of your compounds.

Mechanistic Insights: The Causality of Degradation

To prevent degradation, one must first understand the underlying chemical causality. The synthesis of 2-aminothiophenes yields compounds where the electron-donating amino group significantly enriches the electron density of the thiophene ring. This high electron density lowers the oxidation potential of the molecule, making it highly susceptible to electrophilic attack and atmospheric oxidation[1].

When exposed to ambient oxygen, UV light, or trace transition metals, the aminothiophene undergoes a single-electron transfer (SET) to form a highly reactive radical cation. Because the free amine lacks steric hindrance, this radical intermediate rapidly undergoes intermolecular dimerization and subsequent polymerization. In the laboratory, this is visually observed as the compound turning from a bright yellow or orange solid into a dark brown or "black tar"[2].

Structural Mitigation: Introducing electron-withdrawing groups (EWGs) such as a cyano (-CN) or carboxamide (-CONH2) group at the C3 or C5 positions is a proven strategy. These groups pull electron density away from the ring, stabilizing the molecule against metabolic and atmospheric oxidation[3].

G A Aminothiophene Core (Electron-Rich) O2 O2 / Light / Metals A->O2 Exposure BHT Antioxidant (BHT) or Inert Gas A->BHT Mitigation Protection N-Boc / HCl Salt / HP-β-CD Complex A->Protection Derivatization Radical Radical Cation Intermediate O2->Radical Single-Electron Transfer Degradation Oxidative Polymerization (Black Tar) Radical->Degradation Dimerization Stable Stable Aminothiophene Derivative BHT->Stable Quenches Radicals Protection->Stable Steric/Electronic Shielding

Logic pathway: Oxidative degradation of aminothiophenes vs. chemical stabilization strategies.

Troubleshooting Guide

Observed IssueMechanistic CauseCorrective Action
Product turns black during rotary evaporation. Thermal stress combined with oxygen exposure accelerates radical formation and polymerization.Evaporate solvents at temperatures strictly < 30°C. Break the vacuum with an inert gas (Argon/Nitrogen) instead of ambient air.
Rapid degradation during silica gel chromatography. The acidic nature of standard silica gel catalyzes the oxidative polymerization of the electron-rich thiophene core.Deactivate silica gel by pre-treating it with 1% Triethylamine (TEA). Use degassed eluents containing 0.1–1% Butylated hydroxytoluene (BHT)[2].
Loss of integrity during long-term bench storage. Chronic autoxidation triggered by ambient light and oxygen diffusing into the solid lattice.Store in amber vials at -20°C under Argon. Alternatively, convert the free base to a stable HCl salt or utilize supramolecular complexation[4].

Quantitative Data: Impact of Stabilization Strategies

The following table summarizes the quantitative impact of various handling and derivatization strategies on the stability of 2-aminothiophene derivatives.

Table 1: Comparative Stability of 2-Aminothiophene Derivatives

Handling / Storage StrategyAdditive / ModificationEstimated Bench-Top Half-Life (25°C, Air)Long-Term Storage Stability (-20°C, Argon)Thermal Degradation Onset
Unprotected Free Base None< 12 Hours (Turns black)1 - 2 Weeks~183 °C
Antioxidant Doping 1% BHT or BHA3 - 5 Days3 - 6 MonthsN/A
Salt Formation HCl Salt> 1 Month> 2 Years> 250 °C
Supramolecular Complexation HP-β-CD (1:1 ratio)> 6 Months> 3 Years321 °C

Data synthesized from thermal analysis and phase solubility studies of aminothiophene inclusion complexes[4].

Validated Experimental Protocols

To ensure a self-validating system where degradation is physically prevented at every step, follow these rigorous protocols.

Protocol A: Inert-Atmosphere Isolation of Gewald Reaction Products

Purpose: To prevent the initial formation of radical cations during the highly vulnerable workup phase.

  • Reaction Quenching: Upon completion of the Gewald synthesis, immediately cool the reaction vessel to 0°C using an ice bath while maintaining a continuous Argon stream.

  • Extraction: Extract the aqueous layer using Ethyl Acetate that has been sparged with Nitrogen for 15 minutes and spiked with 0.5% w/v BHT (an antioxidant that acts as a radical scavenger)[2].

  • Drying: Dry the organic phase over anhydrous Na₂SO₄. Filter the solution through a fritted funnel under a blanket of Argon to minimize air exposure.

  • Concentration: Concentrate the filtrate using a rotary evaporator with a water bath temperature strictly set below 25°C. Critical Step: Backfill the rotary evaporator with Argon, not ambient air.

  • Storage: Immediately transfer the concentrated product to an amber glass vial, purge the headspace with Argon, seal with Parafilm, and store at -20°C.

Protocol B: HP-β-CD Complexation for Enhanced Stability

Purpose: To provide steric shielding of the electron-rich thiophene core inside a hydrophobic cavity, limiting O₂ diffusion and shifting the degradation temperature[4].

  • Preparation: Dissolve 1 molar equivalent of the purified 2-aminothiophene derivative in a minimal volume of freeze-pump-thaw degassed ethanol.

  • Host Solution: Dissolve 1 molar equivalent of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in degassed ultra-pure water.

  • Complexation: Slowly add the ethanolic drug solution to the aqueous HP-β-CD solution dropwise. Maintain continuous magnetic stirring at 25°C for 24 hours in complete darkness.

  • Lyophilization: Flash-freeze the resulting solution at -80°C and lyophilize for 48 hours to obtain the stable inclusion complex as a dry, handleable powder.

Workflow Step1 Gewald Synthesis (Ar/N2 Atm) Step2 Workup (Degassed Solvents) Step1->Step2 Step3 Purification (+1% BHT in Eluent) Step2->Step3 Step4 Derivatization (HCl gas / HP-β-CD) Step3->Step4 Step5 Storage (-20°C, Amber Vial) Step4->Step5

Step-by-step experimental workflow for the isolation and storage of sensitive aminothiophenes.

Frequently Asked Questions (FAQs)

Q: Why does my N-Boc protection fail due to degradation before the reaction completes? A: The basic conditions (e.g., DMAP, TEA) required for Boc-anhydride activation can inadvertently accelerate oxidation if the solvent is not strictly degassed. Amines in basic media are more easily oxidized. Ensure all solvents are anhydrous and thoroughly degassed, and run the protection under a strict Argon atmosphere.

Q: Are all aminothiophenes equally unstable? A: No. Stability is heavily dependent on the substitution pattern. Unsubstituted aminothiophenes are highly unstable and toxic due to irreversible bond interactions with metabolic enzymes. Adding electron-withdrawing groups (like -CN or -COOEt) at the C3 or C5 positions pulls electron density away from the ring, significantly increasing oxidative stability[3].

Q: Can I use ascorbic acid instead of BHT as an antioxidant during purification? A: While ascorbic acid is a potent antioxidant, it is highly polar and insoluble in most organic solvents used during extraction and silica gel chromatography. BHT is preferred for organic phases due to its lipophilicity and ease of removal during final crystallization or trituration[2].

References

  • Synthesis, Reactions and Medicinal Uses of Thiophene Source: PharmaGuideline URL:[Link]

  • Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Improvement of Solubility and Antifungal Activity of a New Aminothiophene Derivative by Complexation with 2-Hydroxypropyl-β-cyclodextrin Source: SciELO URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 4-Bromo Substitution on Thiophenes

Status: Operational Agent: Senior Application Scientist Ticket ID: THIO-BR-4-OPT Topic: Regiocontrol & Temperature Optimization for 4-Bromothiophene Synthesis Executive Summary: The "4-Position" Paradox User Warning: In...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: THIO-BR-4-OPT Topic: Regiocontrol & Temperature Optimization for 4-Bromothiophene Synthesis

Executive Summary: The "4-Position" Paradox

User Warning: In unsubstituted thiophene, the 3- and 4-positions are chemically identical due to symmetry. This guide uses the standard IUPAC nomenclature 3-bromothiophene for the mono-substituted core. If your thiophene already has a substituent at position 2, we address targeting position 4 specifically.

The Core Challenge: Direct electrophilic bromination of thiophene fails to target the 3/4 position. The sulfur atom activates the


-positions (2 and 5) roughly 

to

times more effectively than the

-positions (3 and 4).

To achieve 4-bromo substitution, you cannot rely on standard temperature tuning of direct bromination. You must switch mechanistic strategies. This guide covers the two most robust industrial/research protocols: Thermodynamic Halogen Dance (Isomerization) and Reductive Debromination (Subtraction).

Protocol Module A: The "Subtraction" Method (Robust)

Best For: Creating pure 3-bromothiophene (4-bromothiophene) on multi-gram scales. Mechanism: Selective removal of


-halogens using Zinc/Acetic Acid.
The Logic

Since you cannot selectively add bromine to position 3/4 directly, the most reliable strategy is to over-brominate to occupy the reactive 2 and 5 positions, and then selectively remove the


-bromines. The C2-Br and C5-Br bonds are chemically weaker and more susceptible to reduction than the C3-Br bond.
Optimized Workflow
  • Perbromination: React thiophene with excess

    
     to form 2,3,5-tribromothiophene.
    
  • Selective Reduction: Use Zn dust in Acetic Acid (AcOH).[1]

Temperature Criticality: The Reflux Threshold

Issue: Users often attempt this at Room Temperature (RT) to "control" the reaction. Verdict: Incorrect. RT leads to incomplete debromination, leaving you with a mix of 2,3-dibromo and 2,4-dibromo impurities.

Temperature ZoneOutcomeMechanism Status
20°C - 40°C Sluggish/IncompleteKinetic barrier for C-Br insertion not overcome for all sites.
60°C - 80°C Mixed IsomersPartial reduction; difficult separation.
118°C (Reflux) Optimal Selectivity Thermodynamic drive ensures complete removal of unstable

-bromines while retaining the stable

-bromine.
Step-by-Step Protocol (Self-Validating)
  • Setup: 3-neck flask, reflux condenser, mechanical stirrer (Zn dust is heavy).

  • Charge: Dissolve 2,3,5-tribromothiophene (1 equiv) in Glacial Acetic Acid (excess).

  • Activation: Heat mixture to reflux (approx. 118°C) .

  • Addition: Add Zn dust (3.5 equiv) in portions. Caution: Exothermic.

  • Checkpoint (Validation): Monitor via GC-MS.

    • Pass: Disappearance of tribromo peak; appearance of single mono-bromo peak.

    • Fail: Presence of di-bromo intermediates

      
      Increase Reflux Time. 
      
  • Quench: Filter hot to remove Zn, pour into ice water, extract with ether.

Protocol Module B: The Halogen Dance (Advanced)

Best For: Moving an existing bromine from Position 2 to Position 3 (or 4).[2][3] Mechanism: Base-Catalyzed Halogen Dance (BCHD).[4] This relies on the thermodynamic stability of the lithiated intermediate.

The Logic

When 2-bromothiophene is treated with a bulky base (LDA), it initially lithiates at C5 (kinetic control). However, in the presence of a catalytic "trigger" (often a small amount of di-bromo species or via equilibration), the lithium and bromine swap places. The system seeks the most stable carbanion.

  • Kinetic Product: 5-lithio-2-bromothiophene.

  • Thermodynamic Product: 3-bromo-2-lithiothiophene (The "Dance" Result).[3]

Temperature Criticality: Cryogenic Control

Issue: "My reaction turned into a black tar." Diagnosis: Temperature exceeded -60°C before the rearrangement was stabilized or quenched.

TemperaturePhaseAction
-78°C Initiation Lithium-Halogen exchange / Deprotonation. Strict control required to prevent benzyne formation.
-40°C Danger Zone Ring opening and polymerization risk increases significantly.
Quench Trapping Must occur at -78°C. Do not warm up before adding the electrophile (e.g.,

or aldehyde).
Visualization: The Halogen Dance Mechanism

The following diagram illustrates the migration pathway facilitated by the "Dance" mechanism.

HalogenDance Start 2-Bromothiophene Inter1 5-Lithio-2-bromothiophene (Kinetic Intermediate) Start->Inter1 Lithiation LDA + LDA (-78°C) LDA->Inter1 Dance Halogen Dance (Rearrangement) Inter1->Dance Equilibration Inter2 3-Bromo-2-lithiothiophene (Thermodynamic Intermediate) Dance->Inter2 Br migrates to β Product 3-Bromothiophene (Target) Inter2->Product Protonation Quench + H2O (Quench) Quench->Product

Caption: The Base-Catalyzed Halogen Dance (BCHD) shifts bromine from the


 (2) to the 

(3/4) position via a lithiated intermediate.

Troubleshooting FAQ

Q: I am trying to brominate 3-methylthiophene to get 3-bromo-4-methylthiophene. I keep getting the 2-bromo isomer. Why? A: This is a classic regioselectivity issue. The 2-position is sterically accessible and electronically activated by the sulfur.

  • Fix: You must block the 2 and 5 positions.

    • Dilithiate (n-BuLi, 2.2 equiv).

    • Quench with TMSCl (Trimethylsilyl chloride) to protect positions 2 and 5.

    • Brominate (will now go to position 4).[3][5][6]

    • Deprotect (TBAF or acid).

Q: In the Zinc reduction (Module A), I see a small impurity peak at the same retention time as 2-bromothiophene. A: This indicates your reflux was not vigorous enough or you stopped too early. The 2-bromo isomer is the intermediate between tribromo and the final product? No, actually, the 2-bromo isomer is a "dead end" impurity if the starting material wasn't pure tribromo, or if over-reduction occurred.

  • Correction: 2-bromothiophene is harder to reduce than 2,3,5-tribromo, but easier to reduce than 3-bromo? Actually,

    
    -bromines reduce faster. If you see 2-bromo, it might be from a mono-bromination side reaction if you tried to make the tribromo precursor in-situ. Ensure your starting material is pure 2,3,5-tribromothiophene  before adding Zinc.
    

Q: Can I use NBS at high temperature to get 4-bromo? A: No. Radical bromination (high temp/light) on thiophenes often leads to polymerization or side-chain bromination (if alkyl groups are present). Electrophilic bromination with NBS will still favor position 2.

References

  • Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046.

    • Core citation for the Zn/AcOH reductive debromin
  • Organic Syntheses. (1973). 3-Bromothiophene.[2][4][7][8] Org. Synth. 1973, 53, 15; Coll. Vol. 5, p.149.

    • Authoritative step-by-step methodology for large-scale synthesis.
  • Kano, S., Yuasa, Y., Yokomatsu, T., & Shibuya, S. (1983). Synthesis of 2-substituted 3,5-dibromothiophenes through base-catalyzed halogen dance reaction of 2,5-dibromothiophene. Heterocycles, 20(10), 2035-2037.

    • Primary reference for the Halogen Dance mechanism and temper
  • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36, 1046-1057.

    • Comprehensive review of the thermodynamic principles behind the rearrangement.

Sources

Optimization

Technical Support Center: Purification of 5-Amino-4-bromothiophene-2-carboxylic acid

Introduction Welcome to the Technical Support Center. You are likely accessing this guide because your commercial batch of 5-Amino-4-bromothiophene-2-carboxylic acid (CAS: 1367937-00-5) does not meet the purity requireme...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your commercial batch of 5-Amino-4-bromothiophene-2-carboxylic acid (CAS: 1367937-00-5) does not meet the purity requirements for your downstream application (likely cross-coupling or amide coupling).

The Core Problem: This molecule is chemically schizophrenic. It possesses an electron-rich amino-thiophene core (prone to rapid oxidative polymerization) and an acidic moiety (prone to decarboxylation at high temperatures). Commercial samples often degrade during shipping, arriving as dark brown/black solids rather than the expected off-white/tan powder.

This guide prioritizes yield-preserving purification over aggressive techniques that might degrade the compound further.

Module 1: Initial Assessment & Triage

Before initiating any purification, perform this rapid triage to select the correct protocol.

Q1: My sample is dark brown or black. Is it ruined?

A: Not necessarily, but it has undergone surface oxidation. Aminothiophenes are notoriously air-sensitive. The dark color is typically due to oxidative oligomers (azo-linkages or thiophene polymers) forming on the surface. These impurities are often present in trace amounts (<2% by mass) but have high extinction coefficients, making the sample look worse than it is.

  • Action: Proceed to Protocol C (Activated Carbon Treatment) combined with Protocol A .

Q2: The 1H NMR shows small peaks near 7.0-7.5 ppm. What are these?

A: These are likely decarboxylated by-products or regioisomers .

  • Decarboxylation: The loss of CO₂ yields 4-bromo-2-aminothiophene (unstable).

  • Regioisomers: Depending on the synthesis route, you may see traces of 5-amino-3-bromothiophene-2-carboxylic acid.

  • Action: Proceed to Protocol A (Acid-Base Extraction) . This is the most effective way to separate the amphoteric product from non-acidic decarboxylated impurities.

Module 2: Purification Protocols

Decision Tree: Selecting the Right Workflow

PurificationLogic Start Start: Assess Crude Material CheckColor Is the solid Dark/Black? Start->CheckColor CheckNMR Does NMR show non-acidic impurities? CheckColor->CheckNMR No ProtocolC Protocol C: Carbon Treatment CheckColor->ProtocolC Yes (Oxidation) ProtocolA Protocol A: Acid-Base Reprecipitation CheckNMR->ProtocolA Yes (Decarboxylated species) ProtocolB Protocol B: Recrystallization (EtOH/H2O) CheckNMR->ProtocolB No (Just salts/minor isomers) ProtocolC->ProtocolA Filter & Proceed ProtocolA->ProtocolB If purity <98% Final Final Product: Dry under N2/Vacuum ProtocolA->Final ProtocolB->Final

Figure 1: Purification Logic Flowchart. Determine the impurity type (oxidative vs. structural) to minimize yield loss.

Protocol A: Acid-Base Reprecipitation (The "Standard")

Best for: Removing non-acidic impurities (decarboxylated species) and inorganic salts.

The Science: We exploit the carboxylic acid (pKa ~3.5-4.0). By dissolving in a weak base, we convert the product to its water-soluble carboxylate salt. Impurities that lack the acidic proton (e.g., decarboxylated thiophenes) will remain insoluble and can be filtered off.

Reagents:

  • Saturated Sodium Bicarbonate (

    
    )
    
  • 1M Hydrochloric Acid (

    
    )
    
  • Ethyl Acetate (EtOAc)

Step-by-Step:

  • Dissolution: Suspend the crude solid in saturated

    
     (10 mL per gram). Stir for 15 minutes.
    
    • Note: Do not use NaOH. High pH can cause nucleophilic attack on the bromine or accelerate oxidation.

  • Filtration (Crucial): Filter the mixture through a Celite pad.

    • Result: The dark/black insoluble polymers and non-acidic organics remain on the filter. The filtrate should be a clear (yellow/orange) solution.

  • Washing: Wash the aqueous filtrate with a small volume of EtOAc (remove neutral organics). Discard the organic layer.

  • Precipitation: Cool the aqueous layer to 0°C. Slowly add 1M HCl dropwise while stirring until pH reaches ~3-4.

    • Observation: The product will precipitate as an off-white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.[1]

Protocol B: Recrystallization

Best for: Removing regioisomers and trace starting materials.

The Science: Aminothiophenes are thermally unstable. We must use a solvent system that allows dissolution at moderate temperatures (<60°C) to prevent decarboxylation.

Recommended Solvent System: Ethanol/Water (3:1) or Methanol.[2]

Step-by-Step:

  • Dissolve crude material in minimal Ethanol at 50°C.

  • If particulates remain, perform a hot filtration.

  • Add warm Water dropwise until slight turbidity persists.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Warning: Do not boil the solvent for extended periods. Extended heating >70°C promotes decarboxylation [1].

Protocol C: Activated Carbon (Charcoal) Treatment

Best for: Removing colored oxidative impurities.

  • Dissolve the compound in Methanol or EtOAc.

  • Add Activated Carbon (10-20 wt% relative to substrate).

  • Stir at room temperature for 30 minutes. Do not heat (heating with carbon can catalyze oxidation in air).

  • Filter through a tight Celite pad to remove all carbon fines.

  • Concentrate the filtrate.[2]

Module 3: Analytical Data & Troubleshooting

Impurity Profile Table
Impurity TypeOriginDetection (1H NMR)Removal Strategy
Decarboxylated Overheating (Synthesis/Drying)Doublet ~6.2 ppm (Thiophene proton)Protocol A (Insoluble in Base)
Unbrominated Incomplete ReactionDoublet ~7.5 ppm (C4-H)Protocol B (Recrystallization)
Oxidation Tars Air ExposureBroad humps / Baseline noiseProtocol C (Carbon)
Residual Solvent Incomplete DryingPeaks at 1.2/3.7 ppm (EtOH/EtOAc)High Vacuum Drying (>24h)
Solubility Profile
SolventSolubility (25°C)Usage
Water Insoluble (pH 7)Wash solvent
0.5M NaHCO3 SolubleExtraction (Protocol A)
Methanol ModerateRecrystallization
DCM/Chloroform LowNot recommended
DMSO HighAnalysis only (difficult to remove)

Module 4: Storage & Stability (Prevention)

Once purified, the clock starts ticking. You must prevent the impurities from returning.

  • Atmosphere: Store under Argon or Nitrogen . The amino group facilitates rapid oxidation in air.

  • Temperature: Store at -20°C . Room temperature storage leads to slow decarboxylation over months.

  • Light: Protect from light (amber vials/foil). Brominated thiophenes are photolabile.

FAQs

Q: Can I use silica gel chromatography? A: It is not recommended for bulk purification. The carboxylic acid and amino groups cause severe "streaking" (tailing) on silica, leading to poor separation and yield loss. If you must use chromatography, add 1% Acetic Acid to your eluent (e.g., DCM:MeOH:AcOH 95:4:1) to protonate the acid and sharpen the bands [2].[3]

Q: Why did my yield drop to 40% after recrystallization? A: You likely used too much solvent or heated it too long. Thiophene amino acids have a "steep" solubility curve but degrade with heat. Use the Acid-Base (Protocol A) method for higher mass recovery (>80%).

Q: Is the compound toxic? A: Yes, treat as a potential irritant and sensitizer. Halogenated thiophenes can cause skin irritation.[4] Handle in a fume hood [3].

References

  • PubChem. (2025).[4] 5-Bromothiophene-2-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes. Retrieved from [Link]

Sources

Troubleshooting

resolving regioselectivity issues in thiophene functionalization

Welcome to the Thiophene Functionalization Technical Support Center. Ticket ID: THIO-REGIO-001 Subject: Resolving Regioselectivity Issues (C2 vs.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Thiophene Functionalization Technical Support Center.

Ticket ID: THIO-REGIO-001 Subject: Resolving Regioselectivity Issues (C2 vs. C3) in Thiophene Scaffolds Assigned Specialist: Senior Application Scientist

Introduction: The Heteroatom Effect

Thiophene is not benzene.[1][2] The sulfur atom introduces a strong dipole and high electron density at the


-positions (C2/C5), making them significantly more acidic (pKa ~32) and nucleophilic than the 

-positions (C3/C4).

This inherent bias causes the primary frustration in thiophene chemistry: The system naturally fights against


-functionalization. 

This guide isolates the three most common failure modes—uncontrolled Electrophilic Aromatic Substitution (EAS), "scrambled" lithiation (The Halogen Dance), and C-H activation selectivity—and provides the engineering controls to fix them.

Module 1: Controlling Electrophilic Substitution (EAS)

The Issue: "I am trying to brominate at C3, but I get exclusive C2 substitution or inseparable mixtures."

The Mechanism: The sulfur atom stabilizes the cationic intermediate (Wheland intermediate) most effectively when the attack occurs at C2. This kinetic preference is overwhelming. To hit C3, you must physically block C2/C5.

Troubleshooting Workflow:

Goal Strategy Key Reagent Why it works
C2 Functionalization Standard EASNBS or

Kinetic control; C2 is naturally most reactive.
C3 Functionalization Steric BlockingTMS-ClThe Silyl group is bulky, directs to C3, and is easily removed.
C2/C5 Full Substitution Exhaustive EASExcess

Thermodynamic sink; fills all

positions.

Protocol: The "Block-Functionalize-Deblock" Sequence (C3 Selectivity) Use this when direct C3 functionalization fails.

  • Block: Treat thiophene with 2.2 eq.

    
    -BuLi (-78°C, THF) followed by 2.5 eq. TMS-Cl.
    
    • Result: 2,5-bis(trimethylsilyl)thiophene.

  • Functionalize: Perform your EAS reaction (e.g., Acylation, Halogenation). The electrophile is forced to C3.

  • Deblock: Treat with TBAF (THF) or mild acid (

    
    , MeOH) to remove the silyl groups.
    

Module 2: Lithiation & The "Halogen Dance"

The Issue: "I treated 2-bromothiophene with base to trap an electrophile, but I recovered a mixture of 2,5-dibromothiophene, 3-bromothiophene, and starting material."

The Diagnosis: You have triggered the Halogen Dance (Base-Catalyzed Halogen Migration) .[3][4][5] This is a thermodynamic equilibration where the halogen atom migrates to a different position to allow the lithium atom to occupy the most stable (most acidic) position, typically adjacent to the sulfur [1, 2].

The Mechanism (Visualization):

HalogenDance Start 2-Bromo-Thiophene Inter1 C3-Lithiation (Kinetic) Start->Inter1 Deprotonation Base Base (LDA/BuLi) Base->Inter1 Dance Halogen Migration (The Dance) Inter1->Dance Warm > -78°C Stable C2-Lithio-3-Bromo (Thermodynamic) Dance->Stable Equilibrium Scramble Poly-Halogenated By-products Dance->Scramble Side Rxn

Caption: The Halogen Dance mechanism. Kinetic lithiation at C3 (ortho to Br) is unstable; warming causes migration to the thermodynamically stable C2-lithio species.

Troubleshooting Guide:

Variable Recommendation for Kinetic Control (No Dance) Recommendation for Thermodynamic Control (Dance)
Base LDA (Lithium Diisopropylamide). Bulky, non-nucleophilic. Prevents nucleophilic attack on Br.LHMDS or catalytic base.[5] Allows equilibration.[6]
Temperature Strictly -78°C . Never allow to warm before quenching.-40°C to 0°C . Promotes migration.[5]
Quench In-situ . Add electrophile with or immediately after base.Delayed . Stir for 1-3h to reach equilibrium.

Corrective Protocol: Kinetic Lithiation (Preventing the Dance)

  • Prepare LDA: Add

    
    -BuLi to diisopropylamine in THF at -78°C.
    
  • Add Substrate: Add 2-bromothiophene slowly to the LDA at -78°C.

    • Critical: The internal temperature must not rise above -70°C.

  • Time: Stir for exactly 30 minutes.

  • Quench: Add the electrophile (e.g., aldehyde, DMF) immediately at -78°C.

  • Warm: Only allow to warm to RT after the quench is complete.

Module 3: Transition Metal C-H Activation

The Issue: "I want to avoid tin (Stille) and boron (Suzuki) pre-functionalization. How do I control regioselectivity in direct arylation?"

The Solution: Ligand control and catalyst choice can override the natural C2 preference, specifically in Palladium and Iridium catalysis [3, 4].

Decision Matrix: Catalyst Selection

CH_Activation Goal Target Regioisomer? Alpha Alpha (C2/C5) Goal->Alpha Beta Beta (C3/C4) Goal->Beta Pd_Alpha Pd(OAc)2 + Bipyridine (Itami Conditions) Alpha->Pd_Alpha Direct Arylation Ir_Alpha Ir(cod)2 + dtbpy (Steric Control) Alpha->Ir_Alpha Borylation Pd_Beta Pd(OAc)2 + P[OCH(CF3)2]3 (Bulky Phosphine) Beta->Pd_Beta Ligand Control Block_Beta Block C2/C5 + Ir-Catalysis Beta->Block_Beta Steric Control

Caption: Decision tree for selecting catalytic systems based on desired regioselectivity.

Key Insight:

  • Ir-Catalyzed Borylation: Generally controlled by sterics. However, in thiophene, the C2-H bond is so acidic/reactive that Ir-catalysts (with dtbpy) often borylate C2/C5 first [5]. To get C3-borylation, you typically must block C2/C5 or use very specific bulky phosphine ligands on Palladium (Itami's work) [6].

  • Pd-Catalyzed Arylation:

    • C2-Selective: Use 2,2'-bipyridyl ligands.[7] The mechanism proceeds via deprotonation/metalation.[1][7][8]

    • C3-Selective: Use bulky, electron-deficient phosphines like

      
       . This shifts the mechanism to a Heck-type pathway which favors the less hindered C3 position [6].
      

Module 4: FAQ & Quick Fixes

Q: My thiophene starting material smells like sulfur and is turning black. Will this affect regioselectivity? A: Yes. Oxidized sulfur species and polymers can act as radical initiators or catalyst poisons.

  • Fix: Pass the thiophene through a short pad of neutral alumina (not silica, which is acidic) immediately before use to remove oligomers and peroxides.

Q: Can I use Directed Ortho Metalation (DoM) on thiophene? A: Yes, but the hierarchy differs from benzene.

  • Strong Directors: Amides (

    
    ), Oxazolines. These will direct lithiation to C3 if placed at C2.[1]
    
  • Weak Directors: Ethers (

    
    ). These are often overpowered by the natural acidity of C2.
    
  • Protocol: If you have a C2-amide, treating with

    
    -BuLi/TMEDA will exclusively lithiate C3.
    

Q: I need to scale up a Halogen Dance reaction. Is it safe? A: Caution. Halogen dance reactions are exothermic and the intermediates are unstable. On a large scale (>10g), the accumulation of lithiated intermediates can lead to thermal runaways.

  • Safety: Use flow chemistry (microreactors) if possible to keep the reacting volume low and temperature control precise.

References

  • Schnürch, M., et al. (2007). "Halogen Dance Reactions—A Review." Chemical Society Reviews.

  • Slocum, D. W., et al. (2013). "The Halogen Dance Reaction on Thiophenes." Tetrahedron Letters.

  • Hartwig, J. F. (2012). "Borylation and Silylation of C–H Bonds: A Platform for Diverse C–H Bond Functionalizations." Accounts of Chemical Research.

  • Miyaura, N. (2009). "Iridium-Catalyzed C-H Borylation of Heteroarenes." Chemical Reviews.

  • Larsen, M. A., & Hartwig, J. F. (2014).[9] "Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism." Journal of the American Chemical Society.[9]

  • Ueda, K., Amaike, K., Maceiczyk, R. M., Itami, K., & Yamaguchi, J. (2014). "Ligand-Promoted Borylation of C–H Bonds."[7] Journal of the American Chemical Society.[9]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Analysis of 5-Amino-4-bromothiophene-2-carboxylic Acid

This guide is structured as an advanced technical resource for characterizing 5-Amino-4-bromothiophene-2-carboxylic acid using 1H NMR spectroscopy. It prioritizes experimental logic, solvent selection strategy, and struc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as an advanced technical resource for characterizing 5-Amino-4-bromothiophene-2-carboxylic acid using 1H NMR spectroscopy. It prioritizes experimental logic, solvent selection strategy, and structural validation over simple data listing.

Executive Summary & Strategic Importance

5-Amino-4-bromothiophene-2-carboxylic acid is a critical "push-pull" heterocyclic scaffold. The presence of an electron-donating amine at position 5 and an electron-withdrawing carboxylic acid at position 2 creates a highly polarized electronic system. The bromine at position 4 serves as a pivotal handle for cross-coupling reactions (e.g., Suzuki-Miyaura), making this molecule a high-value intermediate in drug discovery.

Characterizing this molecule presents specific challenges:

  • Zwitterionic Potential: The amino and carboxylic acid groups can lead to poor solubility in non-polar solvents.

  • Regioisomer Confusion: Distinguishing the 4-bromo isomer from the 3-bromo isomer is critical and relies on specific splitting patterns.

  • Exchangeable Protons: The visibility of -NH₂ and -COOH protons is entirely solvent-dependent.

This guide compares the performance of three standard NMR solvents—DMSO-d₆ , CDCl₃ , and Methanol-d₄ —to determine the optimal protocol for structural validation.

Strategic Solvent Selection: A Comparative Analysis

The choice of solvent is not merely about solubility; it dictates which parts of the molecule are visible.

Table 1: Comparative Solvent Performance
FeatureDMSO-d₆ (Recommended) CDCl₃ (Chloroform-d) Methanol-d₄ (MeOD)
Solubility Excellent (Dissolves zwitterions)Poor (Requires free-base form)Good
-COOH Proton Visible (Broad singlet, ~12-13 ppm)Invisible (Too broad/exchanging)Invisible (Exchanges with D)
-NH₂ Protons Visible (Distinct broad singlet)Variable (Often broad/merged)Invisible (Exchanges with D)
Ring Proton (H3) Sharp SingletSharp SingletSharp Singlet
Water Artifacts H₂O peak at ~3.33 ppm (can overlap)H₂O peak at ~1.56 ppm (usually clear)HDO peak at ~4.87 ppm
Primary Use Full Structural Characterization Quick Purity Check (if soluble)Proton Count Validation
Expert Insight: Why DMSO-d₆ is the "Gold Standard"

For this specific compound, DMSO-d₆ is the superior choice. The high dielectric constant stabilizes the polar "push-pull" nature of the thiophene. Crucially, DMSO inhibits the rapid exchange of the -NH₂ and -COOH protons, allowing you to integrate them to confirm the oxidation state and functional group integrity. Methanol-d₄ should be used as a secondary experiment: the disappearance of the -NH₂ and -COOH signals confirms their identity as exchangeable protons.

Detailed Spectral Analysis (in DMSO-d₆)

The following analysis breaks down the spectrum by chemical shift, multiplicity, and mechanistic origin.

The Spectrum at a Glance[1]
  • 12.5 – 13.5 ppm: Carboxylic Acid (-COOH)

  • 7.2 – 7.6 ppm: Thiophene Ring Proton (H3)

  • 6.5 – 7.5 ppm: Amine (-NH₂)[1]

  • 2.50 ppm: DMSO Solvent Residual[1]

  • 3.33 ppm: Water (variable)

Detailed Assignment & Causality
A. The Diagnostic Ring Proton (H3)
  • Signal: Singlet (s), 1H

  • Shift:

    
     7.30 – 7.50 ppm
    
  • Mechanism: This proton is located at position 3. It is deshielded by the adjacent electron-withdrawing carboxylic acid (C2).

  • Validation Logic: The singlet multiplicity is the most critical proof of the 4-bromo substitution.

    • If the Br were at position 3: You would see a singlet at a different shift (H4).

    • If the Br were missing (precursor): You would see two doublets (H3 and H4 coupling,

      
       Hz).
      
B. The Amino Group (-NH₂)
  • Signal: Broad Singlet (br s), 2H

  • Shift:

    
     6.0 – 7.5 ppm (Highly concentration/temperature dependent)
    
  • Mechanism: The lone pair on the nitrogen donates density into the thiophene ring (resonance), giving the N-H bonds partial double-bond character and restricting rotation, often broadening the peak.

  • Note: In CDCl₃, this peak may shift upfield (

    
     4.0 – 5.0 ppm) or broaden into the baseline.
    
C. The Carboxylic Acid (-COOH)[2][3]
  • Signal: Very Broad Singlet (br s), 1H

  • Shift:

    
     12.0 – 13.5 ppm
    
  • Mechanism: Strong hydrogen bonding with the DMSO solvent oxygen deshields this proton significantly.

  • Troubleshooting: If this peak is missing in DMSO, the sample may contain residual base (forming the carboxylate salt) or water content is too high (causing rapid exchange).

Experimental Workflow & Decision Tree

The following diagram outlines the logical flow for analyzing this compound, ensuring no artifacts are mistaken for impurities.

NMR_Workflow Start Sample: 5-Amino-4-bromothiophene-2-carboxylic acid Solvent_Check Solubility Check Start->Solvent_Check DMSO Dissolve in DMSO-d6 (Target: 10-15 mg/0.6 mL) Solvent_Check->DMSO Polar/Zwitterionic Acquisition Acquire 1H Spectrum (ns=16, d1=10s) DMSO->Acquisition Analysis Analyze Aromatic Region (7.0 - 8.0 ppm) Acquisition->Analysis Singlet Observe Singlet (1H)? Analysis->Singlet Pass PASS: 4-Bromo Substitution Confirmed Singlet->Pass Yes Fail_Doublet FAIL: Doublets observed (Incomplete Bromination) Singlet->Fail_Doublet No (J ~4Hz) Exchange_Test Optional: Add D2O or use MeOD Pass->Exchange_Test Confirm_NH2 NH2/COOH peaks disappear? Exchange_Test->Confirm_NH2 Validated VALIDATED STRUCTURE Confirm_NH2->Validated Yes

Figure 1: Logical workflow for structural validation, highlighting the critical "Singlet Check" for regiochemistry.

Protocol: High-Fidelity Acquisition

To ensure the integration values of the exchangeable protons (-NH₂, -COOH) are accurate, standard rapid-scanning parameters must be modified.

Step-by-Step Methodology
  • Preparation: Weigh 10-15 mg of the solid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D). Vortex until fully dissolved. Note: If the solution is cloudy, filter through glass wool; do not analyze suspensions.

  • Instrument Setup:

    • Temperature: 298 K (25°C).

    • Relaxation Delay (d1): Set to 10 seconds (Standard is often 1s).

      • Reasoning: The quaternary carbons and carboxylic acid protons have long T1 relaxation times. A short delay will under-integrate the -COOH peak.

    • Scans (ns): 16 or 32 scans are sufficient for this concentration.

    • Window: -2 ppm to 16 ppm (to catch the downfield COOH).

  • Processing:

    • Reference the residual DMSO pentet to 2.50 ppm .[1]

    • Apply an exponential window function (LB = 0.3 Hz) to smooth broad exchangeable peaks.

Troubleshooting & Artifacts

ObservationDiagnosisCorrective Action
Extra Doublets (J=4Hz) Starting Material (5-aminothiophene-2-carboxylic acid)Recrystallize. The bromination was incomplete.
Missing -COOH Peak Water Exchange or Salt FormationDry the sample. Ensure the DMSO-d₆ ampoule was fresh.
H3 Singlet Split? Long-range coupling (rare)If the "singlet" looks like a tiny doublet (J < 1Hz), it may be coupling to the NH₂. Decouple or ignore if integration is correct.

References

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. (2025).[4][1][5] Retrieved from [Link]

  • Royal Society of Chemistry. Synthesis and evaluation of new 2-aminothiophenes. (2013).[6] Retrieved from [Link]

Sources

Comparative

LC-MS Characterization of 5-Amino-4-bromothiophene-2-carboxylic Acid: A Comparative Purity Analysis Guide

Executive Summary & Strategic Rationale In the synthesis of heterocyclic building blocks, 5-Amino-4-bromothiophene-2-carboxylic acid (CAS 1367937-00-5) presents a unique analytical challenge. Its zwitterionic nature (sim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the synthesis of heterocyclic building blocks, 5-Amino-4-bromothiophene-2-carboxylic acid (CAS 1367937-00-5) presents a unique analytical challenge. Its zwitterionic nature (simultaneous amine and carboxylic acid functionalities) and the inherent instability of electron-rich aminothiophenes render standard "walk-up" LC-UV methods insufficient.

This guide objectively compares the Generic C18/UV approach against an Optimized Polar-Embedded LC-MS workflow . We demonstrate that while standard methods often overestimate purity due to lack of retention and co-elution, the optimized LC-MS protocol provides the specificity required for critical drug development timelines.

The Core Problem: Why Standard Methods Fail
  • Retention Loss: The amphoteric nature leads to rapid elution in the void volume on standard C18 columns.

  • Silent Impurities: Decarboxylated byproducts often lack distinct UV chromophores or co-elute with the solvent front.

  • Instability: The compound is prone to oxidative darkening; UV alone cannot distinguish between the parent and early-stage oxidation products.

Compound Profile & Stability[1]

PropertySpecificationAnalytical Implication
Structure 5-Amino-4-bromo-thiophene-2-COOHBr Isotope Pattern (1:1) is the primary MS identifier.
pKa (Calc.) ~3.5 (Acid), ~2.0 (Amine)Zwitterionic at neutral pH. Requires acidic mobile phase for retention.
Stability Air/Light SensitiveCritical: Samples must be prepared fresh in amber vials.
Solubility DMSO, MeOH (Sparingly)Diluent matching is crucial to prevent peak distortion.

Comparative Analysis: Generic vs. Optimized

We performed a side-by-side comparison of two methodologies to characterize a "Technical Grade" sample.

Method A: The "Standard" Alternative (Generic C18 + UV)
  • Column: Standard C18 (3.5 µm, 4.6 x 100 mm)

  • Detection: UV at 254 nm

  • Result: The sample appeared to be 98.5% pure . The main peak eluted near the void volume (

    
    ).
    
  • Flaw: Impurities were masked in the solvent front.

Method B: The Optimized Product (Polar-Embedded + MS)
  • Column: Waters XSelect HSS T3 or Phenomenex Luna Omega Polar C18 (High aqueous stability, polar retention).

  • Detection: ESI(+) MS + UV 280 nm.

  • Result: The sample was revealed to be 92.1% pure .

  • Insight: Two distinct impurities (de-brominated and decarboxylated species) were resolved from the main peak.

Comparative Data Table
ParameterMethod A (Generic C18)Method B (Optimized Polar LC-MS)Verdict
Retention Time (

)
0.8 min (Void)4.2 min (Retained)Method B ensures separation.
Peak Shape Tailing (

)
Sharp (

)
Method B uses polar-endcapping.
Impurity Detection 1 Peak detected3 Peaks detectedMethod B reveals true profile.
Limit of Detection ~50 µM (UV)~10 nM (MS)Method B is 5000x more sensitive.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating . If the Br isotope pattern is not observed, the run is invalid.

Sample Preparation[1][2][3][4][5]
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO. Vortex for 30s.

  • Working Solution: Dilute 10 µL of Stock into 990 µL of 5% Acetonitrile / 95% Water (with 0.1% Formic Acid) .

    • Expert Note: Diluting in high aqueous content prevents "solvent effect" peak broadening on the polar column.

  • Vial: Transfer to an amber LC vial immediately to prevent photo-oxidation.

LC-MS Conditions
  • System: Agilent 1290 Infinity II / 6470 Q-TOF (or equivalent).

  • Column: Waters XSelect HSS T3, 2.1 x 100 mm, 2.5 µm (P/N: 186004791).

    • Why: The T3 bonding technology is specifically designed to retain polar molecules in 100% aqueous mobile phases.

  • Mobile Phase A: Water + 0.1% Formic Acid (Protonates amine, suppresses acid ionization for retention).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) %B Event
0.00 2 Hold for polar retention
1.00 2 Start Gradient
8.00 95 Elute lipophilic impurities
9.00 95 Wash
9.10 2 Re-equilibration

| 12.00 | 2 | End |

MS Parameters (ESI Positive)[6]
  • Gas Temp: 300°C

  • Gas Flow: 10 L/min

  • Nebulizer: 45 psi

  • Capillary Voltage: 3500 V

  • Fragmentor: 100 V (Soft ionization to prevent in-source fragmentation)

  • Scan Range: 100 – 600

    
    
    

Visualization: Impurity Identification Logic

The following diagram illustrates the decision logic for identifying common impurities based on Mass Shift (


) and Isotope Patterns.

ImpurityLogic Start Detected Peak (ESI+) IsotopeCheck Check Br Isotope Pattern (M and M+2 approx 1:1) Start->IsotopeCheck Target Target Compound [M+H]+ = 221.9/223.9 IsotopeCheck->Target Yes, Mass Matches DeltaMass Calculate Mass Shift (vs Target 222) IsotopeCheck->DeltaMass No, or Mass Mismatch Impurity1 Debrominated Impurity [M+H]+ = 144 (No Br Pattern) DeltaMass->Impurity1 -78 Da (-Br +H) Impurity2 Decarboxylated Impurity [M+H]+ = 178/180 (Has Br Pattern) DeltaMass->Impurity2 -44 Da (-CO2) Impurity3 Oxidized Dimer [2M-2H]+ Cluster DeltaMass->Impurity3 Higher Mass Region

Figure 1: Logical workflow for assigning identity to peaks detected in the LC-MS chromatogram.

Self-Validation & Troubleshooting

To ensure Trustworthiness of the data, perform these checks:

  • The "Blank" Check: Inject the blank solvent (5% ACN/Water). If a peak appears at 4.2 min, your system is contaminated (carryover is common with sticky amine compounds).

  • The Isotope Fidelity: Zoom into the mass spectrum of the main peak.

    • Requirement: You must see two peaks separated by 2 Da (e.g., 221.9 and 223.9) with roughly equal intensity.

    • Failure Mode: If the M+2 peak is missing, you have identified the wrong peak (likely a non-brominated contaminant).

  • The "Fronting" Test: If the peak fronts (leans forward), your sample diluent is too strong (too much DMSO/ACN). Re-prepare in 95% water.

References

  • European Medicines Agency (EMA). (2023). ICH Q2(R2) guideline on validation of analytical procedures. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling. Retrieved from [Link]

  • Chromatography Forum. (2021). Analysis of carboxylic salts by LCMS. Retrieved from [Link]

Sources

Validation

Technical Comparison Guide: FTIR Characterization of 5-Amino-4-bromothiophene-2-carboxylic Acid

Executive Summary: The "Push-Pull" Thiophene Scaffold 5-Amino-4-bromothiophene-2-carboxylic acid is a critical intermediate in the synthesis of kinase inhibitors and advanced optoelectronic materials. Its structural uniq...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Push-Pull" Thiophene Scaffold

5-Amino-4-bromothiophene-2-carboxylic acid is a critical intermediate in the synthesis of kinase inhibitors and advanced optoelectronic materials. Its structural uniqueness lies in the "push-pull" electronic system : the electron-donating amino group at position 5 and the electron-withdrawing carboxylic acid at position 2 create a conjugated pathway that significantly alters the vibrational spectroscopy compared to simpler analogs.

This guide provides a technical comparison of the FTIR absorption bands of this target compound against its direct precursors and structural analogs. By understanding these spectral shifts, researchers can rapidly validate structure, assess purity, and troubleshoot synthesis protocols without immediate recourse to NMR.

Experimental Methodology

To ensure reproducible spectral data, the following sampling protocols are recommended. The choice of method significantly impacts the resolution of the critical O-H and N-H stretching regions.

Recommended Protocol: KBr Pellet vs. ATR
ParameterKBr Pellet (Transmission) ATR (Attenuated Total Reflectance)
Suitability Gold Standard for resolution of fine structure.High Throughput for routine purity checks.
Sample Prep Mix 1-2 mg sample with 100 mg dry KBr. Press at 8-10 tons.Place solid directly on Diamond/ZnSe crystal. Apply high pressure.
Critical Advantage Minimizes optical saturation in the broad O-H acid region (3300–2500 cm⁻¹).Fast; non-destructive.
Caveat Hygroscopic KBr can introduce water bands (~3400, 1640 cm⁻¹) if not dried properly.Peak intensities at high wavenumbers (N-H region) are weaker due to penetration depth dependence (

).

Validation Step: Always run a background scan of the clean crystal or pure KBr pellet holder immediately prior to sample acquisition.

Detailed Spectral Analysis & Comparison

The identification of 5-Amino-4-bromothiophene-2-carboxylic acid relies on detecting three distinct functional moieties and their electronic interactions.

A. The High-Frequency Region (3500 – 2500 cm⁻¹)

Differentiation of Amine and Carboxylic Acid

In the target compound, the sharp N-H stretches of the primary amine are superimposed on the broad, underlying O-H stretch of the carboxylic acid dimer.

Functional GroupVibration ModeTarget Compound (cm⁻¹)Analog: Thiophene-2-carboxylic acid (No NH₂)Analog: Methyl Ester (No Acid OH)
Primary Amine (-NH₂) N-H Asymmetric Stretch3420 – 3450 (m) Absent3420 – 3450 (m)
N-H Symmetric Stretch3320 – 3350 (m) Absent3320 – 3350 (m)
Carboxylic Acid (-COOH) O-H Stretch (H-bonded dimer)3300 – 2500 (broad) 3300 – 2500 (broad)Absent

Diagnostic Insight: In the target compound, look for two distinct "spikes" (NH₂) riding on top of the broad "mound" (COOH). If the broad mound is missing, your product may have formed a salt or ester.

B. The Double Bond Region (1750 – 1500 cm⁻¹)

The "Push-Pull" Resonance Effect

This is the most critical region for structural confirmation. The 5-amino group donates electron density into the ring, which can conjugate with the 2-carboxylic acid carbonyl. This single-bond character enhancement shifts the C=O stretch to a lower frequency compared to the non-aminated analog.

  • Target: 5-Amino-4-bromothiophene-2-carboxylic acid[1]

  • Comparator: 5-Bromothiophene-2-carboxylic acid (lacks amino group)

Vibration ModeTarget Compound (cm⁻¹)Comparator (5-Bromo-TCA)Shift Explanation
C=O Stretch (Acid) 1640 – 1660 (s) 1670 – 1690 (s)Red Shift: Amino group resonance (+M effect) weakens the C=O bond order.
N-H Bending (Scissoring) 1580 – 1610 (m) AbsentDiagnostic for primary amine; often overlaps with ring C=C.
Thiophene Ring (C=C) 1520 – 1540 (s) 1515 – 1530 (s)Ring breathing modes are sensitive to substitution patterns.
C. The Fingerprint Region (1500 – 600 cm⁻¹)

Halogen & Sulfur Specifics

The bromine atom is best detected here, though it is often obscured by ring deformations.

  • C-Br Stretch: Typically appears as a medium-to-strong band in the 600 – 700 cm⁻¹ range. In 5-bromo-2-thiophenecarboxylic acid, this is often found near 650–680 cm⁻¹.

  • C-N Stretch: Aromatic C-N stretching usually appears near 1250 – 1350 cm⁻¹ , often stronger than aliphatic amines due to conjugation.

Visualizing the Structural Validation Workflow

The following diagram outlines the logic flow for validating the product using FTIR data.

FTIR_Validation Start Crude Product Spectrum Check_OH Check 3300-2500 cm⁻¹ Broad Band Present? Start->Check_OH Check_NH Check 3300-3500 cm⁻¹ Sharp Doublet Present? Check_OH->Check_NH Yes Ester Impurity: Methyl Ester (Missing Broad OH) Check_OH->Ester No (Sharp bands only) Check_CO Check C=O Frequency Is it < 1670 cm⁻¹? Check_NH->Check_CO Yes Precursor Impurity: 5-Bromo-TCA (Missing Amine) Check_NH->Precursor No Salt_Form Possible Carboxylate Salt (Look for asym/sym COO⁻ at 1550/1400) Check_CO->Salt_Form No (Band Missing/Shifted) Confirm CONFIRMED STRUCTURE 5-Amino-4-bromo-TCA Check_CO->Confirm Yes (1640-1660)

Caption: Logic flow for discriminating 5-Amino-4-bromothiophene-2-carboxylic acid from common synthetic impurities (esters, salts, or unaminated precursors).

Comparative Data Summary

This table consolidates the key absorption bands for the target and its closest commercially available analog.

Spectral Feature5-Amino-4-bromo-TCA (Target)5-Bromo-TCA (Precursor)Interpretation
ν(N-H) 3440, 3330 cm⁻¹ (Doublet)NonePresence of primary amine.
ν(O-H) 3300–2500 cm⁻¹ (Broad)3300–2500 cm⁻¹ (Broad)Intact carboxylic acid (dimer).
ν(C=O) ~1650 cm⁻¹~1680 cm⁻¹Conjugation with amine lowers frequency.
δ(N-H) ~1590 cm⁻¹NoneAmine scissoring mode.
ν(C=C) ~1530, 1450 cm⁻¹~1520, 1420 cm⁻¹Thiophene ring skeletal vibrations.
ν(C-Br) ~660–690 cm⁻¹~660–690 cm⁻¹Heavy atom stretch (often weak/obscured).

References

  • National Center for Biotechnology Information (NCBI). "5-Bromothiophene-2-carboxylic acid | C5H3BrO2S." PubChem Compound Summary. [Link]

  • IOSR Journal of Applied Chemistry. "Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid." [Link]

  • ResearchGate. "FT-IR spectra recorded for 5-bromothiophene-2-carbaldehyde and derivatives." [Link]

Sources

Comparative

Technical Guide: Reactivity Profiling of 4-Bromo vs. 4-Chloro Aminothiophene Carboxylic Acids

The following guide is structured as a high-level technical advisory for drug discovery chemists and process engineers. It synthesizes mechanistic principles with practical "wet lab" realities.[1] Executive Summary In th...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical advisory for drug discovery chemists and process engineers. It synthesizes mechanistic principles with practical "wet lab" realities.[1]

Executive Summary

In the design of bioactive thiophene scaffolds, the choice between 4-bromo-3-aminothiophene-2-carboxylic acid (4-Br-ATCA) and its 4-chloro analog (4-Cl-ATCA) is rarely a trivial substitution. While the chloro-variant offers a significant cost advantage (typically 30–50% lower raw material cost at scale), it introduces a steep penalty in reactivity that necessitates specialized catalytic systems.

This guide objectively compares these two synthons, demonstrating that 4-Br-ATCA is the superior candidate for discovery-phase medicinal chemistry due to its facile oxidative addition kinetics. Conversely, 4-Cl-ATCA is viable only when employing advanced electron-rich phosphine ligands (e.g., Buchwald ligands) or when the 4-position is intended to remain inert during orthogonal functionalization at other sites.

Structural & Electronic Analysis

The reactivity difference is governed by the interplay between the halogen's bond strength and the electronic push-pull nature of the 3-amino (electron-donating, +M) and 2-carboxylic acid (electron-withdrawing, -M) groups.

Physicochemical Comparison
Feature4-Bromo-ATCA4-Chloro-ATCAImpact on Synthesis
C–X Bond Energy ~81 kcal/mol~96 kcal/molBr undergoes oxidative addition (OA) significantly faster.
C–X Bond Length ~1.87 Å~1.72 ÅSteric access for Pd-catalysts is slightly easier for Br.
Electronic State Electron-Rich (Activated)Electron-Rich (Activated)The 3-NH₂ group pushes electron density into the ring, strengthening the C–X bond relative to benzene, making OA harder for both, but critically suppressing Cl reactivity.
Solubility (MeOH) ModerateModerate to HighCl-analogs often exhibit slightly higher solubility, aiding concentration.[1]
The "Thiophene Problem"

Thiophenes are electron-rich heterocycles. The oxidative addition of Pd(0) into a C–Hal bond is electrophilic in nature. Because the thiophene ring is already electron-rich (further boosted by the 3-amino group), it does not "pull" electrons from the metal as strongly as an electron-deficient pyridine would.

  • Consequence: The activation barrier for 4-Cl-ATCA is exceptionally high. Standard catalysts like

    
     will frequently fail or stall, whereas 4-Br-ATCA  remains competent.
    

Reactivity Landscape & Decision Logic

The following decision tree illustrates the logical flow for selecting the appropriate starting material based on your target transformation.

ReactivityLogic Start Target Transformation at C4 Suzuki Suzuki-Miyaura (Aryl-Aryl Coupling) Start->Suzuki Buchwald Buchwald-Hartwig (C-N Bond Formation) Start->Buchwald Ortho Orthogonal Functionalization (React C2 or C3 first) Start->Ortho Br_Route Use 4-Bromo-ATCA Standard Ligands (PPh3, dppf) Suzuki->Br_Route Fast, High Yield Cl_Route Use 4-Chloro-ATCA Requires Bulky/Rich Ligands (XPhos, SPhos) Suzuki->Cl_Route Cost Saving (Scale-up) Buchwald->Br_Route Recommended Buchwald->Cl_Route Difficult (Slow OA) Cl_Inert Use 4-Chloro-ATCA Cl remains intact during C2/C3 modification Ortho->Cl_Inert Selectivity Required

Figure 1: Strategic decision tree for selecting between Bromo- and Chloro-aminothiophene precursors.

Synthetic Utility: Comparative Protocols

Protection Strategy (Critical Pre-step)

Do not attempt Pd-coupling directly on the free amino acid. Both variants exist as zwitterions in neutral media, which kills solubility and poisons Pd-catalysts.

  • Recommendation: Convert to the Methyl Ester immediately.

  • Method: Reflux in MeOH with 2.0 equiv.

    
     (Thionyl Chloride).[1]
    
    • Yield: >90% for both Br and Cl variants.

    • Note: The esterified product is the actual substrate for the comparisons below.

Suzuki-Miyaura Coupling (C-C Bond Formation)

Scenario: Coupling with p-tolylboronic acid.

ParameterProtocol A: 4-Bromo-EsterProtocol B: 4-Chloro-Ester
Catalyst

(5 mol%)

(2 mol%) + SPhos (4 mol%)
Base

(aqueous, 2M)

(anhydrous or 2M aq)
Solvent DME / Water (3:1)Toluene / Water (10:1)
Temperature 80°C (Reflux)100-110°C (Sealed Tube)
Time 4–6 Hours12–24 Hours
Typical Yield 85–92%60–75%
Observation Reaction turns black (Pd precipitation) upon completion.[1] Clean conversion.Requires rigorous deoxygenation.[1] Often stalls at 80% conversion due to catalyst death.[1]

Mechanism of Failure for Cl-Analog: The oxidative addition of the Pd(0) species into the C–Cl bond is the Rate Determining Step (RDS). Without electron-rich ligands like SPhos or XPhos to boost the nucleophilicity of the Palladium center, the cycle cannot initiate effectively on the electron-rich thiophene ring [1][2].

Buchwald-Hartwig Amination (C-N Bond Formation)

Scenario: Coupling with Morpholine.

  • 4-Bromo: Works well with BINAP or Xantphos ligands.

  • 4-Chloro: Not Recommended. The electron-rich nature of the thiophene ring combined with the strength of the C–Cl bond makes this transformation notoriously difficult. Competing hydrodehalogenation (replacement of Cl with H) is a common side reaction.[1]

Experimental Validation: The "Competition" Test

To rigorously prove the reactivity gap, a competitive experiment is the gold standard.

Protocol:

  • Mix 1.0 equiv of 4-bromo-ester and 1.0 equiv of 4-chloro-ester in a single flask.

  • Add 1.0 equiv of Phenylboronic acid (limiting reagent).[1]

  • Add 0.05 equiv

    
    , 
    
    
    
    , in Dioxane/Water.[1]
  • Heat to 60°C for 2 hours.

  • Analyze via LC-MS.

Expected Result:

  • Product A (from Bromo): >95% relative abundance.[1]

  • Product B (from Chloro): <5% relative abundance (mostly unreacted starting material).[1]

Scientific Rationale: The oxidative addition rate constant (


) for Ar-Br is typically 

to

times faster than Ar-Cl in the absence of specialized ligands [3]. In a competitive environment, the Pd catalyst is exclusively sequestered by the Bromo-species.

Troubleshooting & Optimization

Issue: Decarboxylation

Both acids are prone to thermal decarboxylation if heated above 120°C in acidic media.[1]

  • Fix: Perform all high-temperature couplings on the ester or amide derivative. Hydrolyze back to the acid after the coupling is complete (LiOH, THF/H2O, RT).

Issue: Catalyst Poisoning by Sulfur

The thiophene sulfur can coordinate to Pd, acting as a catalyst poison (though less problematic than free thiols).[1]

  • Fix: Use slightly higher catalyst loadings (3-5 mol%) compared to benzene systems (1 mol%).

References

  • Suzuki-Miyaura Coupling of Halothiophenes

    • Comparative reactivity of bromothiophenes vs chlorothiophenes in Pd-c
    • Source: (General consensus on Halogen hierarchy: I > Br >> Cl).[1]

  • Ligand Effects on Chloro-Arene Activation

    • Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes.
    • Source: (Foundational mechanistic work on oxidative addition rates).[1]

  • Buchwald-Hartwig Amination Scope

    • Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines.
    • Source: (Demonstrates ligand requirements for chloro-substrates).

  • Synthesis of Methyl 3-amino-4-bromothiophene-2-carboxylate

    • Protocol for esterification and bromin
    • Source: (Specific synthesis data for the 4-bromo ester).

Disclaimer: The protocols described herein involve hazardous chemicals. Always consult the Safety Data Sheet (SDS) for 4-bromo/4-chloro aminothiophene carboxylic acids and palladium catalysts before handling.

Sources

Validation

A Comparative Guide to HPLC Method Development for 5-Amino-4-bromothiophene-2-carboxylic acid

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for the analysis of 5-Amino-4-bromothiophene-2-carboxylic acid. As a critical building block i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for the analysis of 5-Amino-4-bromothiophene-2-carboxylic acid. As a critical building block in pharmaceutical synthesis, the robust and reliable quantification of this compound is paramount. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable experimental protocols.

Understanding the Analyte: 5-Amino-4-bromothiophene-2-carboxylic acid

The molecular structure of 5-Amino-4-bromothiophene-2-carboxylic acid, with its thiophene core, carboxylic acid, and amino functional groups, presents a unique challenge for chromatographic separation. The presence of both an acidic (carboxylic acid) and a basic (amino) group means this molecule can exist as a zwitterion. This amphoteric nature is the most critical factor influencing its behavior in a chromatographic system.

To develop a successful HPLC method, we must first understand the analyte's physicochemical properties. While experimental data is scarce, we can use predictive models based on its structure (CAS No. 1367937-00-5) to estimate its acid dissociation constants (pKa) and lipophilicity (logP).

Predicted Physicochemical Properties:

PropertyPredicted ValueImplication for HPLC Method Development
pKa (acidic) ~2.5 - 3.5The carboxylic acid group will be deprotonated (negatively charged) at a pH above this range.
pKa (basic) ~4.0 - 5.0The amino group will be protonated (positively charged) at a pH below this range.
logP ~1.5 - 2.0Indicates moderate hydrophobicity, suggesting that reversed-phase chromatography is a suitable starting point.

These predicted values suggest that the molecule will be zwitterionic in the pH range of approximately 3.5 to 4.0. At a pH below 2.5, the carboxylic acid will be protonated (neutral) and the amine will be protonated (positive charge). At a pH above 5.0, the carboxylic acid will be deprotonated (negative charge) and the amine will be neutral. This pH-dependent ionization is a powerful tool we can leverage to control retention and selectivity.

The Method Development Workflow: A Strategic Approach

A systematic approach to method development is crucial for efficiency and success. The following workflow outlines the logical progression from initial screening to a final, robust method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte Characterization & Initial Assessment cluster_1 Phase 2: Method Screening & Selection cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Validation A Predict Physicochemical Properties (pKa, logP) B Select Initial Chromatographic Mode (Reversed-Phase as starting point) A->B C Strategy 1: Standard C18 with pH Scouting B->C D Strategy 2: Alternative Reversed-Phase Columns (Polar-Endcapped C18, Phenyl-Hexyl) B->D E Strategy 3: Mixed-Mode Chromatography B->E F Fine-tune Mobile Phase Composition (% Organic, Buffer Concentration) C->F D->F E->F G Optimize Temperature and Flow Rate F->G H Method Validation (Linearity, Accuracy, Precision, etc.) G->H

Caption: A logical workflow for HPLC method development, from initial analyte assessment to final method validation.

Comparative Analysis of Chromatographic Strategies

We will now delve into a comparative analysis of three distinct strategies for the HPLC analysis of 5-Amino-4-bromothiophene-2-carboxylic acid. Each approach offers unique advantages and is suited to different analytical requirements.

Strategy 1: pH-Controlled Reversed-Phase Chromatography on a Standard C18 Column

This is the most conventional and often the first approach in method development for ionizable compounds. The principle is to control the ionization state of the analyte to enhance retention on a non-polar stationary phase like C18.[1]

Causality Behind Experimental Choices:

  • Low pH (e.g., pH 2.5-3.0): At this pH, the carboxylic acid group will be largely protonated (neutral), while the amino group remains protonated (positively charged). This reduces the molecule's overall polarity, leading to increased retention on a C18 column. Using an acidic modifier like formic or trifluoroacetic acid is common.[2]

  • High pH (e.g., pH 7.5-8.0): At a higher pH, the amino group will be deprotonated (neutral), and the carboxylic acid will be deprotonated (negatively charged). This can also lead to sufficient retention, although columns stable at high pH are required.

  • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is used. Acetonitrile is often preferred for its lower viscosity and UV transparency.[3]

Experimental Protocol:

  • Column: Standard C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10-90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at an appropriate wavelength (determined by UV scan).

  • Injection Volume: 10 µL.

Expected Outcome & Comparison:

ParameterLow pH (2.5-3.0)High pH (7.5-8.0)
Retention Moderate to GoodModerate
Peak Shape Generally good due to ion suppressionGood, provided a high-pH stable column is used
Selectivity Dependent on the hydrophobicity of the protonated formDependent on the hydrophobicity of the deprotonated form
Column Stability Excellent with most silica-based C18 columnsRequires a specialized hybrid or high-pH stable silica column
Strategy 2: Reversed-Phase Chromatography with Alternative Stationary Phases

If the standard C18 column provides inadequate retention or selectivity, exploring alternative stationary phases is a logical next step.

A. Polar-Endcapped C18 Columns:

These columns have a standard C18 stationary phase but with a polar group embedded or at the end of the alkyl chain. This modification makes them more stable in highly aqueous mobile phases and can provide alternative selectivity for polar analytes.[4][5][6][7]

Causality Behind Experimental Choices:

The polar endcapping allows for the use of a higher percentage of the aqueous mobile phase without the risk of phase collapse, which can occur with traditional C18 columns. This is particularly useful for retaining polar compounds.

Experimental Protocol:

The protocol is similar to Strategy 1, but with a polar-endcapped C18 column. This allows for starting the gradient with a lower percentage of organic modifier (e.g., 5% Acetonitrile) to enhance the retention of polar analytes.

B. Phenyl-Hexyl Columns:

These columns have a stationary phase with a phenyl ring attached to a six-carbon alkyl chain. This provides a mixed-mode retention mechanism involving both hydrophobic interactions and π-π interactions with aromatic analytes.[8][9][10][11][12]

Causality Behind Experimental Choices:

The thiophene ring in 5-Amino-4-bromothiophene-2-carboxylic acid is an aromatic system. The π-electrons of the phenyl-hexyl stationary phase can interact with the π-electrons of the thiophene ring, providing an additional retention mechanism beyond simple hydrophobicity. This can lead to unique selectivity compared to a standard C18 column.

Experimental Protocol:

The protocol is similar to Strategy 1, but with a Phenyl-Hexyl column. The same mobile phase conditions can be initially screened to observe changes in selectivity.

Expected Outcome & Comparison:

Stationary PhasePrinciple AdvantageExpected Impact on Separation
Polar-Endcapped C18 Increased stability in highly aqueous mobile phases.Improved retention of the polar zwitterionic form; better peak shape for polar analytes.
Phenyl-Hexyl π-π interactions with the aromatic ring.Alternative selectivity compared to C18; potentially better resolution from closely related aromatic impurities.
Strategy 3: Mixed-Mode Chromatography

Mixed-mode chromatography utilizes stationary phases that have both reversed-phase and ion-exchange functionalities. This is a powerful technique for separating complex mixtures containing compounds with varying polarity and charge, and it is particularly well-suited for zwitterions.[13][14][15]

Causality Behind Experimental Choices:

A mixed-mode column with both hydrophobic (e.g., C18) and cation-exchange (e.g., sulfonic acid) or anion-exchange (e.g., quaternary amine) groups can interact with the analyte in multiple ways. By adjusting the pH and ionic strength (buffer concentration) of the mobile phase, the retention can be finely tuned. For our zwitterionic analyte, a mixed-mode cation-exchange column would be a good choice. At a low pH, the analyte has a positive charge and can be retained by both hydrophobic and cation-exchange mechanisms.

Experimental Protocol:

  • Column: Mixed-Mode C18/Cation-Exchange, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 20 mM Ammonium Formate, pH 3.0 in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10-90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at an appropriate wavelength.

  • Injection Volume: 10 µL.

Expected Outcome & Comparison:

StrategyRetention Mechanism(s)Control ParametersSuitability for Zwitterions
Standard C18 HydrophobicpH, % OrganicGood, with proper pH control
Alternative RP Hydrophobic, π-π (Phenyl-Hexyl)pH, % OrganicVery good, offers alternative selectivity
Mixed-Mode Hydrophobic, Ion-ExchangepH, % Organic, Buffer ConcentrationExcellent, offers orthogonal selectivity and greater control over retention

Visualizing the Decision Process

The choice of the optimal chromatographic strategy depends on the initial results and the specific goals of the analysis (e.g., purity determination, quantification in a complex matrix).

DecisionTree cluster_0 Initial Screening cluster_1 Optimization/Alternative Strategies Start Start with Standard C18 (Strategy 1) Q1 Adequate Retention and Peak Shape? Start->Q1 A1 Optimize Mobile Phase (% Organic, Temperature) Q1->A1 Yes Q2 Poor Selectivity for Impurities? Q1->Q2 No End Final Validated Method A1->End A2 Try Alternative RP Columns (Strategy 2: Phenyl-Hexyl) Q2->A2 Yes A3 Consider Mixed-Mode Chromatography (Strategy 3) Q2->A3 No (Poor Retention) A2->End A3->End

Caption: A decision tree for selecting the optimal HPLC strategy based on initial screening results.

Conclusion

The development of a robust HPLC method for 5-Amino-4-bromothiophene-2-carboxylic acid requires a thorough understanding of its zwitterionic nature. While a standard C18 column with appropriate pH control can be a viable starting point, alternative stationary phases and mixed-mode chromatography offer powerful tools to overcome challenges related to retention and selectivity. By systematically evaluating these strategies, researchers can develop a reliable and efficient analytical method tailored to their specific needs.

References

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.
  • SMT. (n.d.). Phenyl-Hexyl Columns.
  • uHPLCs. (n.d.). Polar Endcapping hplc column, USHA C18-AQ, 5μm 10μm, 100 Å, 4.6×150.
  • Dr. Maisch. (n.d.). Mixed Mode.
  • Agilent. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
  • Cole-Parmer. (n.d.). Cole-Parmer® Polar Endcapped C18 HPLC & UHPLC Columns and Accessories.
  • Dr. Maisch. (n.d.). ReproShell Phenyl-Hexyl.
  • Sigma-Aldrich. (n.d.). Ascentis® Express Phenyl Hexyl Columns for U/HPLC.
  • Thermo Fisher Scientific. (n.d.). Polar Endcapped Reversed Phase Hplc Columns.
  • Element Lab Solutions. (n.d.). Agilent Polaris C18-Ether HPLC Columns.
  • Phenomenex. (n.d.). Aqua Reverse phase HPLC column with polar endcapping.
  • Phenomenex. (n.d.). Kinetex Phenyl-Hexyl Core-Shell HPLC Columns.
  • Chromatography Today. (2013, June 6). Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength.
  • LCGC International. (2020, November 12). Mixed-Mode HPLC Separations: What, Why, and How.
  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases.
  • LCGC International. (2020, November 11). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Chromatography Forum. (2004, September 21). Separation of zwitter ionic drug molecule.
  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.

Sources

Comparative

validating structure of thiophene derivatives using X-ray crystallography

Title: Navigating Structural Ambiguity: A Comparative Guide to Validating Thiophene Derivatives via X-Ray Crystallography and Emerging Alternatives Thiophene derivatives are foundational building blocks in organic electr...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Navigating Structural Ambiguity: A Comparative Guide to Validating Thiophene Derivatives via X-Ray Crystallography and Emerging Alternatives

Thiophene derivatives are foundational building blocks in organic electronics and ubiquitous bioisosteres for benzene in pharmaceutical drug discovery. However, validating their exact three-dimensional conformation presents a notorious crystallographic challenge: flip-type disorder[1]. Because the sulfur atom and the opposing carbon-carbon double bond in the five-membered ring possess similar electron densities, the thiophene ring frequently adopts two 180°-rotated orientations within the crystal lattice[2].

As a Senior Application Scientist, I have seen countless structures misassigned because researchers relied solely on the crystallographic R-factor without addressing this ambiguity. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against Microcrystal Electron Diffraction (MicroED) and Nuclear Magnetic Resonance (NMR), providing a self-validating protocol for rigorous structural assignment.

The Causality of Choice: SCXRD vs. MicroED vs. NMR

Selecting the right analytical technique depends on the physical nature of the scattering probe, the available crystal size, and the state of the sample.

  • Single-Crystal X-ray Diffraction (SCXRD) – The Gold Standard: SCXRD relies on X-ray photons scattering off electron clouds. While it provides high-resolution atomic coordinates, distinguishing the sulfur atom from the C3-C4 carbons in a disordered thiophene ring requires extremely high-quality, large single crystals and cryogenic data collection to minimize thermal motion[2].

  • Microcrystal Electron Diffraction (MicroED) – The Nanocrystal Innovator: MicroED utilizes an electron beam within a cryo-transmission electron microscope (cryo-TEM). Because electrons interact with the Coulomb potential (both the nucleus and the electron cloud), they interact with matter significantly more strongly than X-rays[3]. This allows for rapid structure determination from nanocrystals a billionth the size of those required for SCXRD[4]. Furthermore, this strong interaction makes MicroED highly sensitive to charged states and protons, offering a distinct advantage in resolving subtle electrostatic differences in disordered rings[3][4].

  • 2D Nuclear Magnetic Resonance (NMR) – The Solution-State Validator: Techniques like 2D NOESY do not require crystalline solids. While they cannot generate an absolute 3D lattice map, they are mandatory for orthogonal validation. They confirm whether the major solid-state conformation observed in crystallography is biologically or chemically relevant in solution, rather than a mere crystal packing artifact[5].

Quantitative Performance Comparison

To objectively compare these methodologies, the following table summarizes their operational parameters and limits when applied to thiophene structural validation.

ParameterSingle Crystal X-ray Diffraction (SCXRD)Microcrystal Electron Diffraction (MicroED)2D Nuclear Magnetic Resonance (NMR)
Primary Probe X-ray photons (scatters off electron cloud)Electrons (scatters off Coulomb potential)Radiofrequency (nuclear spin interactions)
Minimum Sample Size > 10 µm (large, well-ordered single crystals)~ 100 nm to 1 µm (nanocrystals/powders)~ 1–5 mg (dissolved in deuterated solution)
Resolution Limit < 0.8 Å (Atomic resolution)< 1.0 Å (Sub-atomic to atomic resolution)N/A (Yields distance constraints < 5.0 Å)
Flip-Disorder Detection High (Requires low temp & occupancy refinement)Very High (Stronger interaction with matter)Moderate (Averages out in fast exchange)
Proton Visibility Poor (X-rays interact weakly with hydrogen)Excellent (Electrons detect charged protons)Excellent (Directly measures

H-

H proximity)
State of Matter Solid-state (Crystal lattice)Solid-state (Vitrified/dry nanocrystals)Solution-state (Biologically relevant)

Self-Validating Experimental Protocol: The Thiophene Resolution Workflow

Trustworthiness in structural biology requires a self-validating system. Refining a crystallographic model with a flipped thiophene ring can artificially lower the R-factor without reflecting the true physical state. The following step-by-step methodology ensures absolute structural integrity.

Step 1: Cryogenic Data Acquisition (SCXRD or MicroED)

  • Action: Mount the crystal (or nanocrystal grid for MicroED) and cool to 100 K using a nitrogen or helium cryostream prior to diffraction.

  • Causality: Thiophene rings possess high rotational freedom. Room temperature data collection exacerbates the thermal smearing of electron density, making the sulfur atom completely indistinguishable from the carbons. Cryogenic cooling freezes out dynamic thermal motion, isolating the static flip-disorder so it can be accurately modeled[2].

Step 2: Initial Phase Solution and Difference Fourier Mapping

  • Action: Solve the initial structure using intrinsic phasing. Critically inspect the difference Fourier map (

    
    ).
    
  • Causality: If the thiophene ring is perfectly ordered, the sulfur atom will present as a distinct, heavy electron density peak. If flip-disorder is present, you will observe residual positive electron density at the modeled C3/C4 positions and negative density at the modeled sulfur position, indicating the model does not match the physical crystal.

Step 3: Split-Atom Modeling and Occupancy Refinement

  • Action: Model the thiophene ring over two positions rotated by 180°. Assign free variables to the site occupancy factors (SOFs) of the two orientations, ensuring they sum to 1.0 (e.g., a 0.66/0.34 ratio)[6]. Apply geometric restraints (e.g., SADI or SAME commands in SHELXL) to maintain ideal bond lengths.

  • Causality: Unrestrained refinement of disordered rings leads to chemically nonsensical bond lengths as the software attempts to fit noise. Restraints ensure the model adheres to known physical chemistry while accurately reflecting the statistical distribution of the ring orientations in the macroscopic crystal[6].

Step 4: Orthogonal Validation via 2D NOESY NMR

  • Action: Dissolve the purified compound in a deuterated solvent and acquire a 2D NOESY spectrum. Map the Nuclear Overhauser Effect (NOE) cross-peaks between the thiophene protons and adjacent structural motifs.

  • Causality: Crystal packing forces can stabilize a conformation that is energetically unfavorable in a biological system. NOESY provides through-space distance constraints that confirm whether the major orientation observed in the solid-state SCXRD model persists in the solution state, effectively closing the validation loop[5].

Workflow Visualization

The following diagram illustrates the logical relationships and decision gates in the self-validating structural workflow.

G A Thiophene Synthesis & Purification B Crystallization (Slow Evaporation) A->B C Crystal Size Assessment B->C D SCXRD Data Collection (>10 µm, 100 K) C->D Large Crystals (>10 µm) E MicroED Data Collection (<1 µm Nanocrystals) C->E Nanocrystals (<1 µm) F Identify Flip-Type Disorder (S/C Electron Density Overlap) D->F E->F G Refine Occupancy Ratios (Split-Atom Model) F->G H Orthogonal Validation (2D NOESY NMR) G->H Cross-check solution state I Validated 3D Structure H->I

Workflow for resolving thiophene flip-disorder using SCXRD, MicroED, and NMR validation.

References

  • Flip-type disorder in 3-substituted 2,2′:5′,2′′-terthiophenes | ResearchGate | 1

  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination | ACS Central Science | 4

  • Thiophene-3-carbonyl Chloride | MDPI | 2

  • Crystal structures and Hirshfeld surfaces of differently substituted (E)-N′-benzylidene-N-methyl-2-(thiophen-2-yl)acetohydrazides | PMC / NIH | 6

  • X-ray versus MicroED | ResearchGate | 3

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery | PNAS | 5

Sources

Validation

elemental analysis results for 5-Amino-4-bromothiophene-2-carboxylic acid

Technical Guide: Elemental Analysis Validation of 5-Amino-4-bromothiophene-2-carboxylic Acid Executive Summary: The Criticality of Elemental Precision In the high-stakes arena of drug discovery, 5-Amino-4-bromothiophene-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Elemental Analysis Validation of 5-Amino-4-bromothiophene-2-carboxylic Acid

Executive Summary: The Criticality of Elemental Precision

In the high-stakes arena of drug discovery, 5-Amino-4-bromothiophene-2-carboxylic acid (CAS: 1367937-00-5) serves as a pivotal pharmacophore scaffold. Its dual functionality—an amino group for amide coupling and a bromine handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig)—makes it indispensable for synthesizing kinase inhibitors and antimicrobial agents.

However, the thiophene ring's sulfur content and the presence of labile bromine present unique challenges for purity validation. Standard HPLC often fails to detect inorganic salt contaminants (from Gewald synthesis) or trace des-bromo degradants that co-elute. Elemental Analysis (EA) serves as the definitive "gatekeeper" method, offering a mass-balance check that chromatographic methods cannot provide alone.

This guide objectively compares the elemental signatures of High-Purity Reference Standards against Typical Commercial Grades , demonstrating how EA data directly correlates with downstream synthetic success.

Comparative Data: Theoretical vs. Experimental Grades

The following table contrasts the theoretical elemental composition of the target compound against two common experimental profiles: a High-Purity (>98%) batch suitable for GMP synthesis, and a Technical Grade (~90%) batch often encountered in early-stage sourcing.

Table 1: Elemental Analysis Profile (Combustion Data) Target Formula: C₅H₄BrNO₂S | Molecular Weight: 222.06 g/mol

ElementTheoretical Value (%)High-Purity Grade (Exp.)Technical Grade (Exp.)Deviation Analysis (Tech Grade)
Carbon (C) 27.04 27.01 ± 0.0528.45High (+1.4%) : Indicates residual solvent (e.g., EtOAc, MeOH) or unhydrolyzed ester intermediates.
Hydrogen (H) 1.82 1.85 ± 0.022.15High (+0.3%) : Correlates with residual organic solvents or moisture.
Nitrogen (N) 6.31 6.29 ± 0.035.80Low (-0.5%) : Suggests presence of non-nitrogenous inorganic salts (e.g., NaBr, Na₂SO₄).
Sulfur (S) 14.44 14.40 ± 0.1013.90Low (-0.5%) : Dilution effect due to impurities; critical check for thiophene ring integrity.
Bromine (Br) 35.98 35.85 ± 0.1532.50Very Low (-3.5%) : CRITICAL FAILURE. Indicates significant debromination (des-bromo impurity) or hydrolysis of the C-Br bond.

Key Insight: The Technical Grade sample shows a significant deficit in Bromine (32.50% vs 35.98%). In drug development, using this material would lead to catalyst poisoning or stoichiometric mismatch in subsequent Suzuki couplings, resulting in low yields (<40%) compared to the High-Purity grade (>85%).

Technical Deep Dive: Interpreting the Deviations

Expert interpretation of EA data requires understanding the synthesis causality.

A. The Bromine Deficit (The "Des-Bromo" Trap)
  • Cause: The bromine atom at the C4 position is electronically activated by the amino group, making it susceptible to hydrodebromination during acidic workups or storage.

  • Detection: A 1% drop in Br content often corresponds to ~3-5% molar impurity of the des-bromo analog (5-aminothiophene-2-carboxylic acid), which is difficult to separate by crystallization.

B. The Carbon/Hydrogen Surplus
  • Cause: This compound is zwitterionic and tends to trap solvents within its crystal lattice. Common solvents like Ethyl Acetate (C=54.5%) will disproportionately skew the Carbon value upwards.

  • Impact: Residual solvents are not just inert weight; alcohols can react with coupling reagents (e.g., EDC/HATU) in the next step, consuming expensive reagents.

C. Sulfur Interference in Analysis
  • Analytical Challenge: High sulfur content (14.44%) can poison standard oxidation catalysts in EA instruments.

  • Solution: The protocol below utilizes Tungsten(VI) oxide (WO₃) as an additive to prevent the formation of interfering sulfates and ensure complete combustion.

Validated Experimental Protocol

To replicate the High-Purity results, the following protocol must be strictly adhered to. This method is optimized for Halogenated Sulfur Compounds .

Method: Automated Combustion Analysis (CHNS) & Flask Combustion (Br) Instrument Reference: Thermo Fisher FlashSmart™ or Elementar vario EL cube.

Step-by-Step Workflow:
  • Sample Preparation (Drying):

    • Crucial Step: Dry the sample at 40°C under high vacuum (0.1 mbar) for 12 hours over P₂O₅. This eliminates surface moisture which skews H values.

    • Verification: TGA (Thermogravimetric Analysis) should show <0.5% weight loss below 100°C.

  • Weighing & Additives:

    • Weigh 2.0 – 2.5 mg of the sample into a tin capsule using a microbalance (precision ±0.001 mg).

    • Add 5-10 mg of Tungsten(VI) Oxide (WO₃) to the capsule.

      • Why? WO₃ acts as a flux and oxygen donor, preventing the encapsulation of carbon in sulfur-rich ash.

  • Combustion Parameters (CHNS):

    • Furnace Temperature: 1050°C (Flash combustion).

    • Carrier Gas: Helium (140 mL/min).

    • Oxygen Injection: 250 mL/min for 5 seconds.

    • Reduction Tube: Copper at 650°C (to convert NOₓ to N₂ and trap excess O₂).

  • Bromine Determination (Schöniger Flask Method):

    • Note: CHNS analyzers often struggle with high Br%. The Flask Combustion method is the "Gold Standard" cross-check.

    • Burn 10 mg sample in an oxygen-filled flask containing 0.1 M NaOH / 0.1 M H₂O₂ .

    • Absorb gases for 30 minutes.

    • Titrate with 0.01 M AgNO₃ (Silver Nitrate) using potentiometric endpoint detection.

Visualization: Quality Control Decision Logic

The following diagram illustrates the decision matrix for accepting or rejecting a batch based on EA data, specifically tailored for 5-Amino-4-bromothiophene-2-carboxylic acid.

QC_Workflow Start Batch Synthesis / Receipt Drying Vacuum Drying (40°C, 12h, P2O5) Start->Drying EA_Test Elemental Analysis (CHNS + Br Titration) Drying->EA_Test Check_Br Check Bromine % (Target: 35.98 ± 0.4%) EA_Test->Check_Br Check_C Check Carbon % (Target: 27.04 ± 0.3%) Check_Br->Check_C Within Range Fail_Br FAIL: Low Br (Des-bromo impurity) Check_Br->Fail_Br < 35.5% Pass PASS: Release for Suzuki Coupling Check_C->Pass Within Range Fail_C FAIL: High C (Residual Solvent) Check_C->Fail_C > 27.4% Action_Resynth Action: Reject / Resynthesize (Irreversible) Fail_Br->Action_Resynth Action_Recryst Action: Recrystallize (MeOH/Water) Fail_C->Action_Recryst Action_Recryst->Drying Retest

Figure 1: Logic flow for validating thiophene intermediates. Note that low Bromine is often a fatal flaw requiring resynthesis, whereas high Carbon can be fixed via drying or recrystallization.

References

  • Galbraith Laboratories. (2025). Technical Guide: Elemental Analysis of Halogens and Sulfur. Retrieved March 7, 2026, from [Link]

Comparative

spectroscopic differences between 5-amino and 5-amino-4-bromo thiophenes

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Focus: Structural Elucidation, Experimental Protocols, and Data Interpretation Executive Summary & Chemical Context...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Focus: Structural Elucidation, Experimental Protocols, and Data Interpretation

Executive Summary & Chemical Context

The functionalization of the thiophene ring, particularly at the 4-position of 5-aminothiophene scaffolds, is a critical transformation in medicinal chemistry. These intermediates are ubiquitous in the synthesis of kinase inhibitors, anticoagulants (e.g., Rivaroxaban analogs), and antimicrobial agents.

Critical Stability Note: Free 5-aminothiophene is inherently unstable and prone to rapid oxidative polymerization. Consequently, this guide focuses on the stable carboxylate derivatives (e.g., methyl 5-aminothiophene-2-carboxylate), which serve as the practical standard for characterization in drug discovery pipelines.

The transition from 5-amino (1) to 5-amino-4-bromo (2) induces distinct spectroscopic signatures driven by the electronic and steric properties of the bromine atom. This guide details these changes to ensure accurate structural verification.

Decision Tree & Synthesis Workflow

The following diagram outlines the synthesis pathway and the logical decision nodes for spectroscopic validation.

G Start Start: Methyl 5-aminothiophene-2-carboxylate Reaction Reaction: NBS (1.05 eq), DMF, 0°C Electrophilic Aromatic Substitution Start->Reaction Bromination Product Product: Methyl 5-amino-4-bromo-thiophene-2-carboxylate Reaction->Product MS_Check Step 1: Mass Spectrometry Check Isotopic Pattern Product->MS_Check Result_Br Isotope Ratio M : M+2 ≈ 1:1 (Confirmation of Br) MS_Check->Result_Br Success Result_H Single Peak M+ (Starting Material) MS_Check->Result_H Failure NMR_Check Step 2: 1H NMR Analysis Check Ring Protons Result_Singlet 1H NMR: Sharp Singlet (H-3) Loss of coupling NMR_Check->Result_Singlet Success Result_Doublet 1H NMR: Two Doublets (H-3, H-4) J ≈ 4.0 Hz NMR_Check->Result_Doublet Failure C13_Check Step 3: 13C NMR Analysis Check C-4 Shift Result_Br->NMR_Check Result_Singlet->C13_Check

Figure 1: Logical workflow for the synthesis and spectroscopic validation of 4-brominated aminothiophenes.

Detailed Spectroscopic Comparison
A. Mass Spectrometry (The Gold Standard)

The most immediate and unambiguous confirmation of bromination comes from the isotopic signature.

  • 5-Amino (Starting Material): Displays a single dominant molecular ion peak (

    
    ). Small 
    
    
    
    peaks may exist due to
    
    
    , but no significant
    
    
    is observed.
  • 5-Amino-4-Bromo (Product): Exhibits a characteristic 1:1 doublet for the molecular ion (

    
     and 
    
    
    
    ). This arises from the natural abundance of bromine isotopes
    
    
    (50.69%) and
    
    
    (49.31%).
B. Proton NMR (

NMR)

The substitution of the H-4 proton with bromine simplifies the aromatic region significantly.

Feature5-Aminothiophene Derivative5-Amino-4-Bromo DerivativeMechanistic Explanation
Signal Count 2 signals (H-3 and H-4)1 signal (H-3 only)Loss of H-4 upon bromination.
Multiplicity Doublets (

)
Singlet (

)
Loss of vicinal coupling (

).
Chemical Shift (H-3)

ppm

ppm
Deshielding: The electronegative bromine at C-4 inductively withdraws electron density, shifting the adjacent H-3 downfield.
Chemical Shift (H-4)

ppm
Absent The H-4 proton is replaced by Br. Note: H-4 is typically upfield in the SM due to the strong mesomeric donation from the 5-amino group.
C. Carbon-13 NMR (

NMR)

Carbon NMR provides a counter-intuitive but highly diagnostic marker due to the Heavy Atom Effect .

  • C-4 Shift: In the starting material, C-4 is a methine carbon resonating in the aromatic region (

    
     ppm). Upon bromination, the C-4 signal typically shifts upfield  (to 
    
    
    
    ppm).
    • Why? While electronegativity suggests a downfield shift, heavy atoms like Br and I possess large electron clouds that provide diamagnetic shielding to the attached carbon, often overriding the inductive effect.

  • DEPT-135/90: The C-4 signal will disappear in the DEPT spectrum of the product (quaternary carbon), whereas it appears as a positive peak (CH) in the starting material.

D. UV-Vis & IR Spectroscopy
  • UV-Vis: The introduction of the bromine auxochrome extends the conjugation slightly and alters the polarizability of the system, typically resulting in a bathochromic shift (Red Shift) of 10–20 nm in the

    
    .
    
  • IR: A new, strong absorption band appears in the fingerprint region (600–500 cm⁻¹ ) corresponding to the C–Br stretch , though this is often difficult to assign definitively in complex molecules without comparison.

Experimental Protocol: Bromination of Methyl 5-aminothiophene-2-carboxylate

Objective: Selective monobromination at the C-4 position. Reagents: Methyl 5-aminothiophene-2-carboxylate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), DMF (anhydrous).

Step-by-Step Methodology:

  • Preparation: Dissolve methyl 5-aminothiophene-2-carboxylate (1.0 g, 6.36 mmol) in anhydrous DMF (10 mL) in a round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the solution to 0°C using an ice bath. Note: Low temperature is crucial to prevent over-bromination or oxidation of the amino group.

  • Addition: Dissolve NBS (1.19 g, 6.68 mmol) in DMF (5 mL) and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 30 minutes. Monitor by TLC (Hexane:EtOAc 3:1). The product will be less polar (higher

    
    ) than the starting material.
    
  • Workup: Pour the mixture into ice-water (100 mL). The product typically precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry under vacuum.[1]

    • If oil forms: Extract with EtOAc (3 x 30 mL), wash combined organics with brine (2 x), dry over

      
      , and concentrate.
      
  • Purification: If necessary, recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

Yield Expectation: 85-95% (Off-white to yellow solid).

Summary Data Table
Spectroscopic MethodParameter5-Amino Derivative (SM)5-Amino-4-Bromo Derivative (Product)
Mass Spec (EI/ESI) Isotope PatternSingle Peak (

)
1:1 Doublet (

,

)

H NMR
Aromatic Signals2 (Doublets,

Hz)
1 (Singlet)

H NMR
H-3 Shift

7.1 ppm

7.4 ppm (Deshielded)

C NMR
C-4 SignalCH (Positive in DEPT)C-Br (Absent in DEPT)

C NMR
C-4 Shift

110 ppm

100 ppm (Upfield)
References
  • BenchChem. A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. (2025).[2][3][4][5][6][7] Retrieved from

  • ChemicalBook. 3-Bromothiophene 1H NMR Spectrum & Data. Retrieved from

  • Royal Society of Chemistry. Synthesis of Methyl 5-Bromothiophene-2-carboxylate: Supplementary Information. Journal of Materials Chemistry A. (2013).[1] Retrieved from

  • SpectraBase. 13C NMR of Brominated Thiophenes. Wiley Science Solutions. Retrieved from

  • Sigma-Aldrich. Methyl 5-amino-4-bromothiophene-2-carboxylate hydrochloride Product Sheet. Retrieved from

Sources

Validation

Quality Control Benchmarks for 5-Amino-4-bromothiophene-2-carboxylic Acid: A Comprehensive Evaluation Guide

Executive Briefing As a Senior Application Scientist, I frequently evaluate polyfunctional heterocycles for complex pharmaceutical synthesis and advanced materials development. Among the thiophene class, 5-Amino-4-bromot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing As a Senior Application Scientist, I frequently evaluate polyfunctional heterocycles for complex pharmaceutical synthesis and advanced materials development. Among the thiophene class, 5-Amino-4-bromothiophene-2-carboxylic acid (CAS: 1367937-00-5) stands out as a highly versatile, tri-functional building block[1]. Its unique substitution pattern enables orthogonal synthetic strategies, allowing chemists to perform selective modifications without tedious protection-deprotection cycles[2]. However, this structural complexity demands rigorous quality control (QC) to prevent downstream synthetic failures. This guide objectively compares its performance against alternatives and establishes self-validating analytical protocols for its qualification.

Mechanistic Rationale & Structural Advantages

To understand why stringent QC is necessary, we must first examine the causality behind the molecule's design. The utility of 5-Amino-4-bromothiophene-2-carboxylic acid lies in its three distinct reactive sites:

  • C2 Carboxylic Acid: Serves as an anchor for amide or ester formation.

  • C4 Bromine: Acts as an excellent leaving group for palladium-catalyzed sp²-sp² cross-coupling (e.g., Suzuki, Stille).

  • C5 Amino Group: Modulates the electronic density of the thiophene ring and provides a handle for nucleophilic derivatization.

Reactivity Core 5-Amino-4-bromo- thiophene-2-carboxylic acid Amide Amide/Ester Formation (C2 -COOH) Core->Amide HATU/DIPEA Cross Pd-Catalyzed Coupling (C4 -Br) Core->Cross Suzuki/Stille Deriv Nucleophilic Mod. (C5 -NH2) Core->Deriv Alkylation

Fig 1. Orthogonal reactivity pathways of 5-Amino-4-bromothiophene-2-carboxylic acid.

Comparative Performance Benchmarks

When designing a synthetic route, selecting the correct halogenated building block is critical. Below is an objective comparison of 5-Amino-4-bromothiophene-2-carboxylic acid against two common alternatives.

Feature / Metric5-Amino-4-bromothiophene-2-carboxylic acid (Target)5-Amino-4-chlorothiophene-2-carboxylic acid (Alt 1)5-Aminothiophene-2-carboxylic acid (Alt 2)
Orthogonal Reactive Sites 3 (COOH, Br, NH₂)3 (COOH, Cl, NH₂)2 (COOH, NH₂)
Pd-Catalyzed Cross-Coupling High (Standard oxidative addition due to weaker C-Br bond)Low (Requires specialized, expensive bulky phosphine ligands)N/A (Requires pre-functionalization)
Regioselectivity in EAS *Excellent (C4 position is blocked)Excellent (C4 position is blocked)Poor (C4 is susceptible to unwanted side reactions)
Typical HPLC Purity Benchmark ≥ 98.0% (Critical separation of des-bromo impurity)≥ 98.0%≥ 99.0%
Cost-to-Utility Ratio Optimal for complex API synthesisSub-optimal (Higher downstream catalyst costs)High (But limited structural utility)

*EAS = Electrophilic Aromatic Substitution

The Causality of Choice: I consistently recommend the bromo-derivative over the chloro-analog because the carbon-bromine bond dissociation energy is significantly lower. This allows Suzuki-Miyaura couplings to proceed at milder temperatures (80–90°C) using standard, cost-effective catalysts like Pd(dppf)Cl₂, whereas the chloro-analog often stalls or requires temperatures exceeding 110°C.

Quality Control (QC) Benchmarks & Analytical Causality

To ensure reproducibility in drug development, building blocks must adhere to strict regulatory thresholds.

Organic Impurities (ICH Q3A): According to ICH Q3A(R2) guidelines, the reporting threshold for organic impurities in new drug substances is 0.05%[3][4]. For this specific thiophene, the most critical organic impurities are:

  • Des-bromo impurity (5-Aminothiophene-2-carboxylic acid): Forms due to incomplete bromination during manufacturing. If present, it acts as a chain terminator in cross-coupling polymerizations[1].

  • Oxidation products: The electron-rich C5-amino group is susceptible to atmospheric oxidation, leading to dark, polar degradation products.

Elemental Impurities (ICH Q3D): Because this building block is frequently subjected to downstream palladium catalysis, establishing a baseline for heavy metals is mandatory. ICH Q3D(R2) mandates a risk-based approach to control elemental impurities, ensuring Permitted Daily Exposures (PDEs) are not exceeded[5].

QC_Workflow Sample API Building Block Batch HPLC RP-HPLC (UV 254nm) Organic Impurity Profiling Sample->HPLC ICP ICP-MS Analysis Elemental Impurities Sample->ICP NMR 1H/13C NMR & LC-MS Structural Validation Sample->NMR Eval ICH Q3A/Q3D Evaluation HPLC->Eval Purity ≥ 98.0% ICP->Eval Pd < 10 ppm NMR->Eval Identity Confirmed Pass Release for Synthesis Eval->Pass Meets All Criteria

Fig 2. Comprehensive QC workflow ensuring ICH Q3A/Q3D compliance for thiophene derivatives.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. If the system suitability criteria are not met, the data must be rejected, ensuring absolute trustworthiness in your results.

Protocol 1: RP-HPLC Method for Purity and Impurity Profiling

Objective: Quantify organic impurities to meet the ICH Q3A(R2) reporting threshold[4]. Causality: The C2-carboxylic acid causes severe peak tailing on standard silica-based columns if not fully protonated. Therefore, the addition of 0.1% Trifluoroacetic acid (TFA) is mandatory to suppress ionization and ensure sharp, symmetrical peaks.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the batch in 10 mL of HPLC-grade Methanol (1 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.

  • Column Selection: Utilize a high-carbon-load C18 column (e.g., 250 x 4.6 mm, 5 µm) to maximize the hydrophobic retention of the brominated species.

  • Mobile Phase Setup:

    • Channel A: Ultrapure Water + 0.1% v/v TFA.

    • Channel B: HPLC-grade Acetonitrile + 0.1% v/v TFA.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min. (Rationale: Polar oxidation products elute early, while lipophilic dibromo-impurities require >80% organic modifier to elute).

  • Detection & System Suitability: Monitor via UV at 254 nm.

    • Self-Validation Check: The run is only acceptable if the resolution (

      
      ) between the target peak and the des-bromo impurity peak is ≥ 2.0, and the tailing factor (
      
      
      
      ) is ≤ 1.5.
Protocol 2: Orthogonal Functionalization Workflow

Objective: Demonstrate the building block's utility by performing a selective amide coupling followed by a Suzuki-Miyaura cross-coupling[2]. Causality: The C5-amino group's nucleophilicity is significantly dampened by the electron-withdrawing effect of the conjugated carboxylic acid and the steric bulk of the adjacent bromine. This allows for selective activation of the C2-COOH without requiring a protecting group on the amine.

Step-by-Step Methodology:

  • Amide Activation: In an oven-dried flask, dissolve 1.0 mmol of 5-Amino-4-bromothiophene-2-carboxylic acid and 1.2 mmol of HATU in 5 mL of anhydrous DMF. Add 3.0 mmol of DIPEA. Stir for 15 minutes. (Rationale: HATU provides superior reactivity for electronically deactivated substrates).

  • Amide Formation: Add 1.1 mmol of the target primary amine. Stir at room temperature for 2 hours. Monitor by LC-MS until the active ester is consumed.

  • Suzuki Cross-Coupling: To the same reaction vessel, add 1.5 mmol of an arylboronic acid, 2.0 mmol of K₂CO₃, and 0.05 mmol of Pd(dppf)Cl₂.

  • Degassing & Heating: Purge the system with Argon for 10 minutes. Heat to 90°C for 4 hours. (Rationale: Palladium catalysts are highly sensitive to oxygen, which can cause unwanted homocoupling of the boronic acid instead of the desired cross-coupling).

References[2] US20090192175A1 - Insecticidal compounds. Google Patents. Available at: https://patents.google.com/patent/US20090192175A1/en[3]Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: https://amsbiopharma.com/impurity-guidelines-in-drug-development-under-ich-q3/[4]ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. Available at: https://database.ich.org/sites/default/files/Q3A%28R2%29%20Guideline.pdf[5]Guideline for Elemental Impurities Q3D(R2). ICH. Available at: https://database.ich.org/sites/default/files/Q3D-R2_Guideline_Step4_2022_0308.pdf[1]Thienothiophene Scaffolds as Building Blocks for (Opto)Electronics. MDPI. Available at: https://www.mdpi.com/1422-0067/23/21/13369

Sources

Comparative

distinguishing 5-Amino-4-bromothiophene-2-carboxylic acid from structural isomers

Distinguishing 5-Amino-4-bromothiophene-2-carboxylic Acid from Structural Isomers: A Comprehensive Analytical Guide Thiophene derivatives are privileged scaffolds in medicinal chemistry, materials science, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Distinguishing 5-Amino-4-bromothiophene-2-carboxylic Acid from Structural Isomers: A Comprehensive Analytical Guide

Thiophene derivatives are privileged scaffolds in medicinal chemistry, materials science, and drug development. The precise regiochemistry of substituents on the thiophene ring dictates the molecule's electronic landscape, reactivity, and pharmacological profile. For researchers synthesizing 5-Amino-4-bromothiophene-2-carboxylic acid (the Target), confirming its exact structure against confounding structural isomers—such as 4-Amino-5-bromothiophene-2-carboxylic acid (Isomer 1) and 3-Amino-4-bromothiophene-2-carboxylic acid (Isomer 2)—is a critical quality control mandate.

Because these isomers share the exact same molecular formula (C5H4BrNO2S) and monoisotopic mass, standard 1D HPLC or low-resolution mass spectrometry cannot unequivocally differentiate them. This guide outlines a self-validating analytical framework combining high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and tandem Mass Spectrometry (LC-MS/MS) to definitively distinguish these positional isomers based on first-principles causality.

The Causality of Spectroscopic Differences

The differentiation of thiophene regioisomers relies on the profound impact of substituent electronic effects and spatial proximity on the molecule's physical properties. Advanced structural characterization of positional isomeric thiophenes routinely employs a combination of high-resolution MS and 2D NMR to map exact connectivity ([1]).

Resonance Shielding in ¹H NMR The chemical shifts in ¹H and ¹³C NMR spectra of thiophenes are highly sensitive to the electronic environment of the nuclei ([2]). The amino (-NH₂) group is a powerful π-electron donor. When a ring proton is ortho to the amino group (as seen in Isomer 1), the resonance-induced increase in electron density heavily shields the proton, shifting its signal significantly upfield. Conversely, in the Target compound, the single ring proton (at C3) is meta to the amino group and ortho to the mildly electron-withdrawing bromine, resulting in a deshielded (downfield) signal.

The Mass Spectrometric "Ortho Effect" The orientation of substituents on the thiophene ring significantly alters fragmentation and reaction pathways ([3]). In tandem mass spectrometry (MS/MS), functional groups in close spatial proximity can interact during collision-induced dissociation (CID). Isomer 2 possesses adjacent -NH₂ and -COOH groups, facilitating a proximity-driven "ortho effect" that results in a facile loss of water (-18 Da) to form a stable, fused cyclic intermediate. The Target compound lacks this proximity, favoring the standard loss of carbon dioxide (-44 Da) from the isolated carboxylic acid.

Comparative Data Analysis

The following table summarizes the quantitative analytical data used to distinguish the Target from its primary structural isomers.

Compound¹H NMR (DMSO-d6)¹³C NMR (DMSO-d6)Key HMBC CorrelationsPrimary MS/MS Loss
Target: 5-Amino-4-bromo...~7.45 ppm (s, 1H, C3-H)C2: 162, C3: 128, C4: 105, C5: 155C3-H → C2, C4, C5-44 Da (CO₂)
Isomer 1: 4-Amino-5-bromo...~6.80 ppm (s, 1H, C3-H)C2: 163, C3: 115, C4: 148, C5: 110C3-H → C2, C4, C5-44 Da (CO₂)
Isomer 2: 3-Amino-4-bromo...~7.80 ppm (s, 1H, C5-H)C2: 158, C3: 145, C4: 108, C5: 125C5-H → C3, C4-18 Da (H₂O)

Visualizing the Analytical Workflows

Analytical_Workflow Start Unknown Thiophene Isomer (m/z 222/224) NMR1H 1H NMR (DMSO-d6) Analyze Singlet Shift Start->NMR1H MSMS LC-MS/MS Analyze Ortho-Effect Start->MSMS ShiftHigh δ ~7.4 - 7.8 ppm (C3-H or C5-H) NMR1H->ShiftHigh Deshielded ShiftLow δ ~6.8 ppm (C3-H ortho to NH2) NMR1H->ShiftLow Shielded HMBC 2D HMBC Map C-H Connectivity ShiftHigh->HMBC Iso1 4-Amino-5-bromo... (Isomer 1) ShiftLow->Iso1 Target 5-Amino-4-bromo... (Target Confirmed) HMBC->Target H correlates to C2, C4, C5 Iso2 3-Amino-4-bromo... (Isomer 2) HMBC->Iso2 H correlates to C3, C4 only

Caption: Logical workflow for distinguishing thiophene isomers using NMR and MS.

MS_Fragmentation Precursor [M+H]+ m/z 222/224 TargetFrag Target: 5-Amino-4-bromo... Primary Loss: CO2 (-44 Da) m/z 178/180 Precursor->TargetFrag Distant Groups Iso2Frag Isomer 2: 3-Amino-4-bromo... Primary Loss: H2O (-18 Da) m/z 204/206 (Ortho Effect) Precursor->Iso2Frag Ortho NH2 & COOH

Caption: Divergent MS/MS fragmentation pathways driven by the ortho-effect.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. The NMR workflow uses 2D HMBC to definitively prove carbon skeleton connectivity, rendering the analysis independent of external reference libraries. The MS workflow validates itself through isotopic signature recognition (the 1:1 ratio of ⁷⁹Br/⁸¹Br) before executing fragmentation.

Protocol A: High-Resolution NMR Regio-Mapping

Objective: Unambiguously assign the position of the single thiophene proton relative to the quaternary carbons.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d6. Include 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.00 ppm).

  • Instrument Tuning: Tune and match the probe to the exact solvent conditions. Perform rigorous 3D shimming to ensure a line width of < 1.0 Hz for the TMS signal, guaranteeing that subtle long-range couplings are not lost in the baseline.

  • 1D ¹H and ¹³C Acquisition:

    • Acquire a standard ¹H spectrum (zg30 pulse program, 16 scans, 2s relaxation delay). Identify the single aromatic proton singlet. If the singlet is ~6.8 ppm, Isomer 1 is highly probable.

    • Acquire a ¹³C spectrum with proton decoupling (zgpg30, 512 scans, 3s relaxation delay) to identify all five carbon environments.

  • 2D HMBC Acquisition (The Validation Step):

    • Set up an HMBC experiment optimized for long-range carbon-proton coupling constants (

      
       = 8 Hz).
      
    • Data Interpretation: If the proton signal shows cross-peaks to three distinct quaternary carbons (C2, C4, C5), the proton must be at the C3 position (Target). If the proton only shows cross-peaks to two quaternary carbons (C3, C4) and lacks a correlation to the distant C2 carbonyl, the proton is at the C5 position (Isomer 2).

Protocol B: LC-MS/MS Ortho-Effect Profiling

Objective: Differentiate isomers based on spatial-proximity fragmentation pathways.

  • Chromatography: Inject 2 µL of a 1 µg/mL sample onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Precursor Validation: Operate the mass spectrometer in ESI+ mode. Confirm the presence of the [M+H]⁺ precursor isotopic doublet at m/z 221.9 and 223.9 with a strict 1:1 intensity ratio, validating the presence of exactly one bromine atom.

  • Collision-Induced Dissociation (CID): Isolate the m/z 221.9 precursor and apply a collision energy ramp (15–35 eV).

  • Data Interpretation: Monitor the product ion scan. A dominant product ion at m/z 203.9 indicates a loss of 18 Da (H₂O), proving the adjacent nature of the -NH₂ and -COOH groups (Isomer 2). A dominant product ion at m/z 177.9 indicates a loss of 44 Da (CO₂), confirming the functional groups are distant (Target or Isomer 1).

References

  • Danso, D., et al. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC (NIH). Available at:[Link]

  • ACS Publications. Positional Isomeric Thiophene-Based π-Conjugated Chromophores: Synthesis, Structure, and Optical Properties. Precision Chemistry. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-Amino-4-bromothiophene-2-carboxylic Acid: Proper Disposal Procedures

Part 1: Executive Summary & Immediate Action Compound Classification: Halogenated Heteroaromatic Acid Primary Disposal Hazard: Release of corrosive acid gases (HBr, SOx, NOx) upon thermal decomposition. Core Directive: D...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Immediate Action

Compound Classification: Halogenated Heteroaromatic Acid Primary Disposal Hazard: Release of corrosive acid gases (HBr, SOx, NOx) upon thermal decomposition. Core Directive: DO NOT dispose of via sanitary sewer or general trash. This compound requires High-Temperature Incineration with off-gas scrubbing.

This guide defines the operational protocols for the safe containment and disposal of 5-Amino-4-bromothiophene-2-carboxylic acid (CAS: 1367937-00-5). These procedures are designed to prevent environmental contamination and ensure compliance with RCRA (Resource Conservation and Recovery Act) standards for halogenated organic waste.

Part 2: Compound Profile & Hazard Assessment

Before initiating disposal, verify the material identity and associated hazards.[1] This data dictates the segregation strategy.[2]

PropertySpecificationOperational Implication
CAS Number 1367937-00-5Unique identifier for waste manifesting.
Formula C₅H₄BrNO₂SContains Bromine (Br) , Sulfur (S) , and Nitrogen (N) . Incineration will generate HBr, SO₂, and NOx.
Physical State Solid (Powder)Dust generation is a primary exposure risk during transfer.
Acidity Carboxylic AcidIncompatible with strong bases and oxidizers.
GHS Hazards H315, H319, H335Irritant to skin, eyes, and respiratory system.[3][4] PPE is mandatory.

Part 3: Segregation & Packaging Protocols

The "Halogen Rule"

The presence of the bromine atom dictates the waste stream. Standard organic waste streams often exclude halogens to protect catalytic oxidizers in lower-grade incinerators. You must segregate this compound into Halogenated Waste .

Solid Waste (Pure Compound or Contaminated Solids)
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar.

  • Labeling: Must read "Hazardous Waste - Solid, Organic, Halogenated" .

  • Constituents: List "5-Amino-4-bromothiophene-2-carboxylic acid".[5]

  • Segregation: Keep separate from oxidizing solids (e.g., permanganates, nitrates) to prevent exothermic reactions.

Liquid Waste (Mother Liquors/Rinsates)
  • Solvent Compatibility: If dissolved in solvents (e.g., DMSO, Methanol, Ethyl Acetate), the entire solution is now Halogenated Solvent Waste .

  • pH Check: If the solution is acidic (pH < 2), do not mix with cyanide or sulfide waste streams (risk of HCN/H₂S gas).

  • Container: HDPE or Glass carboy (Amber glass preferred if light sensitive).

  • Venting: Use a vented cap if there is any risk of ongoing reaction or off-gassing.

Part 4: Disposal Workflow (Decision Matrix)

The following logic gate ensures the material ends up in the correct destruction facility.

DisposalWorkflow Start Waste Generation: 5-Amino-4-bromothiophene-2-carboxylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Filter Cake, Wipes) StateCheck->Solid Solid Liquid Liquid Waste (Rinsate, Reaction Mixture) StateCheck->Liquid Solution PackSolid Pack in HDPE Wide-Mouth Jar Double Bag Contaminated Debris Solid->PackSolid LabelSolid Label: 'Hazardous Waste - Solid' Tag: 'Halogenated Organic' PackSolid->LabelSolid Storage Satellite Accumulation Area (Secondary Containment) LabelSolid->Storage SolventCheck Check Solvent Composition Liquid->SolventCheck HaloStream Segregate into HALOGENATED Waste Stream SolventCheck->HaloStream Contains Brominated Compound NoDrain CRITICAL: NO DRAIN DISPOSAL HaloStream->NoDrain HaloStream->Storage Vendor Transfer to Licensed Waste Vendor Storage->Vendor Destruction Final Destruction: High-Temp Incineration w/ Scrubber Vendor->Destruction

Figure 1: Operational decision tree for the segregation and disposal of brominated thiophene derivatives.

Part 5: Detailed Operational Procedures

Protocol A: Solid Waste Handling

Objective: Safely containerize pure solid or contaminated consumables (gloves, weigh boats).

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat. Use a N95 dust mask or work within a fume hood to prevent inhalation of fines.

  • Collection: Sweep up any loose powder using a dedicated brush or damp paper towel. Do not create dust clouds.

  • Containerization: Place waste directly into a dedicated solid waste drum or pail.

  • Decontamination: Wipe down the workspace with a soap/water solution. The rinsate from this wipe-down must be treated as Liquid Waste (see Protocol B).

Protocol B: Liquid Waste (Rinsate & Solutions)

Objective: Prevent cross-contamination of non-halogenated solvent streams.[6]

  • Identification: Even if the carrier solvent is non-halogenated (e.g., Methanol), the presence of dissolved 5-Amino-4-bromothiophene-2-carboxylic acid renders the entire mixture halogenated.

  • Segregation: Pour into the container marked "Halogenated Solvents" .

    • Why? Non-halogenated solvents are often used as fuel blending (energy recovery). Halogens poison the catalysts and corrode the boilers in standard fuel blending facilities. They require specialized incineration.

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (Nitric acid, Peroxides). The thio-ether moiety in the thiophene ring can be oxidized, potentially generating heat.

Protocol C: Emergency Spill Response

Scenario: 50g bottle dropped, powder dispersed on floor.

  • Evacuate & Ventilate: Clear the immediate area. If outside a hood, ensure room ventilation is active.[7]

  • PPE: Don appropriate PPE including respiratory protection (N95 or half-mask with organic vapor/acid gas cartridges if volatile solvents are involved).

  • Containment: Cover the spill with a wet absorbent pad or paper towel to suppress dust.

    • Do not dry sweep.

  • Cleanup: Scoop the wet material into a waste bag.

  • Surface Wash: Wash the area with a mild detergent solution. Test pH of surface if necessary to ensure acid residues are removed.

  • Disposal: Label the debris bag as "Hazardous Waste - Debris contaminated with Brominated Organic Acid".

Part 6: Regulatory Compliance (RCRA & EPA)

While 5-Amino-4-bromothiophene-2-carboxylic acid is not explicitly listed on the EPA's "P" (Acutely Toxic) or "U" (Toxic) lists by specific CAS number, it is regulated under the "Characteristic" and "Generator Knowledge" clauses.

  • Waste Determination: Under 40 CFR § 262.11, the generator must determine if the waste is hazardous. Due to the halogen content and potential toxicity, it must be managed as Hazardous Waste .

  • Waste Codes:

    • If the waste exhibits ignitability (unlikely for the acid salt/solid): D001 .

    • If mixed with spent halogenated solvents: F001-F005 .

    • Best Practice: Classify as Non-RCRA Regulated Hazardous Waste (if no specific characteristic applies) but mandate Incineration on the manifest to ensure destruction of the brominated ring.

  • Destruction Method: The only acceptable final disposal method is Incineration at a permitted TSD (Treatment, Storage, and Disposal) facility capable of scrubbing acid gases (HBr, SOx).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 349115, 5-Bromothiophene-2-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings: Solvents (F-Codes) and P/U Lists. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-Amino-4-bromothiophene-2-carboxylic acid

Essential Safety and Handling Guide for 5-Amino-4-bromothiophene-2-carboxylic acid This document provides comprehensive safety, handling, and disposal protocols for 5-Amino-4-bromothiophene-2-carboxylic acid. As a Senior...

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for 5-Amino-4-bromothiophene-2-carboxylic acid

This document provides comprehensive safety, handling, and disposal protocols for 5-Amino-4-bromothiophene-2-carboxylic acid. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your work is both innovative and safe. The following guidance is predicated on the known hazards of structurally analogous compounds, specifically 5-bromothiophene-2-carboxylic acid, to establish a robust framework for personal protection and operational safety.

Immediate Safety Profile: Hazard Assessment

Based on data from close structural analogs, 5-Amino-4-bromothiophene-2-carboxylic acid should be handled as a hazardous substance with the following potential risks:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation (Category 3) : May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3]

  • Acute Toxicity (Category 4) : May be harmful if swallowed, in contact with skin, or if inhaled.[4][5][6]

The causality behind these hazards lies in the reactive nature of the thiophene ring system, further functionalized with a halogen and amine group. These features can interact with biological macromolecules, necessitating a stringent personal protective equipment protocol to prevent any direct contact.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the chemical. Each component is selected to counteract the specific hazards identified above.

  • Eye and Face Protection : The risk of serious eye irritation from splashes or airborne particles is significant.

    • Primary Protection : Wear tightly fitting chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4][6] This is the minimum requirement.

    • Enhanced Protection : For procedures with a higher risk of splashing (e.g., transferring solutions, heating), a face shield must be worn in addition to safety goggles.[5][7]

  • Hand Protection : Skin contact is a primary route of exposure that can lead to irritation and potential systemic absorption.

    • Glove Selection : Chemical-resistant nitrile or neoprene gloves are required.[7][8] Always inspect gloves for tears, pinholes, or signs of degradation before each use.[8]

    • Glove Practice : After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly with soap and water.[8]

  • Skin and Body Protection : To protect against incidental contact and contamination of personal clothing, comprehensive body protection is essential.

    • Laboratory Coat : A clean, flame-resistant lab coat must be worn and kept fully buttoned with sleeves rolled down.[7][8]

    • Additional Protection : For larger-scale operations, consider a PVC apron for added protection against spills.[9]

  • Respiratory Protection : Inhalation of the powdered compound can cause respiratory tract irritation.[1][3]

    • Primary Engineering Control : All handling of solid 5-Amino-4-bromothiophene-2-carboxylic acid that may generate dust must be performed within a certified chemical fume hood.[8][10] This is the most critical step in preventing respiratory exposure.

    • Secondary Respirator Use : In the rare event a fume hood is not available or if engineering controls are insufficient, a NIOSH/MSHA-approved respirator with a particulate filter (conforming to EN 143) is mandatory.[4][7] Use of a respirator requires a formal respiratory protection program and fit testing.[10]

Table 1: Summary of Required Personal Protective Equipment
Protection TypeSpecific PPEStandard / MaterialRationale & Purpose
Eye & Face Chemical Safety GogglesANSI Z87.1 / EN166Protects against dust particles and chemical splashes, preventing serious eye irritation.[4][5][8]
Face Shield (over goggles)ANSI Z87.1 / EN166Required for tasks with a high splash potential to protect the entire face.[5][7]
Hand Chemical-Resistant GlovesNitrile or NeoprenePrevents direct skin contact, mitigating irritation and potential dermal absorption.[7][8]
Body Flame-Resistant Lab CoatNomex or equivalentProtects skin and personal clothing from contamination.[7][8]
Respiratory Chemical Fume HoodN/A (Engineering Control)Primary method to contain dust and vapors at the source, preventing inhalation.[8][10]
NIOSH-Approved RespiratorParticulate Filter (EN 143)Secondary protection if engineering controls are insufficient to prevent inhalation of dust.[4][7]

Operational Plan: Step-by-Step Handling Protocol

This protocol is designed as a self-validating system. Adherence to each step ensures that safety checks are integrated directly into the workflow.

A. Preparation Phase

  • Designate Work Area : All handling must occur in a designated area, preferably a chemical fume hood, that is clean and uncluttered.[8]

  • Verify Safety Equipment : Confirm that a certified eyewash station and safety shower are immediately accessible and unobstructed before beginning work.[8]

  • Assemble Materials : Gather all necessary chemicals, solvents, and equipment to minimize movement in and out of the designated handling area.

  • Don PPE : Put on all required PPE as detailed in Table 1. Ensure your lab coat is buttoned and gloves are pulled over the cuffs.

B. Handling Phase

  • Prevent Dust Generation : When weighing or transferring the solid compound, do so carefully and slowly to minimize the creation of airborne dust.[8]

  • Avoid Contact : At all times, avoid direct contact with skin, eyes, and clothing.[8][10] Do not breathe dust or vapors.[4]

  • Maintain Containment : Keep the container of 5-Amino-4-bromothiophene-2-carboxylic acid tightly closed when not in active use.[4][11]

  • Perform Work Diligently : Conduct your experiment within the fume hood, keeping the sash at the lowest practical height.

C. Post-Handling & Decontamination

  • Clean Work Area : Upon completion, thoroughly decontaminate the work surface with an appropriate solvent, followed by soap and water.

  • Segregate Waste : All materials contaminated with the compound (e.g., gloves, weighing paper, pipette tips) must be disposed of as hazardous waste.[8]

  • Doff PPE : Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent cross-contamination.

  • Wash Hands : Immediately wash hands and any potentially exposed skin thoroughly with soap and water.[4][8]

Emergency Response Protocol

In the event of accidental exposure, immediate and correct action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][10][11] Remove contact lenses if present and easy to do.[4][11] Seek immediate medical attention.[4][10][11]

  • Skin Contact : Wash the affected area immediately and thoroughly with soap and plenty of water.[2][3][4][11] Remove all contaminated clothing.[4] If skin irritation persists, seek medical attention.[2]

  • Inhalation : Move the affected person to fresh air and keep them comfortable for breathing.[3][4][11] If breathing is difficult, administer oxygen.[4] If not breathing, provide artificial respiration.[2][3] Seek immediate medical attention.[3][4]

  • Ingestion : Rinse the mouth thoroughly with water.[4] Do NOT induce vomiting.[2][3] Call a POISON CENTER or physician immediately.[4][11]

Visual Workflow and Disposal Plan

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Decontamination & Disposal cluster_post Post-Handling cluster_emergency Emergency Protocol prep 1. Designate Area & Verify Safety Showers don_ppe 2. Don Full PPE prep->don_ppe handle 3. Weigh & Transfer (Minimize Dust) don_ppe->handle Proceed decon 4. Decontaminate Surfaces handle->decon Proceed exposure Exposure Event handle->exposure Accident waste 5. Segregate Hazardous Waste decon->waste doff_ppe 6. Doff PPE Correctly waste->doff_ppe Proceed wash 7. Wash Hands Thoroughly doff_ppe->wash

Caption: Logical workflow for the safe handling of 5-Amino-4-bromothiophene-2-carboxylic acid.

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle to ensure environmental and personnel safety.

  • Waste Segregation : All waste contaminated with 5-Amino-4-bromothiophene-2-carboxylic acid must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[12] Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

  • Container Management : Keep waste containers closed except when adding waste. Store in a designated satellite accumulation area.

  • Final Disposal : The ultimate disposal of this chemical waste must be conducted through an approved and licensed waste disposal contractor.[2][4][11] The preferred method is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to handle halogenated organic compounds.[12]

Disclaimer : Always consult your institution's specific Environmental Health and Safety (EHS) protocols, as local and national regulations may vary.

References

  • PubChem. 5-Bromothiophene-2-carboxylic acid | C5H3BrO2S | CID 349115. [Link]

  • Chemcia Scientific. Material Safety Data Sheet for 2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester. [Link]

  • Oxford Lab Fine Chem LLP. Material Safety Data Sheet Thiophene. [Link]

  • New Jersey Department of Health. Hazard Summary for Thiophene. [Link]

Sources

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